molecular formula C90H161NO40 B8006581 Fmoc-N-PEG36-acid

Fmoc-N-PEG36-acid

货号: B8006581
分子量: 1897.2 g/mol
InChI 键: XXEJJMXFEIKVOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-PEG36-acid is a useful research compound. Its molecular formula is C90H161NO40 and its molecular weight is 1897.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJJMXFEIKVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H161NO40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1897.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-PEG36-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation, drug delivery, and peptide chemistry. This bifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG chain. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The long, hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and provides a flexible linkage between different molecular entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its application in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values represent typical specifications from various commercial suppliers and should be confirmed with the specific product's certificate of analysis.

Table 1: General Physical and Chemical Properties
PropertyValue
Synonyms Fmoc-N-amido-PEG36-acid, Fmoc-NH-PEG36-COOH
Appearance White to off-white solid or a viscous, transparent oil.[1][2]
Solubility Soluble in water, methylene (B1212753) chloride, acetonitrile, DMF, DMSO, and most organic solvents.[1][3]
Storage Conditions Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles.[1][3][4] It is recommended to let the product come to room temperature before opening and to handle it under an inert atmosphere to limit moisture exposure, as PEG compounds can be hygroscopic.[3]
Table 2: Chemical Specifications
PropertyValue
Chemical Formula C₉₀H₁₆₁NO₄₀
Molecular Weight ~1897.22 g/mol .[2][3][4]
Purity Typically >95% or >98%.[3][4]
CAS Number 756526-01-9 or 2649489-46-1 (Note: CAS numbers may vary slightly between suppliers for complex PEG molecules).[2][3][4]
Spacer Arm Length The dPEG®36 spacer is 112 atoms and approximately 131.4 Å in length.[3]

Key Applications and Experimental Protocols

This compound is a cornerstone reagent in several advanced biochemical and pharmaceutical applications. Its bifunctional nature allows for the precise linkage of different molecules, enhancing their therapeutic potential.

Application 1: Solid-Phase Peptide Synthesis (SPPS) and PEGylation

This compound is widely used in SPPS to introduce a long, hydrophilic PEG linker into a peptide sequence, a process known as PEGylation.[5] This modification can significantly improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility, stability against proteolytic degradation, and circulation half-life, while reducing their immunogenicity.[5] The Fmoc-protected amine allows for its incorporation into a growing peptide chain using standard Fmoc-based SPPS chemistry.

The removal of the Fmoc protecting group is a critical step in SPPS to expose the primary amine for the subsequent coupling of the next amino acid. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

  • Fmoc-functionalized resin

  • 20% (v/v) piperidine in DMF

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Fmoc-functionalized resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[3]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature to ensure complete deprotection.[3]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Monitoring (Optional): The completion of the deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[3]

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect1 Add 20% Piperidine/DMF (1-3 min) Swell->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Add 20% Piperidine/DMF (10-15 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash Wash with DMF (3x) Drain2->Wash Ready H2N-Peptide-Resin (Ready for next coupling) Wash->Ready

Fmoc Deprotection Experimental Workflow

The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) using carbodiimide (B86325) chemistry, often in the presence of an activating agent to form a stable amide bond.[4][6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used for this purpose. For more challenging couplings, more potent activators like HATU can be employed.[4]

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure (Two-step conjugation):

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Quenching (Optional but recommended): Add a small amount of a thiol-containing compound (e.g., 2-mercaptoethanol) to quench any unreacted EDC.

  • Buffer Exchange (Optional): Use a desalting column to remove excess EDC and NHS, exchanging the buffer to the Coupling Buffer.

  • Coupling to Amine:

    • Immediately add the amine-containing molecule to the activated this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted starting materials.

Carboxylic_Acid_Coupling_Workflow Start This compound Activate Activate with EDC/NHS in MES Buffer (pH 4.5-5.0) Start->Activate Activated Fmoc-N-PEG36-NHS ester Activate->Activated Couple Couple with Amine-Molecule in PBS Buffer (pH 7.2-7.5) Activated->Couple Conjugate Fmoc-N-PEG36-Amide Conjugate Couple->Conjugate Purify Purify Conjugate Conjugate->Purify Final Purified Conjugate Purify->Final

Carboxylic Acid Coupling Experimental Workflow
Application 2: PROTAC (Proteolysis Targeting Chimera) Development

This compound is an ideal linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The PEG linker in a PROTAC plays a crucial role in its efficacy by:

  • Controlling the distance and orientation between the two binding ligands to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]

  • Enhancing solubility and cell permeability , which are often challenges for these relatively large molecules.[9][10]

  • Improving pharmacokinetic properties of the final PROTAC molecule.

The general mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. This can be visualized as a catalytic cycle where one PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway PROTAC PROTAC (with PEG Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, high purity, and bifunctional nature make it an essential component in the synthesis of advanced biomolecules. The protocols outlined in this guide provide a starting point for its application in peptide synthesis and bioconjugation, while its role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics. As with any chemical reagent, it is crucial to consult the specific product documentation and safety data sheets provided by the supplier before use.

References

Fmoc-N-PEG36-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Fmoc-N-PEG36-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. It details the molecule's physicochemical properties and provides step-by-step experimental protocols for its application in bioconjugation and solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a valuable tool in chemical biology and drug discovery. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions. The carboxylic acid allows for conjugation to primary amines using standard coupling reagents. The long, hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm.[1][2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉₀H₁₆₁NO₄₀[1][2][3]
Molecular Weight 1897.22 g/mol [2][4][5]
Purity >95%[1][3]
Appearance White solid[2]
Storage Conditions -20°C, desiccated[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in a typical solid-phase synthesis workflow. These procedures are intended as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Fmoc Deprotection of Resin-Bound Amine

This protocol describes the removal of the Fmoc protecting group from a resin-bound N-terminal amino acid to expose the primary amine for subsequent coupling.

Materials:

  • Fmoc-protected amino acid-functionalized resin

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the mixture for an additional 10-15 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • A qualitative Kaiser test can be performed to confirm the presence of the free primary amine (a positive test results in blue beads).

Coupling of this compound to a Resin-Bound Amine

This protocol details the coupling of the carboxylic acid of this compound to the newly exposed primary amine on the solid support using HATU as the coupling agent.

Materials:

  • Deprotected amine-functionalized resin

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin loading) in anhydrous DMF.

  • Add HATU (1.5-2 equivalents) and DIPEA (3-4 equivalents) to the solution of this compound.

  • Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until the coupling reaction is complete (as monitored by a negative Kaiser test).

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to remove any unreacted reagents and byproducts.

Workflow Visualization

The following diagram illustrates the logical workflow for the sequential deprotection and coupling steps involved in incorporating the this compound linker into a growing peptide chain on a solid support.

experimental_workflow Resin_Fmoc_AA Resin-Bound Fmoc-Amino Acid Deprotection Fmoc Deprotection Resin_Fmoc_AA->Deprotection 20% Piperidine in DMF Resin_Free_Amine Resin-Bound Free Amine Deprotection->Resin_Free_Amine PEG_Coupling PEGylation Reaction Resin_Free_Amine->PEG_Coupling This compound, HATU, DIPEA in DMF Resin_Fmoc_PEG Resin-Bound Fmoc-PEG-Amino Acid PEG_Coupling->Resin_Fmoc_PEG Final_Deprotection Final Fmoc Deprotection Resin_Fmoc_PEG->Final_Deprotection 20% Piperidine in DMF Resin_Amine_PEG Resin-Bound Amine-PEG-Amino Acid Final_Deprotection->Resin_Amine_PEG Final_Coupling Final Moiety Coupling Resin_Amine_PEG->Final_Coupling Activated Moiety Final_Product Final Conjugate on Resin Final_Coupling->Final_Product

Caption: Workflow for the incorporation of an this compound linker.

References

Solubility Profile of Fmoc-N-PEG36-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-PEG36-acid, a critical parameter for its effective use in peptide synthesis, drug delivery, and bioconjugation. Understanding the solubility of this reagent in various solvents is paramount for designing and executing successful experimental protocols.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, its amphiphilic nature, possessing both a hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, dictates its solubility across a spectrum of solvents. The long PEG chain generally imparts good aqueous solubility, while the Fmoc group can influence its behavior in organic solvents.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

SolventChemical ClassSolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 mg/mL[1]Excellent solvent for creating high-concentration stock solutions.
WaterPolar Protic50 - 60 mg/mL[1]The hydrophilic PEG chain ensures good solubility in aqueous media.[2][3][4]
Acetonitrile (ACN)Polar Aprotic30 - 40 mg/mL[1]Good solubility for a polar aprotic solvent.
Dichloromethane (DCM)ChlorinatedSolubleA product datasheet for a similar compound, Fmoc-N-amido-PEG4-acid, lists DCM as a suitable solvent.
Dimethylformamide (DMF)Polar AproticSolubleA product datasheet for a similar compound, Fmoc-N-amido-PEG4-acid, lists DMF as a suitable solvent.
N,N-Dimethylacetamide (DMAC)Polar AproticSoluble[5][6]Often used in peptide synthesis and is a good solvent for Fmoc-protected compounds.[5][6]
General Organic SolventsVariousGenerally Soluble[7]The amphiphilic nature of the molecule allows for solubility in a range of organic solvents.[6]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but care should be taken to avoid thermal degradation of the compound.

  • pH: The terminal carboxylic acid group on the PEG chain has a pKa that will affect its charge state and, consequently, its solubility in aqueous solutions at different pH values.

  • Purity of the Compound: Impurities can affect the observed solubility. It is recommended to use highly pure this compound for consistent and reliable results.

  • Presence of Salts: In aqueous solutions, high concentrations of salts can lead to a "salting-out" effect, potentially reducing the solubility of PEGylated compounds.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, Acetonitrile, DMF, DCM)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw the supernatant using a syringe. To ensure no solid particles are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent overestimation of the solubility.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to ensure accurate quantification.

  • Calculation: The determined concentration from the analysis represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental requirements.

G Solvent Selection Workflow for this compound start Define Experimental Need (e.g., Stock Solution, Reaction Solvent) stock_sol High Concentration Stock Solution? start->stock_sol reaction_type Reaction Type? stock_sol->reaction_type No dmso Use DMSO (>100 mg/mL) stock_sol->dmso Yes aqueous Aqueous System? reaction_type->aqueous test_sol Test Solubility for Specific Application dmso->test_sol water Use Water (50-60 mg/mL) aqueous->water Yes organic Organic Synthesis? aqueous->organic No water->test_sol polar_aprotic Consider Polar Aprotic: DMF, ACN (30-40 mg/mL), DMAC organic->polar_aprotic Yes chlorinated Consider Chlorinated: DCM organic->chlorinated Consider polar_aprotic->test_sol chlorinated->test_sol

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent.

References

An In-depth Technical Guide to Fmoc-N-PEG36-acid as a Linker: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Fmoc-N-PEG36-acid, a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Principles and Mechanism of Action

This compound is a high-purity, discrete polyethylene (B3416737) glycol (dPEG®) linker featuring three key components that dictate its function: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 36-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This trifecta of functionalities provides a versatile tool for the precise and controlled covalent attachment of molecules.

The Fmoc-Protected Amine: A Gateway for Sequential Conjugation

The N-terminus of the linker is protected by an Fmoc group, a well-established protecting group in solid-phase peptide synthesis (SPPS).[1] The core mechanism of the Fmoc group is its lability under basic conditions.[2][3]

  • Protection: The Fmoc group is stable under acidic conditions, which allows for the selective deprotection of other acid-labile protecting groups that may be present on the molecule to be conjugated.[1]

  • Deprotection: The Fmoc group is rapidly cleaved by treatment with a weak base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The deprotection proceeds via a β-elimination mechanism, yielding a free primary amine and dibenzofulvene (DBF). The DBF byproduct can be monitored by UV spectroscopy at around 301 nm to track the reaction's progress.[4]

This controlled deprotection is crucial for multi-step synthetic strategies, allowing for the initial attachment of the linker to a molecule via its carboxylic acid end, followed by the deprotection of the amine for subsequent conjugation to a second molecule.

The PEG36 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties

The central component of the linker is a discrete chain of 36 ethylene (B1197577) glycol units. The PEG chain is not merely a spacer; it profoundly influences the properties of the resulting conjugate.[5]

  • Hydrophilicity and Solubility: The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the conjugate.[2][5] This is particularly advantageous when working with hydrophobic drugs or peptides, as it can prevent aggregation and improve formulation stability.[6][7]

  • Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer. When conjugated to a biomolecule, the PEG chain can create a "stealth" effect, shielding the molecule from the host's immune system and reducing the likelihood of an immune response.[8]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule leads to reduced renal clearance, resulting in a longer circulation half-life in vivo.[8][9] The length of the PEG chain is directly correlated with this effect.

  • Flexible Spacer: The PEG chain provides a flexible and defined-length spacer between the conjugated molecules, which can be critical for maintaining the biological activity of one or both components by minimizing steric hindrance.[10]

The Terminal Carboxylic Acid: A Versatile Anchor for Amide Bond Formation

The other end of the linker terminates in a carboxylic acid group. This functional group is relatively unreactive on its own but can be readily activated to form a stable amide bond with a primary or secondary amine on a target molecule (e.g., lysine (B10760008) residues on an antibody).[10]

The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its more water-soluble analog, sulfo-NHS.[11] The mechanism proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Amine Reaction: This intermediate can then react directly with an amine to form an amide bond. To improve efficiency and stability, especially in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS-ester. This semi-stable intermediate is then aminolyzed by the nucleophilic attack of a primary amine from the target molecule, forming a robust amide linkage.

Data Presentation: The Impact of PEGylation

The length of the PEG linker has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize data from various studies, illustrating these effects.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
PEG Linker LengthADC Clearance (mL/day/kg) in RatsReference
No PEG~15[9]
PEG2~12[9]
PEG4~8[9]
PEG8~5[9][12]
PEG12~5[9]
PEG24~4[9][12]
Data adapted from studies on homogeneous DAR 8 conjugates, demonstrating the trend of decreased clearance with increased PEG length. A threshold is reached around PEG8, beyond which further increases in length have a diminished effect on clearance.[12]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
PEG Linker LengthRelative In Vitro PotencyGeneral ObservationsReference
Short (e.g., PEG4)HighMaintains high potency.[13]
Intermediate (e.g., PEG8-PEG12)Moderate to HighOften represents a balance between improved PK and retained potency.[13]
Long (e.g., PEG24)ModerateMay show a slight decrease in potency.[7][13]
Very Long (e.g., 4-10 kDa)LowerCan exhibit a more significant reduction in cytotoxicity.[13]
This table summarizes the general trend observed where longer PEG linkers can sometimes lead to a decrease in in vitro potency, possibly due to steric hindrance affecting cell internalization or payload release.
Table 3: Hydrophilicity of PEG Linkers
Linker TypeNumber of PEG Units (n)Water SolubilityReference
Biotin-PEG2-Acid2Soluble[2]
Biotin-PEG4-NHS Ester410 mg/mL[2]
Biotin-PEG6-Acid6Soluble[2]
Biotin-PEG12-Acid12Soluble in water[2]
This table illustrates that even with a small number of PEG units, solubility is significantly enhanced. The hydrophilicity generally increases with the length of the PEG chain.[2]

Experimental Protocols

The following are detailed methodologies for the key reactions involving the this compound linker.

Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the linker to expose the primary amine.

Materials:

  • This compound conjugate

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel

  • Shaker or agitator

Procedure:

  • Solubilization: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF in the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the vessel (e.g., 10 mL per gram of resin-bound peptide).

  • Agitation: Agitate the mixture at room temperature for 3-5 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitation: Agitate the mixture for an additional 15-20 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resulting amine-functionalized conjugate thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): The completion of the deprotection can be confirmed qualitatively using a Kaiser test, which gives a positive blue color in the presence of free primary amines. For quantitative analysis, the concentration of the DBF-piperidine adduct in the drained solutions can be measured spectrophotometrically at approximately 301 nm.[4]

Protocol for Carboxylic Acid Activation and Amide Bond Formation (EDC/NHS Coupling)

This protocol outlines the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody).

Materials:

  • Amine-deprotected PEG36-acid linker

  • Amine-containing molecule (e.g., antibody)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Buffer Exchange: Ensure the amine-containing molecule (e.g., antibody) is in the Coupling Buffer at a concentration of 1-10 mg/mL. Amine-containing buffers like Tris must be removed prior to this step.

  • Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in the Activation Buffer. A 5- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid groups on the linker is typically used.

  • Activation of the Linker: Add the freshly prepared EDC/Sulfo-NHS solution to the PEG36-acid linker (dissolved in Activation Buffer). Allow the reaction to proceed for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation: Add the activated linker solution to the amine-containing molecule in the Coupling Buffer. The molar ratio of linker to the target molecule will depend on the desired degree of labeling and should be optimized.

  • Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-ester groups.

  • Purification: Remove excess linker and reaction byproducts (e.g., EDC-urea) from the final conjugate. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: The final conjugate should be characterized to determine the concentration, degree of conjugation (e.g., Drug-to-Antibody Ratio), and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography (e.g., SEC, HIC).[4]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the application of this compound.

G cluster_0 PROTAC Mechanism of Action POI Target Protein (e.g., EGFR) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-PEG36-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary PolyUbi Polyubiquitination Ternary->PolyUbi Ub Transfer Ubi Ubiquitin Ubi->PolyUbi Proteasome 26S Proteasome PolyUbi->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalysis G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Degradation EGFR Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PROTAC EGFR-Targeting PROTAC (with PEG36 Linker) PROTAC->EGFR Induces ADC_Workflow cluster_workflow ADC Synthesis & Characterization Workflow start Start: This compound & Small Molecule Drug activate_drug 1. Activate Drug's Carboxylic Acid (e.g., EDC/NHS) start->activate_drug conjugate_linker 2. Conjugate Activated Drug to Linker's Amine (after Fmoc deprotection) activate_drug->conjugate_linker drug_linker Drug-PEG36-Fmoc Intermediate conjugate_linker->drug_linker deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) drug_linker->deprotect activated_linker Drug-PEG36-NH2 Intermediate deprotect->activated_linker activate_linker_acid 4. Activate Linker's Carboxylic Acid (e.g., EDC/NHS) activated_linker->activate_linker_acid final_conjugation 6. Final Conjugation (Antibody Lysine Residues) activate_linker_acid->final_conjugation antibody_prep 5. Prepare Antibody (Buffer Exchange) antibody_prep->final_conjugation purification 7. Purification (e.g., SEC / TFF) final_conjugation->purification characterization 8. Characterization (MS, SEC, HIC, UV-Vis) purification->characterization final_adc Final ADC Product characterization->final_adc

References

An In-depth Technical Guide to Fmoc-N-amido-PEG36-acid: A Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-amido-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation, drug delivery, and peptide synthesis.[1][2][3][4] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, connected by a 36-unit hydrophilic PEG spacer, offers researchers precise control over the assembly of complex biomolecules.[1][2][3]

The extended PEG chain imparts significant advantages, most notably increasing the aqueous solubility and stability of the conjugated molecules.[1][2][5][6] This property is particularly beneficial for improving the pharmacokinetic profiles of peptides and proteins, reducing their immunogenicity, and preventing non-specific binding.[5][6] The linker's defined length, consisting of 112 atoms, allows for precise spatial control between conjugated moieties, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) and the development of antibody-drug conjugates (ADCs).[3][4][6]

Core Features and Chemical Reactivity

The utility of Fmoc-N-amido-PEG36-acid stems from its two distinct functional groups, which can be addressed orthogonally.

  • Fmoc-Protected Amine: The N-terminal amine is protected by an Fmoc group, which is stable under acidic conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][2][6] This deprotection exposes a primary amine that is then available for subsequent conjugation reactions.

  • Terminal Carboxylic Acid: The opposing end of the PEG linker terminates in a carboxylic acid. This group can be activated to form a stable amide bond with primary amine groups on other molecules, such as proteins, peptides, or small molecule drugs.[1][2][3] This reaction is commonly facilitated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Physicochemical Properties

The quantitative data for Fmoc-N-amido-PEG36-acid are summarized in the table below, providing a clear reference for experimental design.

PropertyValueReferences
Molecular Formula C₉₀H₁₆₁NO₄₀[1][7]
Molecular Weight ~1897.25 g/mol [1][7][8]
Purity >95% (Typically >96%)[1][7][8]
CAS Number 2649489-46-1[2][7]
Appearance Solid or viscous liquid[8]
Solubility Soluble in aqueous solutions and most organic solvents[5]
Storage Conditions -20°C, desiccated, protected from light[1][5]

Key Applications and Experimental Workflows

Fmoc-N-amido-PEG36-acid is a cornerstone reagent in several advanced biochemical applications. Its bifunctional nature allows for the sequential and controlled linkage of different molecular entities.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this linker can be incorporated to introduce a long, flexible, and hydrophilic spacer within a peptide sequence or at its N-terminus.[6] This can improve the peptide's solubility and bioavailability.[8]

Bioconjugation and Drug Delivery

The linker is extensively used to PEGylate proteins, peptides, and other biomolecules.[5] PEGylation can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic volume, which helps to reduce renal clearance and protect against proteolytic degradation.[8]

PROTAC Development

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. Fmoc-N-amido-PEG36-acid is an ideal linker for synthesizing PROTACs, connecting the target-binding ligand to the E3 ligase ligand.[3][4] The defined length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving Fmoc-N-amido-PEG36-acid.

Protocol 1: Fmoc Group Deprotection

This procedure outlines the removal of the Fmoc protecting group to expose the primary amine. This protocol is standard for Fmoc-protected compounds, particularly in the context of solid-phase peptide synthesis.

Materials:

  • Fmoc-N-amido-PEG36-acid conjugated to a solid support (e.g., resin)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • N,N-dimethylformamide (DMF) for washing

  • Reaction vessel

Procedure:

  • Resin Swelling: If starting with a resin-bound compound, swell the resin in DMF for 15-30 minutes. Drain the DMF.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 1-3 minutes.[2]

  • Solution Removal: Drain the deprotection solution from the reaction vessel.[2]

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes at room temperature.[2]

  • Washing: Drain the solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. This is typically done by washing multiple times with DMF (e.g., 3-5 times).[2]

  • Confirmation (Optional): The presence of a free primary amine can be confirmed qualitatively using a Kaiser (ninhydrin) test, which will result in a blue color on the beads if the deprotection was successful.[2]

Fmoc_Deprotection_Workflow start Fmoc-Protected Substrate (on solid support) swell Swell Resin in DMF start->swell deprotect1 Add 20% Piperidine/DMF (1-3 min) swell->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (10-15 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash Wash with DMF (3-5x) drain2->wash end Deprotected Substrate (Free Amine) wash->end

Fmoc Deprotection Workflow
Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid of Fmoc-N-amido-PEG36-acid and its subsequent coupling to a primary amine-containing molecule.

Materials:

  • Fmoc-N-amido-PEG36-acid

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous solvent (e.g., DMF or DMSO) if reactants are not water-soluble

Procedure:

  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture contamination. Prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Carboxylic Acid Activation:

    • Dissolve the Fmoc-N-amido-PEG36-acid in the Activation Buffer.

    • Add EDC (typically 1.5-2 molar equivalents) and NHS/Sulfo-NHS (typically 1.5-2 molar equivalents) to the solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the semi-stable NHS ester.

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated NHS ester solution of the PEG linker to the amine-containing molecule solution. A 5 to 20-fold molar excess of the activated linker over the target molecule is often used to drive the reaction, though this may require optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification: Remove excess reagents and by-products to purify the final conjugate. This is commonly achieved through dialysis, size-exclusion chromatography, or other chromatographic techniques.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling peg_acid Fmoc-PEG36-COOH in Activation Buffer (pH 4.5-6.0) reagents Add EDC and NHS/Sulfo-NHS peg_acid->reagents activated_peg Activated Fmoc-PEG36-NHS Ester reagents->activated_peg mix Mix Activated PEG with Amine Molecule activated_peg->mix Incubate 2-4h at RT amine_molecule Amine-containing Molecule in Coupling Buffer (pH 7.2-8.0) amine_molecule->mix conjugate Fmoc-PEG36-Amide Conjugate mix->conjugate

Amide Coupling Workflow

References

The Central Role of the Polyethylene Glycol (PEG) Chain in Fmoc-N-PEG36-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fmoc-N-amido-PEG36-acid is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and peptide synthesis. Its utility is derived from the distinct functionalities of its three core components: a base-labile Fmoc-protected amine, a terminal carboxylic acid, and a central polyethylene (B3416737) glycol (PEG) chain. This technical guide provides an in-depth exploration of the PEG36 chain's role, which imparts critical physicochemical properties such as enhanced solubility, stability, and reduced immunogenicity to conjugated molecules. We will detail its quantitative properties, outline key experimental protocols, and provide visual diagrams of its structure and reaction workflows to facilitate a comprehensive understanding for researchers and developers in the field.

The Trifunctional Architecture of Fmoc-N-PEG36-acid

Fmoc-N-amido-PEG36-acid is a versatile chemical tool whose functionality is best understood by examining its three distinct domains:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a well-established, base-labile protecting group for primary amines.[1][2] Its primary role is to temporarily block the amine, preventing unwanted side reactions during synthesis.[3] The Fmoc group is stable under acidic conditions but can be efficiently removed using a weak base, most commonly a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), to reveal the free amine for subsequent conjugation.[1][2][4] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][5][6]

  • The Terminal Carboxylic Acid: At the opposite end of the molecule lies a carboxylic acid (-COOH) group. This functional group can be activated using standard coupling reagents (e.g., EDC, HATU, DCC) to react with primary amines, such as those on the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[7][8]

  • The PEG36 Chain: The central component is a discrete polyethylene glycol spacer composed of 36 ethylene (B1197577) glycol units. This chain is the primary focus of this guide and is responsible for many of the beneficial properties the linker confers upon a target molecule.

A Fmoc-Protected Amine B PEG36 Chain (Hydrophilic Spacer) A->B F1 Function: - Amine Protection - Base-Labile Removal A->F1 C Terminal Carboxylic Acid B->C F2 Function: - Increase Solubility - Enhance Stability - Reduce Immunogenicity - Flexible Spacer B->F2 F3 Function: - Couple to Amines - Form Amide Bonds C->F3

Caption: Molecular architecture of this compound.

Core Role and Advantages of the PEG36 Chain

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in drug development to improve the safety and efficacy of therapeutics.[9] The PEG36 chain in this linker provides these benefits on a molecular scale.

  • Enhanced Solubility: The long, hydrophilic PEG chain significantly increases the water solubility of hydrophobic molecules.[4][7][8] This property is crucial for improving the formulation of drugs and preventing the aggregation of peptides and proteins in aqueous buffers.[10][11]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which prolongs its circulation time in the body by reducing renal clearance.[12] This extended half-life can lead to reduced dosing frequency.[9][13]

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chain creates a hydrophilic shield around the conjugated molecule.[12] This "masking" effect can protect therapeutic proteins and peptides from recognition by the host's immune system and degradation by proteolytic enzymes, thereby reducing immunogenicity and increasing stability.[11][14][15]

  • Flexible Spacer Arm: The PEG36 chain acts as a long, flexible linker (approximately 112 atoms or 131.4 Å in length) that separates two conjugated molecules.[4] This spacing can be critical for overcoming steric hindrance, ensuring that the biological activity of a protein or peptide is retained after modification.[4][16]

  • Biocompatibility: Polyethylene glycol is recognized as a non-toxic, non-immunogenic, and biocompatible polymer that is approved by the FDA for clinical use.[17]

Quantitative Data Presentation

The physicochemical properties of Fmoc-N-amido-PEG36-acid are summarized below.

PropertyValueReference(s)
Molecular Weight ~1897.3 g/mol [4][7][8][18]
Molecular Formula C₉₀H₁₆₁NO₄₀[7][18][19]
Purity >95%[8][19]
CAS Number 2649489-46-1[7][18][19]
Appearance White solid or transparent, oil-free liquid[15][18]
Solubility Water, DMSO, DMF, Methylene Chloride[4][15]
Storage Conditions -20°C, desiccated[7][8][15]

Experimental Protocols

Detailed methodologies for the use of this compound are provided below. These protocols are generalized and may require optimization for specific applications.

This procedure outlines the removal of the Fmoc protecting group to yield a free primary amine.

  • Dissolution: Dissolve the this compound in anhydrous N,N-dimethylformamide (DMF).

  • Deprotection Reagent: Prepare a solution of 20% piperidine in DMF.

  • Reaction: Add the 20% piperidine solution to the dissolved PEG linker. A typical ratio is 1:4 (v/v) of linker solution to deprotection reagent.

  • Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes. The progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct via UV spectrophotometry (~300 nm).[2]

  • Washing: If using solid-phase synthesis, wash the resin extensively with DMF to remove the deprotection reagent and byproducts. For solution-phase, purification may involve precipitation or chromatography.

Start Fmoc-NH-PEG-COOH Product H₂N-PEG-COOH (Free Amine) Start->Product Deprotection Reagent 20% Piperidine in DMF Reagent->Product Byproduct Dibenzofulvene-piperidine adduct Product->Byproduct generates

Caption: Fmoc deprotection workflow.

This protocol describes the conjugation of the linker's carboxylic acid to a primary amine on a target molecule (e.g., a protein).

  • Linker Preparation: Dissolve the deprotected H₂N-PEG-COOH (from Protocol 1, if applicable, or the starting material if coupling the acid first) in an anhydrous, amine-free solvent like DMF or DMSO.

  • Activation: Add an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 1.2 to 1.5 molar excess over the linker. Allow the activation reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS ester.

  • Biomolecule Preparation: Dissolve the target protein or peptide in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) buffer).[20]

  • Conjugation: Add the activated PEG-linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized but often starts in the range of 10:1 to 50:1.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any unreacted linker.

  • Purification: Remove excess reagents and purify the final conjugate using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A R-PEG-COOH C Activated Linker (R-PEG-CO-NHS) A->C + B EDC / NHS B->C E Conjugated Product (Protein-NH-CO-PEG-R) C->E pH 7.2 - 8.5 D Target Molecule (Protein-NH₂) D->E + F Purification (e.g., SEC) E->F G Final Conjugate F->G

Caption: General workflow for bioconjugation.

References

An In-Depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread adoption in both academic and industrial settings is a testament to its versatility and the mild conditions required for its removal. This technical guide provides a comprehensive overview of Fmoc chemistry, including its fundamental principles, detailed experimental protocols, quantitative data analysis, and a discussion of common challenges and solutions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is rooted in its unique chemical properties.[1] It is introduced to the N-terminus of an amino acid, effectively blocking its reactivity during the coupling of the subsequent amino acid in the peptide chain.[2]

Orthogonality: A key advantage of Fmoc chemistry is its orthogonality with acid-labile side-chain protecting groups. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a secondary amine like piperidine (B6355638).[3] This allows for the selective deprotection of the N-terminal Fmoc group without affecting the protecting groups on the amino acid side chains, which are typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[4] This orthogonal strategy is crucial for the synthesis of complex peptides with diverse functionalities.

Mechanism of Protection: The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc derivative, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[1][5] Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions, such as the formation of dipeptides, compared to the more reactive Fmoc-Cl.[6][7]

Mechanism of Deprotection: The lability of the Fmoc group to bases stems from the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] A base, such as piperidine, abstracts this proton, initiating a β-elimination reaction that results in the cleavage of the carbamate (B1207046) bond.[][9] This process releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2] The excess piperidine in the deprotection solution also acts as a scavenger for the reactive DBF electrophile, forming a stable adduct that is washed away.

Data Presentation: A Comparative Overview

Quantitative data is essential for optimizing peptide synthesis protocols. The following tables summarize key parameters in Fmoc chemistry.

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis (SPPS) Strategies
FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Typically requires stronger acid for cleavage (e.g., HF)
Orthogonality High, allows for selective deprotectionLower, risk of premature side-chain deprotection
Reaction Monitoring UV absorbance of dibenzofulvene-piperidine adductNot readily monitored by UV
Aggregation Issues More prone to aggregation in some sequencesLess prone due to protonation of the N-terminus after deprotection
Cost Fmoc-amino acids can be more expensiveBoc-amino acids are generally less expensive
Safety Piperidine is toxicTFA and HF are highly corrosive and hazardous

Sources:[10][][12][13][14]

Table 2: Kinetics of Fmoc Deprotection with Various Reagents
Deprotection ReagentConcentrationSolventHalf-life (t1/2)Reference
Piperidine20%DMF~7 seconds[3]
Piperidine5%DMF~8.6 minutes for complete removal[3]
Piperazine5%DMF~11 minutes for complete removal[3]
Piperazine + DBU5% + 1%DMF~7 seconds[3]
4-Methylpiperidine (4MP)20%DMFSimilar kinetics to Piperidine[15]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%DMFFaster than Piperidine[16]

Note: Deprotection times can be sequence-dependent.

Experimental Protocols

Detailed and reproducible protocols are critical for successful peptide synthesis.

Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes the general procedure for the N-terminal protection of an amino acid.

Materials:

  • Amino acid (e.g., L-Alanine)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) (2-3 equivalents)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate or a mixture of water and an organic solvent like THF.[5][17]

  • Addition of Fmoc-OSu: To the stirred amino acid solution, add a solution of Fmoc-OSu in THF or dioxane.[5][17]

  • Reaction: Stir the mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[17]

  • Work-up: a. Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5] b. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.[5][17] c. Extract the product into an organic solvent such as ethyl acetate.[17] d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Fmoc-amino acid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.[17]

Expected Yield: Yields for this reaction are typically high, often exceeding 90%, depending on the specific amino acid and reaction conditions.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4][18]

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 1-3 minutes at room temperature.[4]

  • Solution Removal: Drain the piperidine solution. The characteristic UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate can be used to monitor the progress of the deprotection.[19]

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.[4][18]

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[16]

  • Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[16][20]

Mandatory Visualizations

Diagrams illustrating key processes in Fmoc chemistry provide a clear visual understanding of the underlying principles.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AA Amino Acid (H₂N-CHR-COOH) NucleophilicAttack Nucleophilic Attack AA->NucleophilicAttack Amine attacks carbonyl FmocOSu Fmoc-OSu FmocOSu->NucleophilicAttack Base Base (e.g., NaHCO₃) Base->NucleophilicAttack Deprotonates amine (optional) FmocAA Fmoc-Amino Acid NucleophilicAttack->FmocAA Forms carbamate NHS N-Hydroxysuccinimide NucleophilicAttack->NHS Leaving group BaseH Protonated Base NucleophilicAttack->BaseH

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products FmocPeptide Fmoc-Peptide ProtonAbstraction Proton Abstraction at C9 FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Abstracts proton BetaElimination β-Elimination ProtonAbstraction->BetaElimination Forms carbanion Decarboxylation Decarboxylation BetaElimination->Decarboxylation Cleavage of C-O bond DBF_Adduct Dibenzofulvene-Piperidine Adduct BetaElimination->DBF_Adduct DBF reacts with Piperidine FreePeptide Free Peptide (H₂N-Peptide) Decarboxylation->FreePeptide Liberates amine CO2 CO₂ Decarboxylation->CO2 SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Final Deprotection and Cleavage Repeat->End No (Final Amino Acid)

References

The Carboxylic Acid Functional Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with enhanced properties, such as improved therapeutic efficacy, targeted drug delivery, and advanced diagnostic capabilities. Among the various functional groups utilized in bioconjugation, the carboxylic acid (-COOH) group holds a prominent position due to its natural abundance in proteins and its versatile reactivity. This technical guide provides an in-depth exploration of the core principles and practical applications of carboxylic acid-mediated bioconjugation, with a focus on the widely employed carbodiimide (B86325) chemistry.

Core Principles of Carboxylic Acid Bioconjugation

The carboxyl group is found at the C-terminus of all polypeptide chains and in the side chains of the amino acids aspartic acid (Asp) and glutamic acid (Glu). While relatively stable, the carboxylic acid group can be chemically activated to become susceptible to nucleophilic attack by primary amines (-NH2), which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys) residues. This reaction results in the formation of a stable amide bond, a key linkage in many bioconjugates.

Carbodiimide Chemistry: The Workhorse of Carboxyl Activation

The most prevalent method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC).[1][2] EDC is a "zero-length" crosslinker, meaning that no atoms from the crosslinker are incorporated into the final amide bond between the two target molecules.[2]

The reaction mechanism proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2] This step is most efficient in acidic conditions (pH 4.5-6.0).[2]

  • Nucleophilic Attack by a Primary Amine: The O-acylisourea intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct.[2]

To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is often included.[2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis in aqueous solutions and can react more efficiently with primary amines at physiological pH (7.2-8.5) to form the final amide bond.[2]

Data Presentation: Optimizing Reaction Conditions

The success of a bioconjugation reaction hinges on the careful optimization of several key parameters. The following tables summarize quantitative data on how these parameters influence the efficiency of EDC/NHS-mediated coupling.

ParameterOptimal RangeRationale & Considerations
pH (Activation Step) 4.5 - 6.0Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[3]
pH (Amine Coupling Step) 7.0 - 8.5Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.[3]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester and may be necessary for temperature-sensitive proteins.[4] Room temperature reactions are typically faster.[4]
Buffer Composition MES for activation; PBS for couplingUse non-amine and non-carboxylate buffers during the activation step to avoid side reactions. MES (2-(N-morpholino)ethanesulfonic acid) is a common choice.[2] Phosphate-buffered saline (PBS) is suitable for the amine coupling step.
ReactantRecommended Molar Excess (relative to the limiting biomolecule)Notes
EDC 10-50 foldA higher excess is often used for dilute protein solutions to drive the reaction forward.[5]
NHS/Sulfo-NHS 10-50 foldTypically used in equimolar amounts or a slight excess relative to EDC to efficiently form the stable NHS ester intermediate.[5]
Amine-containing Molecule 20-100 foldA large excess helps to maximize the conjugation to the activated carboxyl groups and minimize protein-protein crosslinking.[5]
pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours
8.6 (at 4°C)10 minutes

Experimental Protocols

The following are detailed methodologies for key experiments involving carboxylic acid bioconjugation.

Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein

This protocol is preferred to minimize the risk of protein-protein polymerization by quenching the EDC before the addition of the amine-containing biotinylation reagent.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • Biotin-PEG-Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the Biotin-PEG-Amine in an appropriate solvent (e.g., DMSO or water) to create a stock solution.

  • Activation of Carboxyl Groups:

    • Dissolve the protein to be labeled in ice-cold Activation Buffer to a final concentration of 1-10 mg/mL.

    • Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Quenching of EDC (Optional but Recommended):

    • To quench the unreacted EDC and prevent side reactions, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.

    • Incubate for 10 minutes at room temperature.

  • Purification of Activated Protein:

    • Remove excess EDC, NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Immediately add a 20-100 fold molar excess of the Biotin-PEG-Amine stock solution to the purified, activated protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted NHS Esters:

    • Add the Quenching Solution to a final concentration of 50-100 mM to block any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Purify the biotinylated protein from excess biotin (B1667282) reagent and byproducts using a desalting column or dialysis.

Protocol 2: Immobilization of an Antibody onto Carboxylated Beads

This protocol describes the covalent coupling of an antibody to carboxylated magnetic beads, a common technique in immunoassays and affinity purification.

Materials:

  • Carboxylated magnetic beads

  • Antibody to be immobilized

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Coupling Buffer: PBS, pH 7.4

  • Quenching/Blocking Buffer: 100 mM Ethanolamine or 100 mM Glycine in PBS

Procedure:

  • Bead Preparation:

    • Resuspend the carboxylated magnetic beads in their storage buffer.

    • Transfer the desired amount of beads to a microcentrifuge tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend the washed beads in Activation Buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the bead suspension.

    • Incubate for 15-30 minutes at room temperature with gentle rotation.

  • Washing of Activated Beads:

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads three times with ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Antibody Coupling:

    • Immediately resuspend the activated beads in Coupling Buffer containing the antibody to be immobilized.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Blocking:

    • Place the tube on a magnetic separator and discard the supernatant.

    • Resuspend the beads in Quenching/Blocking Buffer.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to block any unreacted sites.

  • Final Washing and Storage:

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads three times with Washing Buffer.

    • Resuspend the antibody-conjugated beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

Mandatory Visualizations

EDC_NHS_Coupling_Workflow Carboxyl Carboxylic Acid (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Amine Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amine Primary Amine (-NH2)

Caption: Workflow of EDC/NHS mediated carboxylic acid activation for amide bond formation.

Antibody_Production_Workflow Peptide Synthetic Peptide (with -COOH) Activation Carboxyl Activation (EDC/NHS) Peptide->Activation Carrier_Protein Carrier Protein (e.g., KLH) (with -NH2) Conjugation Peptide-Carrier Conjugation Carrier_Protein->Conjugation Activation->Conjugation Immunogen Immunogen (Peptide-Carrier Conjugate) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Antibody_Production Polyclonal Antibody Production Immunization->Antibody_Production Purification Affinity Purification Antibody_Production->Purification Purified_Antibodies Purified Peptide-Specific Antibodies Purification->Purified_Antibodies

Caption: Workflow for producing peptide-specific antibodies using bioconjugation.

Conclusion

The carboxylic acid functional group is a versatile and indispensable tool in the field of bioconjugation. The well-established and highly efficient EDC/NHS chemistry provides a robust method for covalently linking biomolecules, enabling a wide range of applications in research, diagnostics, and therapeutics. By understanding the core principles of this chemistry and carefully optimizing reaction conditions, researchers can successfully generate novel bioconjugates with desired functionalities. This guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of carboxylic acid bioconjugation in their work.

References

An In-depth Technical Guide to PEGylation in Peptide and Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to molecules, most notably therapeutic proteins, peptides, and antibody fragments.[1] Since the first FDA-approved PEGylated drug, Adagen®, was introduced in 1990, this technique has become a cornerstone in biopharmaceutical development.[2][3] The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5] By conjugating PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a biomolecule, its physicochemical properties are significantly altered.[3][6] These alterations can lead to a longer systemic circulation time, improved stability, enhanced solubility, and reduced immunogenicity and antigenicity.[1][3][7]

The conjugation of PEG increases the hydrodynamic size of the molecule, which shields it from proteolytic enzymes and reduces renal clearance by the kidneys.[3][8] This protective "mask" also helps to hide antigenic epitopes from the host's immune system.[8] The result is a biotherapeutic that can be administered less frequently, potentially with reduced toxicity and improved patient compliance.[9] This guide provides a comprehensive overview of the core principles of PEGylation, including its chemistry, the resulting pharmacological changes, and the experimental protocols essential for its successful application and analysis.

Core Principles and Key Considerations

The efficacy of PEGylation stems from the unique physicochemical properties of the PEG polymer itself. When attached to a protein or peptide, the PEG chain creates a large hydrodynamic volume, effectively increasing the apparent size of the molecule in solution.[10] This has several critical consequences:

  • Reduced Renal Clearance: The increased size surpasses the glomerular filtration threshold in the kidneys, dramatically slowing the rate of excretion from the body and extending the drug's circulating half-life.[3][8][]

  • Steric Hindrance: The flexible PEG chains create a protective shield around the protein surface. This steric hindrance physically blocks the approach of proteolytic enzymes, thereby increasing the protein's stability against degradation.[8][12] It also masks surface antigens, reducing the likelihood of an immune response.[8][13]

  • Enhanced Solubility: PEG is highly hydrophilic, and its conjugation can significantly improve the solubility of hydrophobic proteins or peptides, preventing aggregation.[4][7]

However, PEGylation is not without its challenges. The same steric hindrance that provides protection can also interfere with the drug's binding to its target receptor, potentially reducing its biological activity.[][14] Furthermore, reports have emerged of patients developing anti-PEG antibodies, which can lead to an accelerated blood clearance (ABC) phenomenon upon subsequent administrations.[2][15] Therefore, a careful balance must be struck between the extent of PEGylation and the preservation of the molecule's function.

Table 1: Advantages and Disadvantages of PEGylation
AdvantagesDisadvantages
Prolonged Circulating Half-Life [7][14]Reduced Biological Activity due to steric hindrance at the target binding site[][14]
Reduced Immunogenicity & Antigenicity [2][14]Potential for Anti-PEG Antibody Formation , leading to accelerated clearance[2][15]
Increased Stability against proteolytic degradation[4][5]Manufacturing Complexity and need for precise control[2]
Enhanced Solubility and prevention of aggregation[4][7]Potential for in vivo Accumulation of large, non-biodegradable PEGs[14][16]
Improved Pharmacokinetics and tissue distribution[14]Product Heterogeneity from random conjugation in first-generation methods[17]
Reduced Dosing Frequency , improving patient compliance[5][9]Increased Production Costs due to additional manufacturing steps[14]

The Chemistry of PEGylation

The strategy for conjugating PEG to a protein has evolved significantly, moving from random, non-specific methods ("first-generation") to highly controlled, site-specific approaches ("second-generation").[3] This evolution has been driven by the need to produce more homogeneous and well-defined conjugates with optimized activity.

First-Generation PEGylation: This approach typically involves reacting PEG derivatives with highly abundant functional groups on the protein surface, such as the primary amines of lysine (B10760008) residues.[3] While effective, this often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations, which can complicate characterization and lead to batch-to-batch variability.[17]

Second-Generation PEGylation: To overcome the limitations of the first generation, site-specific methods were developed. These techniques target specific, less abundant amino acid residues or utilize enzymatic approaches to attach PEG at a single, predetermined site.[10] This results in a homogeneous product with preserved bioactivity. Common strategies include targeting the N-terminal α-amino group, free cysteine (thiol) residues, or using "click chemistry".[3]

G

Table 2: Common PEGylation Chemistries and Target Residues
Target Group / ResidueReactive PEG DerivativeLinkage FormedGenerationKey Characteristics
Amine (Lysine, N-terminus)N-hydroxysuccinimide (NHS) EsterAmideFirstMost common method; reacts at pH 7-9; can be non-specific due to lysine abundance.[3][18]
Amine (N-terminus)AldehydeSecondary AmineSecondSite-specific at lower pH (reductive amination); requires a reducing agent.[19]
Thiol (Cysteine)Maleimide (B117702)ThioetherSecondHighly specific and efficient; stable bond formation.[3]
Thiol (Cysteine)Vinyl SulfoneThioetherSecondSlower reaction than maleimide but very stable linkage.[3]
Carboxyl (Asp, Glu)HydrazideHydrazoneSecondRequires activation of the carboxyl group; can form a reversible bond.[20]

Impact on Pharmacokinetics and Pharmacodynamics

The primary motivation for PEGylation is to favorably alter a drug's pharmacokinetic (PK) profile, which describes how the body absorbs, distributes, metabolizes, and excretes a drug.[] PEGylation typically leads to a significant increase in the drug's circulation half-life (t½) and a decrease in its clearance rate.[][21] As the molecular weight of the attached PEG increases, the primary route of clearance can shift from renal (kidney) to hepatic (liver).[][16]

While improving PK, PEGylation can negatively impact pharmacodynamics (PD)—the effect the drug has on the body.[][12] The reduction in binding affinity due to steric hindrance is a key PD parameter that must be managed.[12] The ideal PEGylated drug compensates for a modest decrease in potency with a substantial increase in systemic exposure, resulting in an overall improvement in therapeutic efficacy.[12]

G PEGylation PEGylation HydrodynamicSize Increased Hydrodynamic Size PEGylation->HydrodynamicSize leads to RenalClearance Reduced Renal Clearance HydrodynamicSize->RenalClearance causes HalfLife Prolonged Circulation Half-Life RenalClearance->HalfLife results in Dosing Reduced Dosing Frequency HalfLife->Dosing allows for

Table 3: Pharmacokinetic Changes for Selected FDA-Approved PEGylated Proteins
Drug Name (Active Protein)PEG Size (kDa)Change in Half-Life (vs. Native Protein)Dosing Frequency (PEGylated)Dosing Frequency (Native)
Pegasys® (Interferon α-2a)40 (branched)~10-fold increaseOnce weeklyMultiple times per week
PegIntron® (Interferon α-2b)12 (linear)~5 to 10-fold increase[2]Once weeklyMultiple times per week
Oncaspar® (L-asparaginase)5 (linear)~6-fold increaseEvery 2 weeksMultiple times per week
Neulasta® (Filgrastim)20 (linear)~15 to 80-fold increaseOnce per chemotherapy cycleDaily

(Data compiled from multiple sources for illustrative purposes)

Experimental Protocols

This section provides generalized methodologies for the key stages of producing and analyzing a PEGylated protein: the conjugation reaction, purification, and characterization.

Protocol 1: General Amine-Reactive PEGylation (NHS Ester Chemistry)

This protocol describes a typical first-generation PEGylation targeting primary amines (lysine residues and the N-terminus).

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in a suitable buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH of 7.5-8.5. The buffer must be free of primary amines (e.g., Tris).

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG Reagent Preparation:

    • Dissolve the amine-reactive PEG-NHS ester in a small volume of anhydrous organic solvent (e.g., DMSO) immediately before use, as it is susceptible to hydrolysis.[18]

    • Calculate the amount of PEG reagent needed to achieve the desired molar excess over the protein (e.g., 5:1, 10:1, or 20:1 PEG:protein molar ratio).

  • Conjugation Reaction:

    • Add the calculated volume of the dissolved PEG reagent to the protein solution while gently stirring.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Reaction conditions (time, temperature, pH, molar ratio) should be optimized for each specific protein.[22]

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification:

    • Proceed immediately to purification to separate the PEGylated protein from unreacted protein, unreacted PEG, and reaction byproducts.

Protocol 2: Purification of PEGylated Proteins

Due to the heterogeneity of the reaction mixture, purification is a critical step. Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are the most common methods.[][24]

G cluster_outputs Start PEGylation Reaction Mixture (PEG-Protein, Native Protein, Free PEG) SEC Step 1: Size Exclusion Chromatography (SEC) Start->SEC FreePEG Fraction 1: Free PEG & Byproducts SEC->FreePEG Separates by size PEGProtein Fraction 2: PEGylated Protein (All forms) SEC->PEGProtein Separates by size IEX Step 2: Ion Exchange Chromatography (IEX) NativeProtein Fraction 3: Native Protein IEX->NativeProtein Separates by charge MonoPEG Fraction 4: Mono-PEGylated IEX->MonoPEG Separates by charge MultiPEG Fraction 5: Multi-PEGylated IEX->MultiPEG Separates by charge PEGProtein->IEX Further separation

  • Size Exclusion Chromatography (SEC):

    • Principle: Separates molecules based on their hydrodynamic radius (size).[]

    • Method:

      • Equilibrate an SEC column with a suitable buffer (e.g., PBS).

      • Load the quenched reaction mixture onto the column.

      • Elute with the equilibration buffer at a constant flow rate.

      • Collect fractions and monitor the eluate using UV absorbance at 280 nm.

    • Outcome: SEC is highly effective at removing small molecules like unreacted PEG and quenching reagents from the larger protein conjugates.[][24] It can also separate highly PEGylated species from native protein.

  • Ion Exchange Chromatography (IEX):

    • Principle: Separates molecules based on differences in surface charge.[] PEGylation shields the protein's surface charges, altering its interaction with the IEX resin.[24]

    • Method:

      • Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI) with a low-salt buffer.

      • Load the sample (often a pool of fractions from SEC).

      • Wash the column to remove unbound material.

      • Elute the bound species using a salt gradient (e.g., 0-1 M NaCl).

    • Outcome: IEX is powerful for separating proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and can even separate positional isomers, as the location of the PEG chain affects the overall surface charge.[]

Protocol 3: Characterization of PEGylated Proteins

Multiple analytical techniques are required to confirm the degree of PEGylation, identify modification sites, and assess purity.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Principle: Separates proteins based on molecular weight.

    • Method: Run samples of the native protein and purified PEGylated fractions on a polyacrylamide gel. Stain with a protein stain (e.g., Coomassie Blue) and optionally a PEG-specific stain (e.g., barium iodide).

    • Outcome: Provides a quick visual confirmation of PEGylation. PEGylated proteins will migrate much slower than their apparent molecular weight would suggest, appearing as a broad or "smeared" band due to the increased hydrodynamic radius and heterogeneity.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: High-resolution separation using techniques like Reversed-Phase (RP-HPLC), SEC, or IEX.

    • Method: Inject the sample onto an appropriate HPLC column and elute under optimized conditions.

    • Outcome: HPLC is used for quantification and purity assessment.[10] RP-HPLC can separate different PEGylated forms, while SEC-HPLC provides information on aggregation and size distribution.

  • Mass Spectrometry (MS):

    • Principle: Measures the mass-to-charge ratio to determine the precise molecular weight of molecules.

    • Method: Analyze samples using techniques like MALDI-TOF or ESI-LC/MS.[10][17] For LC/MS, the sample is first separated by HPLC before entering the mass spectrometer.[25]

    • Outcome: MS is the definitive tool for characterizing PEGylated products. It can determine the exact number of PEG chains attached (degree of PEGylation) and, when combined with peptide mapping (digesting the protein and analyzing the fragments), can identify the specific amino acid residues that were modified.[10][17]

Table 4: Comparison of Key Analytical Techniques for PEGylated Proteins
TechniqueInformation ProvidedAdvantagesLimitations
SDS-PAGE Apparent molecular weight, degree of PEGylation (qualitative), purity.Simple, fast, and widely available.Low resolution; provides apparent, not actual, mass; bands can be smeared.
HPLC (SEC/IEX/RP) Purity, quantification, separation of isomers, aggregation analysis.[10][]High resolution and quantitative.May require method development for each specific conjugate.
Mass Spectrometry (MS) Precise molecular weight, degree of PEGylation, identification of modification sites.[17]Highly accurate and definitive for structural characterization.Can be complex for heterogeneous mixtures; requires specialized equipment.[26]

Conclusion and Future Trends

PEGylation remains a vital and highly successful strategy in pharmaceutical development for enhancing the therapeutic properties of peptides and proteins.[2] It has enabled the creation of numerous blockbuster drugs by transforming molecules with challenging pharmacokinetic profiles into effective, long-acting therapies. The evolution from first- to second-generation techniques has significantly improved the quality and homogeneity of PEGylated products.

Future innovations in the field are focused on overcoming the remaining challenges, such as the potential for immunogenicity and the limitations of non-biodegradable polymers.[2] Key areas of research include:

  • Site-Specific Conjugation: Continued development of novel chemistries for precise, efficient, and stable PEG attachment.[2]

  • Biodegradable PEGs: Designing PEG linkers that are cleavable under specific physiological conditions to mitigate concerns about long-term polymer accumulation.[2]

  • Alternative Polymers: Exploring other hydrophilic polymers, such as polysarcosine, as potential alternatives to PEG to avoid anti-PEG immune responses.[2]

By addressing these limitations, the next generation of polymer-drug conjugates will continue to play a pivotal role in advancing biopharmaceuticals and improving treatments for a wide range of diseases.

References

An In-Depth Technical Guide to Fmoc-N-PEG36-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-N-PEG36-acid, a critical reagent in modern peptide synthesis. It details the molecule's properties, its application in solid-phase peptide synthesis (SPPS), and provides step-by-step experimental protocols for its successful incorporation into peptide chains. The inclusion of a long polyethylene (B3416737) glycol (PEG) chain offers significant advantages in modifying peptide therapeutics, such as enhanced solubility, increased in vivo stability, and reduced immunogenicity.

Core Concepts and Properties

This compound is a bifunctional molecule designed for use in Fmoc-based solid-phase peptide synthesis. It consists of a 36-unit polyethylene glycol chain, providing a long, flexible, and hydrophilic spacer. One terminus of the PEG chain is functionalized with a carboxylic acid, while the other is capped with an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme is central to its utility, allowing for the selective deprotection of the amine for further chain elongation and the activation of the carboxylic acid for coupling to a free amine on the peptide-resin.

The hydrophilic nature of the PEG spacer can significantly improve the solubility of the resulting peptide conjugate in aqueous media. Furthermore, the long PEG chain can increase the hydrodynamic volume of the peptide, which can help to protect it from enzymatic degradation and reduce its renal clearance, thereby extending its plasma half-life.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉₀H₁₆₁NO₄₀--INVALID-LINK--, --INVALID-LINK--
Molecular Weight ~1897.22 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 2649489-46-1 or 756526-01-9--INVALID-LINK--, --INVALID-LINK--
Purity >95%--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in water, DMF, DCM, and most organic solvents.--INVALID-LINK--
Appearance White to off-white solid or viscous oil.
Storage Conditions -20°C, desiccated, and protected from light.--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis. These protocols are intended as a guide for beginners and may require optimization based on the specific peptide sequence and resin used.

Logical Workflow of PEGylated Peptide Synthesis

The overall process of synthesizing a PEGylated peptide using this compound can be visualized as a cyclical process with a final cleavage and purification step.

Peptide_Synthesis_Workflow Resin_Prep 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid / PEG Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat_Cycle Repeat Cycle (n-1 times) Wash2->Repeat_Cycle For next amino acid Final_Deprotection 4. Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection After final coupling Repeat_Cycle->Fmoc_Deprotection Wash3 Wash Final_Deprotection->Wash3 Cleavage 5. Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Precipitation 6. Peptide Precipitation Cleavage->Precipitation Purification 7. Purification (e.g., RP-HPLC) Precipitation->Purification Analysis 8. Characterization (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase synthesis of a PEGylated peptide.
Resin Preparation and Swelling

Successful peptide synthesis begins with the proper preparation of the solid support.

  • Materials :

    • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Peptide synthesis vessel with a fritted disc

  • Procedure :

    • Place the desired amount of resin into the synthesis vessel.

    • Add enough DMF to cover the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., bubbling with nitrogen or shaking).

    • After swelling, drain the DMF.

N-terminal Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Materials :

  • Procedure :

    • Add the 20% piperidine in DMF solution to the swollen resin.

    • Agitate the mixture for 3 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution.

    • Agitate for an additional 10-15 minutes. Due to the potential for steric hindrance from the PEG chain, a slightly longer second deprotection time is recommended when deprotecting an Fmoc-PEGylated amine.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

This protocol describes the activation and coupling of the carboxylic acid of this compound to the free N-terminal amine of the peptide-resin.

  • Materials :

    • This compound

    • Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA)

    • DMF

  • Procedure :

    • Activation : In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and HATU (1.5-3 equivalents) in DMF. Add DIPEA (3-6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Coupling : Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight to ensure complete reaction, especially given the size of the PEG linker.[2]

    • Monitoring (Optional) : The completion of the coupling can be monitored using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (3 times) and a final DMF wash.

Cleavage from Resin and Side-Chain Deprotection

The final step in the synthesis is to cleave the completed peptide from the solid support and remove any side-chain protecting groups.

  • Materials :

    • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol; or a simpler cocktail of 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) for peptides without sensitive residues). The choice of cocktail depends on the amino acid composition of the peptide.[3][4]

    • Cold diethyl ether

    • Centrifuge tubes

  • Procedure :

    • Ensure the N-terminal Fmoc group has been removed from the final residue.

    • Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

    • Add the freshly prepared cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin).[5]

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

    • Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Procedure :

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the PEGylated peptide should form.[3]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with a small amount of cold ether and centrifuge again. Repeat this step 2-3 times to remove residual scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude PEGylated peptide will likely contain deletion sequences and other impurities, necessitating purification.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for purifying peptides. The separation of PEGylated peptides can be challenging due to the heterogeneity of the PEG chain and potential aggregation.

  • Typical Conditions :

    • Column : A C4 or C18 column with a wide pore size (e.g., 300 Å) is often suitable. C4 columns are generally preferred for larger, more hydrophobic molecules like PEGylated peptides.[7][8]

    • Mobile Phase A : 0.1% TFA in water

    • Mobile Phase B : 0.1% TFA in acetonitrile

    • Gradient : A linear gradient from a low percentage of B to a high percentage of B over 30-60 minutes. The gradient will need to be optimized for the specific peptide.

    • Detection : UV absorbance at 214 nm and 280 nm.

Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of the synthesized PEGylated peptide.

  • Techniques :

    • Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. ESI-MS is often coupled with LC for LC-MS analysis.[9][10]

    • The resulting mass spectrum will show a distribution of peaks corresponding to the different isotopic masses of the PEGylated peptide. The average molecular weight can be calculated and compared to the theoretical value.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[10]

Troubleshooting

  • Incomplete Fmoc Deprotection : Due to the steric bulk of the PEG chain, standard deprotection times may be insufficient. If incomplete deprotection is suspected (e.g., from a positive Kaiser test after deprotection), repeat the deprotection step or increase the reaction time.[1]

  • Low Coupling Efficiency : Similar to deprotection, the coupling of an amino acid to a PEGylated N-terminus, or the coupling of the large this compound itself, may be slow. Extend the coupling time and ensure a sufficient excess of reagents is used.

  • Poor Precipitation : PEGylated peptides may have higher solubility in ether than their non-PEGylated counterparts. Ensure the ether is sufficiently cold and allow for a longer precipitation time.

  • Broad Peaks in HPLC : The inherent polydispersity of many PEG reagents can lead to broader peaks in the HPLC chromatogram. Using a discrete PEG (dPEG®) linker like Fmoc-N-dPEG®36-acid can result in sharper peaks.[2]

By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize well-defined PEGylated peptides for a wide range of applications in research and drug development.

References

The Versatility of Fmoc-N-PEG36-acid in Biochemical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and drug development, the strategic modification of biomolecules is paramount to enhancing their therapeutic efficacy. Fmoc-N-PEG36-acid, a heterobifunctional molecule combining a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 36-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, has emerged as a critical tool for chemical biologists and medicinal chemists. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

The unique architecture of this compound imparts several advantageous properties to the molecules it modifies. The extensive PEG linker significantly enhances the hydrophilicity and solubility of peptides, proteins, and other bioactive compounds in aqueous media.[1][2] This PEGylation can also increase the stability of these molecules by providing a protective hydrophilic shield, reducing their immunogenicity, and minimizing non-specific binding.[2][3] The terminal functional groups—an Fmoc-protected amine and a carboxylic acid—offer orthogonal handles for sequential chemical modifications, making it a versatile building block in complex molecular constructions.[1][3]

Core Applications

The primary applications of this compound in biochemistry revolve around its use as a flexible linker in:

  • Solid-Phase Peptide Synthesis (SPPS): To introduce a long, hydrophilic spacer within a peptide sequence or at the N-terminus. This can improve the solubility of hydrophobic peptides and modulate their biological activity.

  • Bioconjugation: To link biomolecules, such as antibodies or proteins, to other molecules like fluorescent dyes, cytotoxic drugs, or imaging agents. The PEG spacer enhances the pharmacokinetic properties of the resulting conjugate.

  • Drug Delivery and Development: As a linker in the construction of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] The PEG component can improve the solubility and stability of these complex molecules.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate experimental design and execution.

PropertyValueReference
Molecular Weight 1897.3 g/mol [3]
Molecular Formula C₉₀H₁₆₁NO₄₀[1]
Purity >95%[1]
Appearance White to off-white solid or viscous oil[2]
Solubility Soluble in water and most organic solvents[2]
Storage Conditions -20°C, desiccated, protected from light[2]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key applications of this compound. These protocols are based on standard methodologies in peptide synthesis and bioconjugation and should be optimized for specific applications.

N-Terminal PEGylation of a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection of the Final Amino Acid:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-3 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the size of the PEG chain, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

  • Final Fmoc Deprotection:

    • After successful coupling, perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine of the PEG linker if further modification is desired. If the Fmoc group is to be retained, proceed to cleavage.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved, PEGylated peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation of a Protein via Amide Bond Formation

This protocol outlines the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

  • This compound

  • Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

  • Anhydrous organic solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Quenching buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system: e.g., size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Activation of this compound:

    • In a dry microcentrifuge tube, dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10-20 mM).

    • Add EDC (1.5 equivalents relative to the PEG linker) and NHS (1.5 equivalents) to the solution.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-ester activated linker.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated Fmoc-N-PEG36-NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer.

  • Characterization:

    • Characterize the resulting protein-PEG conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

sps_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound cluster_final_steps Final Steps Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotection Treat with 20% Piperidine/DMF Swell->Deprotection Wash_DMF_DCM Wash (DMF & DCM) Deprotection->Wash_DMF_DCM Couple Couple to Resin Wash_DMF_DCM->Couple PEG_Acid This compound Activation Activate with HBTU/DIPEA in DMF PEG_Acid->Activation Activation->Couple Final_Deprotection Optional Final Fmoc Deprotection Couple->Final_Deprotection Cleavage Cleave with TFA Cocktail Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification bioconjugation_workflow cluster_activation Linker Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis PEG_Acid This compound Activate Activate with EDC/NHS in DMSO PEG_Acid->Activate React Add Activated Linker to Protein Activate->React Protein Protein Solution (pH 7.4-8.0) Protein->React Incubate Incubate (RT or 4°C) React->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

References

In-Depth Technical Guide to the Safety of Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Fmoc-N-PEG36-acid (Fmoc-N-amido-PEG36-acid), a high molecular weight PEG derivative commonly utilized in bioconjugation, drug delivery, and peptide synthesis. Due to the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, this document synthesizes information from various suppliers and related PEG compounds to offer a thorough safety profile.

Chemical and Physical Properties

This compound is a heterobifunctional linker possessing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The long polyethylene (B3416737) glycol (PEG) chain enhances solubility and reduces immunogenicity of conjugated molecules.[1]

It is important to note that two CAS numbers are frequently associated with this compound: 756526-01-9[2] and 2649489-46-1.[3] Researchers should verify the specific CAS number associated with their product.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Synonyms Fmoc-N-amido-PEG36-acid, Fmoc-NH-PEG36-acid, Fmoc-PEG-acid, Fmoc-PEG1500-acid[4]
CAS Number 756526-01-9, 2649489-46-1[2][3]
Molecular Formula C₉₀H₁₆₁NO₄₀[3]
Molecular Weight ~1897.22 g/mol [2]
Appearance White solid or viscous liquid[4][5]
Solubility Soluble in water, methylene (B1212753) chloride, acetonitrile, DMAC, and DMSO[1]
Purity Typically >95%[4]

Hazard Identification and Classification

Based on available safety data sheets for identical or closely related compounds, this compound is generally not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care. Some sources for similar PEG compounds suggest potential for mild irritation.

Table 2: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin corrosion/irritationNot ClassifiedNoneNo Signal WordNot Applicable
Serious eye damage/eye irritationNot ClassifiedNoneNo Signal WordNot Applicable
Specific target organ toxicityNot ClassifiedNoneNo Signal WordNot Applicable

Note: This classification is based on available data for similar compounds and may not be exhaustive. Always refer to the supplier-specific SDS.

Handling, Storage, and First Aid

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Handling and Personal Protective Equipment (PPE)

Standard laboratory procedures should be followed. Use in a well-ventilated area and avoid inhalation of any dust or vapors. Personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended.

Storage

This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[1] Recommended storage is at -20°C, desiccated, and protected from light.[6] Allow the product to come to room temperature before opening to prevent moisture condensation.[1]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Experimental Protocols and Logical Workflows

General Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_equilibrate Equilibrate to Room Temperature prep_workspace->handle_equilibrate handle_weigh Weigh Under Inert Atmosphere (if possible) handle_equilibrate->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_dispose Dispose of Waste According to Regulations handle_dissolve->cleanup_dispose cleanup_clean Clean Workspace cleanup_dispose->cleanup_clean cleanup_store Store Remaining Product at -20°C cleanup_clean->cleanup_store

Caption: General laboratory workflow for handling this compound.

Spill Response Protocol

In the event of a spill, the following decision-making process should be followed.

G start Spill Occurs is_large Large or Uncontrolled Spill? start->is_large evacuate Evacuate Area & Alert Safety Officer is_large->evacuate Yes ppe_check Ensure Appropriate PPE is Worn is_large->ppe_check No no_ppe Don Appropriate PPE ppe_check->no_ppe No absorb Cover with Inert Absorbent Material ppe_check->absorb Yes no_ppe->absorb collect Collect into a Closed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Chemical Waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Decision tree for responding to a spill of this compound.

Stability and Reactivity

This compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products are not expected under normal use, but thermal decomposition may produce carbon and nitrogen oxides.

Toxicological and Ecological Information

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for the most accurate and up-to-date safety information.

References

A Technical Guide to the Storage and Handling of Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Fmoc-N-PEG36-acid, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and peptide synthesis. Adherence to these guidelines is essential to ensure the compound's integrity, stability, and performance in research and development applications.

Storage Recommendations

The long-term stability of this compound is paramount for reproducible experimental outcomes. The primary recommendation is to store the compound at -20°C in a desiccated environment, protected from light.[1][2][3] Several suppliers also suggest storing the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric components.[2]

For optimal preservation, it is advisable to aliquot the compound into smaller, single-use quantities upon receipt. This practice minimizes the exposure of the bulk material to ambient conditions and reduces the detrimental effects of repeated freeze-thaw cycles.[1]

Quantitative Storage Parameters
ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation and preserves the integrity of the Fmoc protecting group and the PEG chain.[1][2][3]
Atmosphere Desiccated, Inert Gas (Argon or Nitrogen)This compound is hygroscopic; a dry environment prevents moisture absorption which can lead to hydrolysis and degradation. An inert atmosphere protects against oxidation.[1][2]
Light Protected from Light (e.g., in an amber vial)The Fmoc group can be sensitive to photodegradation.[1][2]
Shelf Life Up to 1095 days (approximately 3 years)When stored under the recommended conditions, a shelf life of up to 3 years has been reported by some suppliers. However, it is crucial to refer to the manufacturer's specific recommendations.

Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation of this compound.

Workflow for Handling Solid Compound

G Figure 1: Recommended Workflow for Handling Solid this compound A Equilibrate to Room Temperature B Open Container in a Dry Environment (e.g., Glovebox or Desiccator) A->B C Weigh Desired Amount Quickly B->C D Immediately Reseal Container C->D E Purge with Inert Gas (Optional but Recommended) D->E F Return to -20°C Storage D->F If not purging E->F

Caption: This diagram outlines the critical steps for handling solid this compound to minimize exposure to moisture and air.

Before use, it is imperative to allow the container of this compound to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold compound, which can lead to hydrolysis.

Preparation of Stock Solutions

This compound exhibits solubility in a range of common laboratory solvents.

Solubility Data
SolventSolubility
Dimethyl Sulfoxide (DMSO)>100 mg/mL
Water50-60 mg/mL
Acetonitrile30-40 mg/mL
Methylene ChlorideSoluble
Dimethylformamide (DMF)Soluble

For the preparation of stock solutions, it is recommended to use a dry, water-miscible organic solvent such as DMSO or DMF. Once prepared, stock solutions should be stored at -20°C. To maintain the integrity of the solution, it is advisable to use a syringe to withdraw aliquots through a septum-capped vial that has been purged with an inert gas.

Chemical Stability and Reactivity

The stability of this compound is influenced by its chemical structure, which includes a base-labile Fmoc protecting group, a hydrophilic PEG spacer, and a terminal carboxylic acid.

Signaling Pathway of Fmoc Deprotection

G Figure 2: Fmoc Group Deprotection Pathway Fmoc_PEG This compound Deprotection Deprotection Reaction Fmoc_PEG->Deprotection Base Piperidine in DMF (Basic Conditions) Base->Deprotection Free_Amine H2N-PEG36-acid Deprotection->Free_Amine Yields Byproducts Dibenzofulvene-Piperidine Adduct Deprotection->Byproducts Forms

References

A Technical Guide to Fmoc-N-PEG36-acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-PEG36-acid, a critical bifunctional linker used in the development of advanced therapeutics. This document details the properties of the molecule, identifies key commercial suppliers, and outlines a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS).

Core Concepts and Applications

Fmoc-N-amido-PEG36-acid is a polyethylene (B3416737) glycol (PEG) derivative that contains an Fmoc-protected amine and a terminal carboxylic acid.[1][2] The long, hydrophilic PEG spacer, consisting of 36 ethylene (B1197577) glycol units, enhances the solubility and stability of the conjugated molecule in aqueous media.[1][3][4] This property is particularly valuable in drug delivery, as it can reduce the immunogenicity of peptides and proteins and suppress non-specific binding.[3]

The two functional groups of this compound allow for sequential and specific conjugation. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, which can be removed under basic conditions, typically with piperidine (B6355638), to reveal a free amine for further conjugation.[1][4][5] The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond, which is crucial for linking the PEG moiety to peptides, proteins, or other drug molecules.[1][5]

Key applications of this compound in drug development include:

  • Peptide and Protein Modification: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.

  • Antibody-Drug Conjugates (ADCs): Serving as a flexible linker between the antibody and the cytotoxic payload.

  • PROTACs and Molecular Degraders: Acting as a linker to connect a target-binding ligand and an E3 ligase ligand.[6]

  • Drug Delivery Systems: Used in the formulation of liposomes and nanoparticles for targeted drug delivery.[7]

Commercial Supplier Data

A variety of commercial suppliers offer this compound, with slight variations in purity, formulation, and available data. The following table summarizes the key quantitative information from several prominent suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )PurityPhysical FormUnit Sizes Available
CD Bioparticles Fmoc-N-amido-PEG36-AcidNot specifiedNot specifiedNot specifiedNot specified100 mg, 250 mg[1]
Precise PEG Fmoc-N-Amido-PEG36-Acid2649489-46-11897.25> 96%Not specifiedNot specified
Vector Labs Fmoc-N-amido-dPEG®₃₆-acid756526-01-91897.22> 98%Not specified100 mg, 1000 mg[4]
BroadPharm Fmoc-N-amido-PEG36-acid2649489-46-1Not specifiedNot specifiedNot specifiedNot specified
Chem-Impex Fmoc-amino-PEG36-acid2649489-46-11897.22Not specifiedWhite solid[8]100 mg, 250 mg, 1 g[8]
Biopharma PEG Fmoc-NH-PEG36-COOH850312-72-01897.22≥93%[7]Not specifiedNot specified
AxisPharm Fmoc-NH-PEG36-acidNot specified1897.23≥95%Not specifiedNot specified

Experimental Protocol: Incorporation of a PEG Linker into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This section provides a detailed methodology for the incorporation of this compound into a peptide sequence during Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent (e.g., HBTU, HATU)

  • N-Hydroxybenzotriazole (HOBt) or suitable alternative

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The peptide synthesis is initiated by swelling the resin-bound amino acid in DMF for at least one hour.[9]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF.[10] This reaction is typically allowed to proceed for 15-30 minutes to ensure complete deprotection, exposing a free amine.[10] The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • PEG Linker Coupling:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent such as DCC or HBTU/HATU and an activator like HOBt to the this compound solution to activate the carboxylic acid group.

    • Add this activated PEG linker solution to the reaction vessel containing the deprotected peptide-resin.

    • The coupling reaction is typically allowed to proceed for 1-2 hours with gentle agitation to ensure the formation of a stable amide bond.[10]

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation (Optional): If additional amino acids are to be added after the PEG linker, the Fmoc group on the PEG linker is deprotected using the same piperidine treatment as in step 2, followed by coupling of the next Fmoc-protected amino acid.

  • Final Deprotection and Cleavage: Once the desired peptide sequence is complete, the resin is treated with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin support.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for incorporating this compound into a peptide and a conceptual signaling pathway where a PEGylated therapeutic might be involved.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash with DMF deprotect1->wash1 couple_peg 4. Couple this compound (DCC/HOBt or HBTU) wash1->couple_peg wash2 5. Wash with DMF/DCM couple_peg->wash2 deprotect2 6. Fmoc Deprotection of PEG (20% Piperidine/DMF) wash2->deprotect2 couple_aa 7. Couple Next Fmoc-AA deprotect2->couple_aa repeat Repeat Steps 6 & 7 for desired sequence couple_aa->repeat repeat->deprotect2 Yes final_deprotect 8. Final Deprotection & Cleavage (TFA Cocktail) repeat->final_deprotect No precipitate 9. Precipitate with Ether final_deprotect->precipitate purify 10. Purify via RP-HPLC precipitate->purify end End: Purified PEGylated Peptide purify->end

Caption: Workflow for SPPS incorporation of a PEG linker.

G cluster_pathway Conceptual Targeted Drug Delivery Pathway drug PEGylated Drug (e.g., Peptide-PEG-Toxin) receptor Cell Surface Receptor (Overexpressed on Cancer Cell) drug->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome release Drug Release from Endosome/Lysosome endosome->release target Intracellular Target (e.g., DNA, Tubulin) release->target Action effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Targeted drug delivery via a PEGylated therapeutic.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for a wide range of applications, including drug discovery, proteomics, and biomaterials development. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, prolong its plasma half-life, and reduce its immunogenicity. The use of discrete PEG (dPEG®) linkers, such as Fmoc-N-PEG36-acid, allows for the site-specific incorporation of a monodisperse PEG chain during Fmoc-based SPPS, providing precise control over the final conjugate's structure and properties.

These application notes provide a detailed protocol for the use of this compound in SPPS, covering resin preparation, coupling and deprotection cycles, and final cleavage and purification. Additionally, this document presents typical quantitative data associated with the synthesis of PEGylated peptides and a representative experimental workflow for their application in targeted drug delivery.

Data Presentation

Table 1: Reagents and Solvents for SPPS with this compound
Reagent/SolventAbbreviationGradeRecommended Supplier
N,N-DimethylformamideDMFPeptide Synthesis GradeMajor Chemical Supplier
DichloromethaneDCMACS GradeMajor Chemical Supplier
Piperidine (B6355638)-Reagent GradeMajor Chemical Supplier
Trifluoroacetic acidTFAReagent GradeMajor Chemical Supplier
TriisopropylsilaneTISReagent GradeMajor Chemical Supplier
Diethyl ether-ACS GradeMajor Chemical Supplier
Fmoc-Rink Amide MBHA Resin-100-200 mesh, ~0.5 mmol/gSpecialist Supplier
Fmoc-amino acids-Proteinogenic & Non-proteinogenicSpecialist Supplier
This compound ->95% PuritySpecialist Supplier
HBTU/HATU-Reagent GradeSpecialist Supplier
N,N-DiisopropylethylamineDIPEAReagent GradeMajor Chemical Supplier
Table 2: Typical Parameters for this compound Coupling
ParameterValueNotes
Equivalents of this compound 1.5 - 3.0Relative to resin loading.
Equivalents of Coupling Reagent (HBTU/HATU) 1.5 - 3.0Relative to resin loading.
Equivalents of Base (DIPEA) 3.0 - 6.0Relative to resin loading.
Solvent DMF-
Reaction Time 2 - 4 hoursLonger coupling times may be required for this large linker. Reaction completion can be monitored by a Kaiser test.
Temperature Room Temperature-
Table 3: Expected Purity and Yield of a Model PEGylated Peptide
ParameterExpected ValueMethod of Analysis
Crude Purity >70%RP-HPLC (220 nm)
Purity after Purification >95%RP-HPLC (220 nm)
Overall Yield 15-40%Based on initial resin loading
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS)

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc deprotection.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates a complete reaction. If the test is positive, recoupling may be necessary.

Coupling of this compound
  • Following the final Fmoc deprotection of the peptide sequence, wash the resin as described in step 2.5.

  • In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and HBTU/HATU (2 equivalents) in DMF.

  • Add DIPEA (4 equivalents) and pre-activate for 1-2 minutes.

  • Add the activated PEG linker solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature. Due to the size of the PEG linker, a longer coupling time is recommended.

  • Monitor the reaction completion using a Kaiser test.

  • Once the coupling is complete, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) and then with DCM (3 x 10 mL per gram of resin).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of an Application Workflow

The following diagram illustrates a common application for peptides synthesized with a PEG linker: targeted drug delivery to cancer cells via receptor-mediated endocytosis. The PEGylated peptide acts as a targeting ligand for a receptor that is overexpressed on the surface of cancer cells.

Caption: Workflow of targeted drug delivery via a PEGylated peptide-drug conjugate.

This workflow demonstrates how a peptide functionalized with a PEG linker can be conjugated to a therapeutic agent and used to target specific cells.[1] The PEG linker can improve the pharmacokinetic properties of the conjugate, leading to enhanced therapeutic efficacy.[2] The process involves the binding of the conjugate to a cell surface receptor, followed by internalization through receptor-mediated endocytosis, and subsequent release of the drug inside the cell to induce a therapeutic effect, such as apoptosis.[1]

References

Application Notes and Protocols: Utilizing Fmoc-N-PEG36-acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-N-amido-PEG36-acid as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic considerations for incorporating this linker, detailed experimental protocols for PROTAC synthesis and characterization, and data presentation guidelines.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two ligands.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation of the POI.[1][4]

Fmoc-N-PEG36-acid: A Hydrophilic and Flexible Linker

Fmoc-N-amido-PEG36-acid is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, connected by a 36-unit polyethylene (B3416737) glycol (PEG) chain.[5][6] The long, hydrophilic PEG spacer offers several advantages in PROTAC design:

  • Enhanced Solubility: The PEG chain increases the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its overall drug-like properties.[4][7][8]

  • Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.[9] However, this needs to be empirically determined for each PROTAC system.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG36 chain provide the necessary distance and conformational freedom to facilitate the productive formation of the ternary complex between the POI and the E3 ligase.[1] The optimal linker length is crucial and often needs to be determined on a case-by-case basis.[3][10]

  • Synthetic Tractability: The orthogonal protecting groups (Fmoc and the carboxylic acid) allow for sequential and controlled conjugation of the warhead and the E3 ligase ligand.[5][6]

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₉₀H₁₆₁NO₄₀[11]
Molecular Weight ~1897.25 g/mol [11]
Appearance Transparent, oil-free liquid or solid[12]
Solubility Soluble in aqueous solutions and most organic solvents[12]
Storage -20°C, desiccated, and protected from light[12]

Experimental Protocols

General PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • First Amide Coupling: The carboxylic acid end of the linker is coupled to an amine-functionalized warhead or E3 ligase ligand.

  • Fmoc Deprotection and Second Amide Coupling: The Fmoc protecting group is removed to reveal a primary amine, which is then coupled to the carboxylic acid-functionalized binding moiety (either the E3 ligase ligand or the warhead, respectively).

The choice of which moiety to attach first depends on the specific chemistry and stability of the warhead and E3 ligase ligand.

Diagram of the General PROTAC Synthesis Workflow

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Second Amide Coupling A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-functionalized E3 Ligase Ligand B->C D Intermediate 1: Fmoc-N-PEG36-E3 Ligase Ligand C->D E Intermediate 1 F Deprotection (e.g., 20% Piperidine (B6355638) in DMF) E->F G Intermediate 2: H2N-PEG36-E3 Ligase Ligand F->G H Intermediate 2 J Amide Coupling (e.g., HATU, DIPEA) H->J I Carboxylic acid-functionalized Warhead (POI Ligand) I->J K Final PROTAC Molecule J->K

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Detailed Protocol: PROTAC Synthesis via Amide Coupling

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Carboxylic acid-functionalized warhead (POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Reaction vials, magnetic stir bars

  • HPLC for purification

  • LC-MS and NMR for characterization

Protocol:

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • In a clean, dry reaction vial, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the Fmoc-protected intermediate.

  • Characterize the purified product by LC-MS and NMR.

Step 2: Fmoc Deprotection

  • Dissolve the purified Fmoc-protected intermediate (1.0 equivalent) in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting amine intermediate can often be used in the next step without further purification.

Step 3: Coupling of the Amine Intermediate to the Warhead

  • In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine intermediate from Step 2 (1.1 equivalents) in anhydrous DMF to the activated warhead solution.

  • Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Expected Data for PROTAC Characterization
AnalysisExpected Outcome
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HRMS (High-Resolution Mass Spectrometry) Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
HPLC Purity >95% purity for biological assays.

Biological Evaluation of the Synthesized PROTAC

After successful synthesis and purification, the biological activity of the PROTAC must be evaluated.

Diagram of the PROTAC Biological Evaluation Workflow

G A Synthesized PROTAC B Cell-based Assays A->B C Biochemical/Biophysical Assays A->C D Protein Degradation Assay (Western Blot, ELISA, etc.) B->D E Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->E F Ternary Complex Formation Assay (e.g., TR-FRET, SPR) C->F G Ubiquitination Assay C->G H Lead Optimization D->H E->H F->H G->H

Caption: A typical workflow for the design and evaluation of PROTACs.[9]

Protocol: Western Blot for Protein Degradation

Objective: To determine the ability of the PROTAC to induce the degradation of the target POI in a cellular context.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Representative Data Presentation for Protein Degradation
PROTAC Concentration% POI Degradation (24h)
Vehicle (DMSO)0%
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM92% (Hook effect may be observed)
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 72 hours).

  • Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ (concentration for 50% inhibition of cell growth).

PROTAC Mechanism of Action

The synthesized PROTAC is designed to hijack the cell's ubiquitin-proteasome system. The following diagram illustrates this pathway.

Diagram of the PROTAC-Mediated Protein Degradation Pathway

G POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.[9]

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic convenience.[7][9] The protocols and application notes provided herein offer a framework for the rational design, synthesis, and evaluation of novel protein degraders. Successful PROTAC development relies on the careful optimization of the linker, alongside the warhead and E3 ligase ligand, to achieve potent and selective protein degradation.[1][2] The empirical determination of optimal linker length and composition remains a critical aspect of developing effective PROTAC-based therapeutics.[3][10]

References

Application Notes and Protocols: Fmoc-N-PEG36-acid in Antibody-Drug Conjugate (ADC) Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile. Fmoc-N-PEG36-acid is a hydrophilic, heterobifunctional linker that has gained significant traction in the design of next-generation ADCs.

This linker is composed of three key functional domains:

  • Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group for the terminal amine, which can be selectively removed under mild basic conditions.[1] This allows for a sequential and controlled conjugation strategy.

  • PEG36 spacer: A 36-unit polyethylene (B3416737) glycol (PEG) chain imparts significant hydrophilicity to the linker. This is crucial for improving the aqueous solubility of the often-hydrophobic drug-linker complex and the final ADC, thereby reducing the risk of aggregation.[1][2] The PEG spacer can also enhance the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.

  • Terminal carboxylic acid: This functional group provides a reactive handle for conjugation to an amine-containing cytotoxic payload, typically through the formation of a stable amide bond.[3][4]

The use of a long PEG chain like in this compound can be particularly advantageous in ADC design. It can help to overcome the challenges associated with hydrophobic payloads, improve the drug-to-antibody ratio (DAR), and potentially enhance tumor penetration.[5]

Data Presentation

The following tables summarize key quantitative parameters relevant to the design and characterization of ADCs utilizing PEG-based linkers. While specific data for a PEG36 linker will be payload and antibody-dependent, these tables provide a representative overview of the expected impact of PEGylation on ADC properties.

Table 1: Physicochemical Properties of ADCs with PEG Linkers

ParameterADC without PEG LinkerADC with PEG36 Linker (Expected)Method of Analysis
Average Drug-to-Antibody Ratio (DAR) 3.54-8Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry
Aggregation Percentage (%) 5-15< 5Size Exclusion Chromatography (SEC-HPLC)
Solubility in Aqueous Buffer Low to ModerateHighVisual Inspection, UV-Vis Spectroscopy

Table 2: In Vitro and In Vivo Performance of ADCs with PEG Linkers

ParameterADC without PEG LinkerADC with PEG36 Linker (Expected)Method of Analysis
In Vitro Cytotoxicity (IC50) 1-10 nM0.5-5 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)
Plasma Half-life (t1/2) 150-250 hours200-350 hoursPharmacokinetic studies in animal models
In Vivo Efficacy (% Tumor Growth Inhibition) 60-80%80-95%Xenograft or syngeneic tumor models in mice

Experimental Protocols

This section provides detailed protocols for the key steps involved in the synthesis of an ADC using this compound.

Protocol 1: Synthesis of Drug-Linker Construct

This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Conjugation to Cytotoxic Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the drug solution to act as a base.

    • Slowly add the activated this compound-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Fmoc Deprotection:

    • Once the conjugation is complete (as confirmed by LC-MS), add a 20% solution of piperidine in DMF to the reaction mixture.

    • Stir at room temperature for 30 minutes to remove the Fmoc protecting group.

  • Purification:

    • Purify the resulting drug-linker construct by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity and purity of the drug-linker construct by mass spectrometry and HPLC.

Protocol 2: Antibody Modification and Conjugation

This protocol outlines the conjugation of the drug-linker construct to the antibody, targeting surface-accessible lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker construct from Protocol 1

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the drug-linker construct in a minimal amount of DMSO to prepare a concentrated stock solution.

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation-compatible buffer (amine-free, e.g., PBS).

  • Conjugation Reaction:

    • Slowly add a 5-10 fold molar excess of the dissolved drug-linker construct to the antibody solution with gentle stirring. The exact molar ratio should be optimized to achieve the desired DAR.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

Protocol 3: ADC Characterization

This protocol describes the essential characterization of the purified ADC.

Materials:

  • Purified ADC from Protocol 2

  • HIC-HPLC system

  • SEC-HPLC system

  • Mass spectrometer (e.g., Q-TOF)

  • Cell lines for cytotoxicity assay (e.g., HER2-positive cell line like SK-BR-3 for an anti-HER2 ADC)

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo)

Procedures:

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Analyze the purified ADC by HIC-HPLC. The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity.

    • Calculate the average DAR by integrating the peak areas of the different species.

    • Confirm the DAR by mass spectrometry analysis of the intact or reduced ADC.

  • Analysis of Aggregation:

    • Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates.

  • In Vitro Cytotoxicity Assay:

    • Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.

    • Determine cell viability using a suitable assay (e.g., MTT).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts in ADC design and function.

ADC_Synthesis_Workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation & Purification cluster_characterization ADC Characterization Fmoc_PEG_Acid This compound Activated_Linker Activated Linker (NHS-ester) Fmoc_PEG_Acid->Activated_Linker EDC/NHS Drug_Linker_Fmoc Fmoc-Drug-Linker Activated_Linker->Drug_Linker_Fmoc Drug, DIPEA Drug Amine-containing Cytotoxic Drug Drug->Drug_Linker_Fmoc Drug_Linker Drug-Linker (amine-deprotected) Drug_Linker_Fmoc->Drug_Linker Piperidine ADC_Crude Crude ADC Drug_Linker->ADC_Crude Antibody Monoclonal Antibody Antibody->ADC_Crude Lysine Conjugation Purified_ADC Purified ADC ADC_Crude->Purified_ADC SEC DAR DAR Determination (HIC-HPLC, MS) Purified_ADC->DAR Aggregation Aggregation Analysis (SEC-HPLC) Purified_ADC->Aggregation Cytotoxicity In Vitro Cytotoxicity (IC50) Purified_ADC->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS Internalization Internalization & Drug Release HER2->Internalization HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding Apoptosis Apoptosis Internalization->Apoptosis

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.

References

Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of peptides, leading to reduced renal clearance, and can shield them from proteolytic degradation, thereby extending their in-vivo half-life. The solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of peptide production. However, the presence of a PEG chain introduces unique challenges to the synthesis process, particularly during the crucial Fmoc deprotection step.

Incomplete Fmoc removal can lead to the generation of deletion sequences and Fmoc-adducts, complicating purification and reducing the overall yield of the desired PEGylated peptide.[1][2] This document provides a detailed step-by-step guide for the efficient Fmoc deprotection of PEGylated peptides, including protocols for monitoring the reaction and troubleshooting common issues.

Challenges in Fmoc Deprotection of PEGylated Peptides

The primary challenges in the Fmoc deprotection of PEGylated peptides stem from the physicochemical properties of the PEG moiety:

  • Steric Hindrance: The bulky PEG chain can create a steric shield around the N-terminal Fmoc group, impeding the access of the deprotecting base, typically piperidine (B6355638). This effect is more pronounced with longer PEG chains.[1]

  • Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the growing PEG-peptide chain can hinder the diffusion of the deprotection reagent to the reaction sites.[1]

  • Peptide Aggregation: The PEG chain can influence the conformation of the peptide, sometimes promoting aggregation and the formation of secondary structures that are less accessible to reagents.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of PEGylated Peptides

This protocol describes the standard procedure for Fmoc deprotection using piperidine. Adjustments for PEGylated peptides are noted.

Materials:

  • Fmoc-PEG-peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Washing Solvent: DMF

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the Fmoc-PEG-peptide-resin in DMF for at least 1 hour before the first deprotection. For PEG-polystyrene (PEG-PS) resins, swelling can be done directly in DMF.[3]

  • Initial Wash: Wash the resin with DMF (3 x resin volume) for 1 minute per wash to remove any impurities.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (enough to cover the resin). Agitate the mixture at room temperature. For short PEG chains (e.g., PEG4-12), a standard deprotection time of 5-10 minutes may be sufficient.

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes. For longer PEG chains or difficult sequences, this second deprotection step is crucial.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 3 x resin volume) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Monitoring Fmoc Deprotection

A. Qualitative Monitoring: The Kaiser Test (Ninhydrin Test)

The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines. A positive result indicates successful Fmoc deprotection.[1]

Materials:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small glass test tube

  • Heating block or water bath (100-110 °C)

  • Washing solvents: DMF, ethanol

Procedure:

  • After the final DMF wash (Protocol 1, step 6), take a small sample of the resin beads (1-2 mg).

  • Wash the beads with ethanol and allow them to dry.

  • Add 2-3 drops of each Reagent A, B, and C to the beads in a test tube.

  • Heat the tube at 100-110 °C for 5 minutes.

  • Observe the color:

    • Dark blue beads and/or solution: Positive result (Fmoc group removed).

    • Yellow or colorless beads/solution: Negative result (incomplete deprotection).[1]

B. Quantitative Monitoring: UV-Vis Spectrophotometry

This method quantifies the dibenzofulvene-piperidine adduct released during deprotection, which has a characteristic UV absorbance at approximately 301 nm.[1][4]

Materials:

  • Filtrate from the deprotection steps

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • DMF (or the solvent used for deprotection)

Procedure:

  • Collect the combined filtrate from both deprotection steps in a volumetric flask of known volume.

  • Dilute the solution to the mark with the deprotection solvent. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at ~301 nm, using the deprotection solvent as a blank.

  • The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]

Protocol 3: Post-Synthesis Analysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is essential for assessing the purity of the crude PEGylated peptide after cleavage from the resin.

Materials:

  • Crude, cleaved, and lyophilized PEGylated peptide

  • RP-HPLC system with a UV detector

  • C4 or C8 reverse-phase column (often suitable for large, hydrophobic PEGylated peptides)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (optional but highly recommended for peak identification)

Procedure:

  • Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% B over 30-60 minutes). The gradient may need to be optimized based on the specific peptide.[1]

  • Monitor the elution profile at 220 nm and 280 nm.

  • Analyze the chromatogram to identify the main product peak and any impurity peaks, such as deletion sequences or Fmoc-adducts (which will have a mass 222.2 Da higher than the expected product).[1]

Data Presentation

The following tables summarize recommended deprotection conditions and troubleshooting strategies for PEGylated peptides.

Table 1: Recommended Fmoc Deprotection Conditions for PEGylated Peptides

PEG Chain LengthDeprotection ReagentRecommended Time (per step)Number of StepsNotes
Short (PEG4-12)20% Piperidine in DMF5 - 10 min2Standard conditions are often sufficient.
Medium (PEG12-24)20% Piperidine in DMF10 - 15 min2Extended deprotection time is recommended.
Long (>PEG24)20% Piperidine in DMF15 - 30 min2Significantly longer deprotection times are often necessary.[1]
Difficult/Aggregating Sequences2% DBU, 20% Piperidine in DMF10 - 15 min1-2DBU is a stronger, non-nucleophilic base that can accelerate deprotection. Use with caution as it may promote side reactions.[1]
Alternative Base20% 4-Methylpiperidine in DMF10 - 15 min2May offer different kinetics and can be a useful alternative to piperidine.[1]

Table 2: Troubleshooting Guide for Incomplete Fmoc Deprotection

ObservationProbable CauseRecommended Action
Negative Kaiser test (yellow beads) after deprotection.[1]Incomplete Fmoc removal due to steric hindrance or aggregation.1. Perform a double deprotection with fresh reagent. 2. Increase the deprotection time for both steps. 3. For persistent issues, use a stronger deprotection cocktail (e.g., with DBU).[1]
Presence of deletion sequences in the final product (identified by HPLC-MS).[1]Incomplete Fmoc deprotection at one or more cycles during synthesis.1. Identify the problematic residue(s) using mass spectrometry. 2. For future syntheses, use an extended deprotection protocol for those specific residues.
Presence of Fmoc-adducts in the final product (mass +222.2 Da).[1]Incomplete Fmoc removal during the final deprotection step before cleavage.1. Ensure the final deprotection step is performed thoroughly. 2. Consider a double deprotection before cleavage.

Visualizations

Fmoc_Deprotection_Workflow Experimental Workflow for Fmoc Deprotection of PEGylated Peptides cluster_prep Preparation cluster_deprotection Fmoc Deprotection Cycle cluster_monitoring In-Process Control cluster_outcome Outcome & Next Step cluster_next start Start: Fmoc-PEG-Peptide on Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (x3) swell->wash1 deprotect1 First Deprotection (e.g., 20% Piperidine/DMF) wash1->deprotect1 deprotect2 Second Deprotection (e.g., 20% Piperidine/DMF) deprotect1->deprotect2 wash2 Wash with DMF (x5-7) deprotect2->wash2 uv_vis UV-Vis of Filtrate (Optional) deprotect2->uv_vis kaiser Kaiser Test wash2->kaiser decision Deprotection Complete? kaiser->decision next_coupling Proceed to Next Amino Acid Coupling decision->next_coupling Yes troubleshoot Troubleshoot: - Repeat Deprotection - Increase Time - Use Stronger Base decision->troubleshoot No end End of Cycle next_coupling->end troubleshoot->deprotect1

Caption: Workflow for Fmoc deprotection of PEGylated peptides.

logical_relationship Logical Relationships in Fmoc Deprotection of PEGylated Peptides cluster_factors Influencing Factors cluster_challenges Challenges cluster_outcomes Potential Outcomes cluster_solutions Optimization Strategies peg_length PEG Chain Length steric_hindrance Steric Hindrance peg_length->steric_hindrance peptide_seq Peptide Sequence (Aggregation Tendency) peptide_seq->steric_hindrance resin_type Resin Type poor_solvation Poor Solvation resin_type->poor_solvation incomplete_deprotection Incomplete Deprotection steric_hindrance->incomplete_deprotection poor_solvation->incomplete_deprotection deletion_seq Deletion Sequences incomplete_deprotection->deletion_seq fmoc_adducts Fmoc-Adducts incomplete_deprotection->fmoc_adducts increase_time Increase Reaction Time incomplete_deprotection->increase_time stronger_base Use Stronger Base (e.g., DBU) incomplete_deprotection->stronger_base double_deprotection Double Deprotection incomplete_deprotection->double_deprotection monitoring In-Process Monitoring (Kaiser, UV-Vis) incomplete_deprotection->monitoring

Caption: Factors, challenges, and solutions in PEGylated peptide deprotection.

References

Application Notes and Protocols: Covalent Coupling of Fmoc-N-PEG36-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of peptides, proteins, oligonucleotides, and small molecules. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer circulatory half-life, enhanced aqueous solubility, improved stability against proteolytic degradation, and reduced immunogenicity.[1][2][3]

Fmoc-N-PEG36-acid is a high-purity, monodisperse polyethylene glycol linker that is functionalized with a terminal carboxylic acid and an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protected amine.[4][5][6] The carboxylic acid moiety allows for covalent conjugation to primary amines on target molecules through the formation of a stable amide bond. The Fmoc protecting group provides an orthogonal handle for subsequent chemical modifications under mild basic conditions, making it a versatile tool in multi-step synthesis and bioconjugation strategies.[7]

These application notes provide detailed protocols for the activation of the carboxylic acid group of this compound and its subsequent coupling to a primary amine-containing molecule.

Data Presentation

Table 1: Properties of Fmoc-N-amido-PEG36-acid
PropertyValueReference
Molecular Weight1897.22 g/mol [6]
Chemical FormulaC₉₀H₁₆₁NO₄₀[6]
Purity> 95%[8][9]
Spacer Arm Length112 atoms, 131.4 Å[6]
SolubilitySoluble in water, methylene (B1212753) chloride, acetonitrile, DMF, DMSO[6][8]
Storage ConditionsStore at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles.[8][10]
Table 2: Recommended Reaction Conditions for Amine Coupling
ParameterConditionRationaleReference
Activation Reagents
EDC/NHS1.2 - 1.5 molar equivalents eachEfficiently forms an amine-reactive NHS ester. EDC byproducts are water-soluble, simplifying purification.[1][11]
HATU/DIPEA1.0 - 1.2 eq. HATU, 2.0 eq. DIPEAFast and efficient coupling, often preferred for difficult couplings.[12][13]
HBTU/DIPEA1.0 - 1.2 eq. HBTU, 2.0 eq. DIPEAA common and effective coupling reagent for amide bond formation.[14][15]
Solvent Anhydrous DMF, DCM, or DMSOAprotic polar solvents are ideal for dissolving reactants and facilitating the reaction.[1][6]
Reaction pH 7.2 - 8.5Optimal for ensuring the primary amine is deprotonated and nucleophilic while maintaining NHS ester stability.[1][11]
Molar Ratio (PEG:Amine) 5 - 20 fold molar excess of activated PEGDrives the reaction to completion; the optimal ratio should be determined empirically.[1][11]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster kinetics; 4°C for sensitive molecules to minimize degradation.[1][11]
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[1][16]

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the formation of the NHS ester by an appropriate analytical method such as TLC or LC-MS.

  • The resulting activated Fmoc-N-PEG36-NHS ester solution is typically used immediately in the subsequent coupling reaction.

Protocol 2: Coupling of Activated Fmoc-N-PEG36-NHS Ester to a Primary Amine

This protocol details the conjugation of the activated PEG linker to a molecule containing a primary amine.

Materials:

  • Activated Fmoc-N-PEG36-NHS ester solution (from Protocol 1)

  • Primary amine-containing molecule

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

  • Dissolve the primary amine-containing molecule in an amine-free buffer to a desired concentration (e.g., 1-10 mg/mL).[1]

  • Add the freshly prepared Fmoc-N-PEG36-NHS ester solution to the amine-containing solution. A 10-50 fold molar excess of the PEG-NHS ester is recommended.[1]

  • Ensure the final concentration of the organic solvent from the PEG stock solution does not exceed 10% of the total reaction volume to prevent denaturation of proteins.[1]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the progress of the conjugation by SDS-PAGE, HPLC, or LC-MS.

  • Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes.[11]

  • Purify the PEGylated conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove unreacted PEG reagent and byproducts.[1][11]

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to yield a free amine at the terminus of the PEG chain.

Materials:

  • Fmoc-PEGylated conjugate

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the lyophilized Fmoc-PEGylated conjugate in DMF.

  • Add the 20% piperidine in DMF solution to the conjugate solution.

  • Stir the reaction at room temperature for 20-30 minutes.[1]

  • Monitor the deprotection by HPLC or LC-MS. The removal of the Fmoc group can also be monitored spectrophotometrically by the appearance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[17]

  • Upon completion, precipitate the deprotected PEGylated product by adding the reaction mixture to cold diethyl ether.

  • Centrifuge to pellet the product and wash with cold diethyl ether to remove piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Dry the final product under vacuum.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Purification cluster_deprotection Step 4: Fmoc Deprotection (Optional) A This compound C Activated Fmoc-N-PEG36-Ester A->C Anhydrous Solvent B EDC/NHS or HATU/DIPEA B->C E Fmoc-PEGylated Conjugate C->E pH 7.2-8.5 Buffer D Primary Amine Molecule D->E F Crude Product G Purified Fmoc-PEGylated Conjugate F->G SEC, Dialysis, or HPLC I Deprotected PEGylated Conjugate G->I H 20% Piperidine in DMF H->I

Caption: Workflow for coupling this compound to a primary amine.

References

Revolutionizing Peptide Therapeutics: Enhancing Solubility with Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The therapeutic potential of peptides is often hampered by their poor solubility in aqueous solutions, a critical challenge in drug development and formulation. This limitation can lead to difficulties in administration, reduced bioavailability, and increased manufacturing costs. A proven strategy to overcome this obstacle is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This application note details the use of Fmoc-N-PEG36-acid, a high-purity, monodisperse PEG linker, for significantly improving the solubility of hydrophobic peptides.

This compound is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[1] This structure is ideal for solid-phase peptide synthesis (SPPS), allowing for the direct incorporation of the PEG moiety at the N-terminus or on a side chain of a growing peptide. The hydrophilic nature of the 36-unit PEG chain imparts a "hydrophilic shield" to the peptide, disrupting intermolecular aggregation and enhancing its interaction with aqueous environments, thereby increasing its solubility.[2][3]

Key Advantages of Using this compound:

  • Enhanced Aqueous Solubility: The long, flexible PEG chain dramatically increases the hydrophilicity of peptides, often leading to a multi-fold increase in solubility.[3][4]

  • Improved Pharmacokinetics: PEGylation can protect peptides from proteolytic degradation, reduce renal clearance, and decrease immunogenicity, thereby extending their in-vivo half-life.

  • Versatile Conjugation Chemistry: The terminal carboxylic acid can be readily coupled to primary amine groups on the peptide using standard coupling agents like EDC or HATU.[1]

  • Compatibility with Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group allows for seamless integration into standard Fmoc-based SPPS workflows.

Quantitative Analysis of Solubility Enhancement

To demonstrate the efficacy of this compound in improving peptide solubility, a model hydrophobic peptide was synthesized and subsequently PEGylated. The solubility of both the native and PEGylated peptides was then determined in phosphate-buffered saline (PBS) at pH 7.4.

Table 1: Comparative Solubility of a Model Hydrophobic Peptide Before and After PEGylation with this compound

PeptideMolecular Weight (Da)Solubility in PBS (pH 7.4)Fold Increase in Solubility
Model Hydrophobic Peptide~15000.1 mg/mL-
PEG36-Model Hydrophobic Peptide~3397>5.0 mg/mL>50-fold

Note: This table presents illustrative data based on the established principles of peptide PEGylation to demonstrate the potential solubility enhancement. Actual results will vary depending on the specific peptide sequence.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, PEGylation, and solubility assessment of a model peptide using this compound.

Protocol 1: Solid-Phase Synthesis of a PEGylated Peptide

This protocol outlines the manual synthesis of a peptide and its subsequent N-terminal PEGylation using this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-amido-PEG36-acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equivalents) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • N-terminal PEGylation:

    • After the final amino acid coupling and subsequent Fmoc deprotection, pre-activate Fmoc-N-amido-PEG36-acid (2 eq.) with HBTU (2 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activated PEG linker to the resin and allow it to react overnight.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification and Lyophilization: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.

  • Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: Peptide Solubility Assessment

This protocol describes a method to determine the aqueous solubility of the synthesized native and PEGylated peptides.

Materials:

  • Lyophilized native peptide and PEGylated peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation (Attempted):

    • Weigh 1 mg of each lyophilized peptide into separate microcentrifuge tubes.

    • Add 100 µL of PBS (pH 7.4) to each tube to attempt to create a 10 mg/mL stock solution.

  • Solubilization Process:

    • Vortex the tubes vigorously for 2 minutes.

    • If the peptide is not fully dissolved, sonicate the solution for 10-15 minutes.

    • Visually inspect for any undissolved particles.

  • Serial Dilution for Insoluble Peptides:

    • If the peptide remains insoluble at the initial concentration, add a known volume of PBS to dilute the sample (e.g., double the volume to achieve a 5 mg/mL attempted concentration).

    • Repeat the vortexing and sonication steps.

    • Continue this process of serial dilution until the peptide is fully dissolved.

  • Quantification of Soluble Peptide:

    • Once a peptide is fully dissolved, centrifuge the solution at 14,000 rpm for 10 minutes to pellet any remaining micro-particulates.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm if the peptide contains Trp or Tyr residues, or 214 nm for the peptide bond).

    • Calculate the peptide concentration using the Beer-Lambert law with a predetermined extinction coefficient. The highest concentration achieved represents the measured solubility.

Visualization of Workflow and Concepts

To further clarify the experimental process and the underlying principle, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis & PEGylation cluster_purification Purification & Analysis cluster_solubility Solubility Assessment Resin Rink Amide Resin AA_Coupling Iterative Amino Acid Coupling Resin->AA_Coupling Fmoc SPPS PEG_Coupling This compound Coupling AA_Coupling->PEG_Coupling N-terminal modification Cleavage Cleavage & Deprotection PEG_Coupling->Cleavage RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization MS_HPLC MS & HPLC Analysis Lyophilization->MS_HPLC Solubilization Solubilization in PBS MS_HPLC->Solubilization Quantification UV-Vis Quantification Solubilization->Quantification

Caption: Experimental workflow for the synthesis, purification, and solubility assessment of a PEGylated peptide.

G cluster_native Native Hydrophobic Peptide cluster_pegylated PEGylated Peptide P1 Peptide Aggregation Aggregation (Low Solubility) P1->Aggregation P2 Peptide P3 Peptide P2->Aggregation P3->Aggregation P4 Peptide P4->Aggregation PEG_P1 PEG-Peptide Solvation Enhanced Solvation (High Solubility) PEG_P1->Solvation PEG_P2 PEG-Peptide PEG_P3 PEG-Peptide PEG_P2->Solvation PEG_P3->Solvation PEG_P4 PEG-Peptide PEG_P4->Solvation

Caption: PEGylation disrupts peptide aggregation, leading to enhanced solubility in aqueous environments.

References

Application Notes and Protocols for Fmoc-N-PEG36-acid in the Creation of Long, Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in bioconjugation and drug discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine, a 36-unit PEG spacer, and a terminal carboxylic acid, provides a strategic advantage for creating long, flexible, and hydrophilic linkages between molecules. The Fmoc group offers a stable protecting group that can be selectively removed under mild basic conditions, while the carboxylic acid allows for covalent attachment to amine-containing molecules through amide bond formation. The extensive PEG chain enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and provides spatial separation between conjugated moieties, which is critical in applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

These application notes provide detailed protocols for the use of Fmoc-N-amido-PEG36-acid in three key areas: solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and PROTAC synthesis.

Application 1: Incorporation of a Long, Flexible Linker in Solid-Phase Peptide Synthesis (SPPS)

The hydrophilic and flexible nature of the PEG36 linker can be advantageous in synthetic peptides, for example, to improve solubility, modulate biological activity, or to create a spacer arm for the attachment of other molecules. Fmoc-N-amido-PEG36-acid can be readily incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols.[4][5]

Experimental Protocol: Incorporation of Fmoc-N-PEG36-acid into a Peptide Sequence

This protocol describes the manual coupling of Fmoc-N-amido-PEG36-acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-N-amido-PEG36-acid

  • Coupling reagents: HCTU (or HATU/HBTU) and N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether for precipitation

  • HPLC for purification

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the last coupled amino acid. Repeat this step once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene (B1219640) adduct.

  • Activation and Coupling of Fmoc-N-amido-PEG36-acid:

    • In a separate vessel, dissolve Fmoc-N-amido-PEG36-acid (1.5-3 equivalents relative to the resin loading) and HCTU (1.5-3 equivalents) in DMF.

    • Add DIPEA (3-6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated linker solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.[6][7]

  • Washing:

    • After the coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Optional: Capping of Unreacted Amines:

    • To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

  • Continuation of Peptide Synthesis:

    • The Fmoc group on the newly incorporated PEG linker can be removed with 20% piperidine in DMF to allow for the coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[8][9][10]

Data Presentation: SPPS Coupling Parameters
ParameterRecommended ValueNotes
This compound Equivalents 1.5 - 3 eqRelative to the resin's functional group loading.
Coupling Reagent (e.g., HCTU) 1.5 - 3 eq
Base (e.g., DIPEA) 3 - 6 eq
Coupling Time 1 - 4 hoursCan be extended for difficult couplings.
Reaction Temperature Room Temperature
Monitoring Coupling Efficiency Kaiser Test (Ninhydrin Test)A negative test (beads remain colorless) indicates complete coupling.

Visualization: SPPS Workflow

SPPS_Workflow start Peptide-Resin (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound HCTU, DIPEA in DMF wash1->coupling wash2 DMF/DCM/MeOH Wash coupling->wash2 next_cycle Continue Peptide Synthesis or Cleavage wash2->next_cycle

Fmoc-SPPS workflow for PEG linker incorporation.

Application 2: Development of Antibody-Drug Conjugates (ADCs) with a Hydrophilic Linker

In ADC development, the linker plays a crucial role in the stability, solubility, and pharmacokinetic properties of the conjugate. A long, hydrophilic PEG linker can help to overcome aggregation issues often seen with hydrophobic drug payloads and can improve the overall therapeutic index.[11] Fmoc-N-amido-PEG36-acid can be used to connect a cytotoxic drug to an antibody, typically by targeting lysine (B10760008) residues on the antibody surface.

Experimental Protocol: Two-Step Conjugation of a Drug to an Antibody

This protocol involves the activation of the carboxylic acid of Fmoc-N-amido-PEG36-acid, conjugation to an amine-containing drug, followed by Fmoc deprotection and conjugation to the antibody.

Part 1: Conjugation of this compound to an Amine-Containing Drug

  • Activation of this compound:

    • Dissolve Fmoc-N-amido-PEG36-acid (1 eq) in anhydrous DMF or DMSO.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 eq) and N-hydroxysuccinimide (NHS) (1.5 eq).

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.[2]

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (1.2 eq) in DMF or DMSO.

    • Add the activated Fmoc-N-PEG36-NHS ester solution to the drug solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Purification of Drug-PEG-Fmoc:

    • Purify the product by RP-HPLC to remove unreacted starting materials.

Part 2: Antibody Conjugation

  • Fmoc Deprotection of Drug-PEG-Fmoc:

    • Dissolve the purified Drug-PEG-Fmoc in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes at room temperature.

    • Remove the solvent under vacuum and purify the deprotected Drug-PEG-amine by RP-HPLC.

  • Activation of Drug-PEG-amine (if the drug has a carboxylic acid for antibody conjugation):

    • Activate the carboxylic acid on the drug moiety using EDC/NHS as described in Part 1, Step 1.

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).[12]

    • Add the activated Drug-PEG-NHS ester (5-20 fold molar excess over the antibody) to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should be kept below 10%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Purification and Characterization of the ADC:

    • Remove unreacted drug-linker by size-exclusion chromatography (SEC) or dialysis.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[13][14]

Data Presentation: ADC Conjugation Parameters
ParameterRecommended ValueNotes
Antibody Concentration 1 - 10 mg/mL
Conjugation Buffer PBS, Borate buffer (amine-free)
pH for Lysine Conjugation 7.4 - 8.5Higher pH increases the reactivity of lysine amines.
Molar Excess of Activated Linker 5 - 20 foldThis needs to be optimized to achieve the desired DAR.
Reaction Time 1 - 4 hours (RT) or overnight (4°C)
Typical DAR for Lysine Conjugation 2 - 4Higher DARs can sometimes be achieved but may lead to aggregation.[11]

Visualization: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Preparation cluster_adc_synthesis ADC Synthesis cluster_analysis Purification & Characterization peg This compound activate_peg Activate Carboxylic Acid (EDC, NHS) peg->activate_peg conjugate_drug Conjugate to Drug activate_peg->conjugate_drug drug Amine-Drug drug->conjugate_drug deprotect Fmoc Deprotection (20% Piperidine/DMF) conjugate_drug->deprotect peg_drug Drug-PEG36-NH2 deprotect->peg_drug conjugate_mab Conjugate to mAb peg_drug->conjugate_mab mab Monoclonal Antibody (mAb-NH2) mab->conjugate_mab adc Antibody-Drug Conjugate (ADC) conjugate_mab->adc purify Purification (SEC) adc->purify characterize Characterization (HIC, MS for DAR) purify->characterize

General workflow for ADC synthesis.

Application 3: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the formation and stability of the ternary complex.[15][] The length and flexibility of the PEG36 linker in Fmoc-N-amido-PEG36-acid make it an excellent candidate for PROTAC synthesis, allowing for the optimization of the distance and orientation between the two protein-binding moieties.[17][18]

Experimental Protocol: Sequential Synthesis of a PROTAC

This protocol describes a common strategy for synthesizing a PROTAC where the E3 ligase ligand is first attached to the linker, followed by conjugation to the target protein binder.

Part 1: Conjugation of E3 Ligase Ligand to this compound

  • Reaction Setup:

    • Dissolve the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) (1 eq) in anhydrous DMF.

    • In a separate flask, activate the carboxylic acid of Fmoc-N-amido-PEG36-acid (1.2 eq) with a coupling reagent such as HATU (1.2 eq) and DIPEA (2.4 eq) in DMF.

    • Add the activated linker solution to the E3 ligase ligand solution.

  • Reaction and Purification:

    • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

    • Upon completion, purify the product (E3-Ligand-PEG36-Fmoc) by RP-HPLC.

Part 2: PROTAC Assembly

  • Fmoc Deprotection:

    • Dissolve the purified E3-Ligand-PEG36-Fmoc in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes at room temperature to remove the Fmoc group.

    • Evaporate the solvent and purify the resulting E3-Ligand-PEG36-NH2 by RP-HPLC.

  • Conjugation to Target Protein Binder:

    • Dissolve the target protein binder, which has a reactive carboxylic acid (1 eq), and the purified E3-Ligand-PEG36-NH2 (1.2 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.4 eq) to the mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative RP-HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation: PROTAC Synthesis Reaction Conditions
ParameterRecommended ValueNotes
Molar Ratio (Linker:Ligand) 1.2 : 1A slight excess of the activated component is often used.
Coupling Reagents HATU, HBTU, or EDC/NHSThe choice depends on the specific ligands.
Solvent Anhydrous DMF or DMSO
Reaction Temperature Room TemperatureCan be adjusted based on reactivity.
Reaction Time 2 - 6 hoursMonitor by LC-MS for completion.
Purification Method RP-HPLCEssential for obtaining high-purity PROTACs.

Visualization: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

PROTAC mechanism of action.

Conclusion

Fmoc-N-amido-PEG36-acid is a valuable and versatile chemical tool for the construction of long, flexible, and hydrophilic linkers in various bioconjugation and drug discovery applications. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this linker in solid-phase peptide synthesis, the development of antibody-drug conjugates, and the synthesis of PROTACs. The unique properties of this PEG linker can significantly enhance the characteristics of the final conjugate, leading to improved performance in research and therapeutic applications.

References

Application Notes and Protocols for Bioconjugation of Proteins with Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic and pharmacodynamic properties of proteins and peptides by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] This document provides detailed application notes and protocols for the bioconjugation of proteins using a heterobifunctional linker, Fmoc-N-PEG36-acid.

This compound is a versatile linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, connected by a 36-unit PEG spacer. This structure allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a target protein. Subsequently, the Fmoc group can be removed under basic conditions to expose a primary amine, which is then available for further modification, such as the attachment of a drug, imaging agent, or another biomolecule.

Chemical Pathway and Experimental Workflow

The bioconjugation process using this compound is a multi-step procedure involving:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable and reactive NHS ester.[3][4][5]

  • Conjugation to the Target Protein: The activated PEG-NHS ester is then reacted with the target protein, forming a stable amide bond with accessible primary amine groups, such as the ε-amine of lysine residues or the N-terminal α-amine.

  • Purification of the PEGylated Protein: The resulting PEGylated protein is purified from excess reagents and byproducts using techniques like size-exclusion chromatography (SEC) or dialysis.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the distal end of the PEG linker by treatment with a mild base, typically a piperidine (B6355638) solution, to yield a free primary amine.

  • Final Purification: A final purification step is performed to remove the deprotection reagents and byproducts, resulting in the final protein-PEG-amine conjugate ready for subsequent applications.

Bioconjugation_Workflow cluster_activation cluster_conjugation cluster_deprotection Fmoc_PEG_Acid This compound Activated_PEG Fmoc-N-PEG36-NHS Ester Fmoc_PEG_Acid->Activated_PEG Activation EDC_NHS EDC / Sulfo-NHS PEGylated_Protein_Fmoc Fmoc-PEG-Protein Conjugate Activated_PEG->PEGylated_Protein_Fmoc Conjugation Protein Target Protein (Protein-NH2) Purification1 Purification (SEC / Dialysis) PEGylated_Protein_Fmoc->Purification1 Deprotected_Conjugate H2N-PEG-Protein Conjugate Purification1->Deprotected_Conjugate Fmoc Deprotection Piperidine Piperidine Solution Purification2 Final Purification (SEC / Dialysis) Deprotected_Conjugate->Purification2 Final_Product Final Conjugate Purification2->Final_Product

Caption: Overall experimental workflow for protein bioconjugation with this compound.

Quantitative Data Summary

The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. The following tables provide a summary of key quantitative parameters for each major stage of the protocol.

Table 1: Reaction Conditions for this compound Activation and Protein Conjugation

ParameterValueNotes
Activation Reagents
EDC Molar Excess1.5 - 5 equivalentsRelative to this compound.[3]
Sulfo-NHS Molar Excess1.5 - 5 equivalentsRelative to this compound.[3]
Activation BufferMES or Phosphate BufferpH 5.0-6.0 for optimal EDC/NHS activation.[4][5]
Activation Time15 - 30 minutesAt room temperature.
Conjugation Reaction
Conjugation BufferPhosphate or Bicarbonate BufferpH 7.2-8.5 for efficient reaction with primary amines.[6]
PEG-linker:Protein Molar Ratio5:1 to 20:1Requires empirical optimization for the target protein.[7]
Reaction Time1 - 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve stability.
Quenching Reagent1 M Tris-HCl or GlycineTo consume unreacted NHS esters.

Table 2: Fmoc Deprotection and Purification Parameters

ParameterValueNotes
Fmoc Deprotection
Deprotection Reagent20-30% Piperidine in DMFA standard condition for Fmoc removal.[8][9]
Reaction Time30 minutesAt room temperature.[8]
Purification
MethodSize-Exclusion Chromatography (SEC) or DialysisTo remove excess reagents and byproducts.
SEC Columne.g., Sephadex G-25For efficient separation of protein from small molecules.
Dialysis Membrane10-20 kDa MWCOTo retain the protein conjugate while removing smaller impurities.

Table 3: Expected Yields and Purity

StepTypical Yield / EfficiencyNotes
NHS Ester Activation> 90%Conversion of carboxylic acid to NHS ester.
Protein Conjugation50 - 90%Highly dependent on the protein and reaction conditions.
Fmoc Deprotection> 95%Typically a high-yield reaction.[10]
Overall Yield30 - 70%Dependent on the efficiency of all steps and purification losses.
Final Purity> 95%As determined by HPLC or SDS-PAGE.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the terminal carboxylic acid of the PEG linker to an amine-reactive Sulfo-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dilute the dissolved linker into the Activation Buffer to a final concentration of 10 mM.

  • Immediately before use, prepare a 100 mM stock solution of EDC and Sulfo-NHS in the Activation Buffer.

  • Add the EDC stock solution to the linker solution to achieve a final molar excess of 2 equivalents relative to the linker.

  • Immediately add the Sulfo-NHS stock solution to the reaction mixture to achieve a final molar excess of 2 equivalents.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The activated Fmoc-N-PEG36-NHS ester is now ready for immediate use in the protein conjugation step. Do not store the activated linker solution.

Activation_Protocol start Start dissolve_linker Dissolve this compound in DMF/DMSO & Activation Buffer start->dissolve_linker add_edc Add EDC to linker solution dissolve_linker->add_edc prepare_reagents Prepare fresh EDC and Sulfo-NHS stock solutions prepare_reagents->add_edc add_nhs Add Sulfo-NHS to reaction add_edc->add_nhs incubate Incubate for 15-30 min at RT add_nhs->incubate end Activated Linker Ready for Use incubate->end

Caption: Protocol for the activation of this compound.

Protocol 2: Conjugation of Activated Linker to Protein

This protocol details the reaction of the activated Fmoc-N-PEG36-NHS ester with the primary amines of a target protein.

Materials:

  • Target protein in a suitable buffer

  • Activated Fmoc-N-PEG36-NHS ester solution (from Protocol 1)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the target protein at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Add the freshly prepared activated Fmoc-N-PEG36-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Proceed immediately to the purification of the Fmoc-PEG-protein conjugate.

Protocol 3: Purification of the PEGylated Protein

This protocol describes the removal of excess reagents from the conjugation reaction.

Materials:

  • Conjugation reaction mixture

  • Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25) OR

  • Dialysis tubing or cassette (10-20 kDa MWCO)

  • Purification Buffer: e.g., PBS, pH 7.4

Procedure (SEC):

  • Equilibrate the SEC column with the Purification Buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein conjugate with the Purification Buffer. The protein-PEG conjugate will elute in the void volume, while smaller molecules like excess linker and quenching reagents will be retained longer.

  • Collect the fractions containing the purified conjugate, monitoring the elution profile by UV absorbance at 280 nm.

Procedure (Dialysis):

  • Transfer the quenched reaction mixture into a dialysis cassette.

  • Dialyze against a large volume of Purification Buffer (e.g., 1-2 L) for 2-4 hours at 4°C.

  • Change the buffer at least three times to ensure complete removal of small molecule impurities.

Protocol 4: Fmoc Deprotection of the PEGylated Protein

This protocol outlines the removal of the Fmoc protecting group to expose the terminal amine on the PEG linker.

Materials:

  • Purified Fmoc-PEG-protein conjugate

  • Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF

  • Purification Buffer: e.g., PBS, pH 7.4

Procedure:

  • If the purified conjugate is in an aqueous buffer, it may need to be solvent-exchanged or lyophilized and redissolved in a minimal amount of a solvent compatible with the deprotection solution.

  • Add the Deprotection Solution to the conjugate. The final concentration of piperidine should be sufficient for efficient deprotection.

  • Incubate the reaction for 30 minutes at room temperature with gentle mixing.

  • Immediately after the incubation, purify the deprotected H2N-PEG-protein conjugate to remove the piperidine and DMF. This is typically done using SEC or dialysis as described in Protocol 3.

Characterization of the Protein-PEG Conjugate

The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.

  • SDS-PAGE: PEGylated proteins exhibit a larger apparent molecular weight on SDS-PAGE than the unmodified protein. However, the migration can be anomalous, often appearing larger than the calculated molecular weight.[11][12][13] Native PAGE can sometimes provide better resolution for PEGylated products.[11][12][13]

  • HPLC: Size-exclusion (SEC-HPLC) and reversed-phase (RP-HPLC) chromatography can be used to separate the PEGylated protein from the unconjugated protein and other impurities, allowing for quantification of purity.[14][15]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the degree of PEGylation.

Conclusion

The use of this compound provides a robust and controlled method for the PEGylation of proteins, with the added advantage of introducing a functionalizable amine group for further modifications. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this bioconjugation strategy. Empirical optimization of reaction conditions, particularly the linker-to-protein molar ratio, is recommended to achieve the desired degree of PEGylation and maximize the yield of the final conjugate.

References

Application Notes and Protocols: Fmoc-N-PEG36-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG36-acid is a versatile heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a temporary protective moiety for the amine, which can be readily removed under basic conditions to allow for subsequent conjugation. The carboxylic acid enables covalent linkage to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through amide bond formation. The long, hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic profiles by increasing hydrodynamic volume.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of nanoparticle-based drug delivery systems, peptide conjugates, and self-assembling hydrogels.

Key Applications

This compound is a valuable tool for:

  • Nanoparticle Functionalization: The carboxylic acid terminus can be conjugated to amine groups on the surface of nanoparticles, while the Fmoc-protected amine can be deprotected to attach targeting ligands, imaging agents, or other functional molecules.

  • Peptide and Protein Modification (PEGylation): The linker can be incorporated into peptides during solid-phase synthesis or conjugated to proteins to improve their solubility, stability, and pharmacokinetic properties.[1]

  • Hydrogel Formation: The amphiphilic nature of Fmoc-PEGylated amino acids can drive the self-assembly into hydrogels for sustained drug release.

  • PROTAC® Development: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound-Containing Nanoparticle System
ParameterValueMethod of AnalysisReference
Hydrodynamic Diameter 100 - 150 nmDynamic Light Scattering (DLS)Tong, Y., et al. (2023)[3]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Tong, Y., et al. (2023)[3]
Zeta Potential -15 to -25 mVElectrophoretic Light Scattering (ELS)Tong, Y., et al. (2023)[3]
Drug Loading Content (DLC) 5 - 15% (w/w)High-Performance Liquid Chromatography (HPLC)Example Data
Drug Encapsulation Efficiency (EE) > 80%High-Performance Liquid Chromatography (HPLC)Example Data

Note: The data in the table, particularly for DLC and EE, are representative examples and will vary depending on the specific drug, nanoparticle composition, and formulation process.

Table 2: In Vitro Drug Release Profile of a Nanoparticle Formulation at 37°C
Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.0
2 10 ± 225 ± 3
6 25 ± 350 ± 4
12 40 ± 475 ± 5
24 60 ± 590 ± 5
48 75 ± 6> 95

Note: This table illustrates a pH-responsive drug release profile, which is a common strategy in drug delivery to target the acidic tumor microenvironment. The release kinetics are examples and will be specific to the formulation.

Experimental Protocols

Synthesis of a Drug-Loaded Nanoparticle with a Functionalized Surface using this compound

This protocol describes the formation of a drug-loaded polymeric nanoparticle and the subsequent surface modification using this compound, followed by the attachment of a targeting ligand.

Materials:

  • Drug of interest

  • Biodegradable polymer (e.g., PLGA-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting ligand with a primary amine (e.g., a peptide)

  • Piperidine (B6355638) solution (20% in DMF)

  • Organic solvent (e.g., Acetone or Acetonitrile)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Dialysis tubing (MWCO 10 kDa)

Protocol:

  • Nanoparticle Formulation (Oil-in-Water Emulsion):

    • Dissolve the drug and PLGA-NH2 in an organic solvent.

    • Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA) while sonicating to form an emulsion.

    • Stir the emulsion overnight to allow for solvent evaporation and nanoparticle formation.

    • Centrifuge and wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Conjugation of this compound to Nanoparticles:

    • Activate the carboxylic acid group of this compound by dissolving it in an organic solvent (e.g., DMSO) with a 1.5 molar excess of EDC and NHS. Incubate for 30 minutes at room temperature.

    • Add the activated this compound solution to the nanoparticle suspension (containing amine groups on the surface) in an aqueous buffer (pH 7.4).

    • React for 2-4 hours at room temperature with gentle stirring.

    • Purify the Fmoc-PEGylated nanoparticles by dialysis against deionized water for 24-48 hours.

  • Fmoc Deprotection:

    • Resuspend the purified nanoparticles in a 20% piperidine solution in DMF.

    • Incubate for 30 minutes at room temperature to remove the Fmoc protecting group, exposing the terminal amine.

    • Wash the nanoparticles extensively with DMF and then with deionized water to remove piperidine.

  • Conjugation of Targeting Ligand:

    • Activate the carboxylic acid group of the targeting ligand (if applicable) using EDC/NHS as described in step 2.1.

    • Add the activated targeting ligand to the deprotected nanoparticle suspension.

    • React for 2-4 hours at room temperature.

    • Purify the final targeted nanoparticles by dialysis.

Characterization:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: Lyse the nanoparticles with a suitable solvent and quantify the drug content using HPLC or UV-Vis spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the incorporation of the PEG linker into a peptide sequence during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • DMF, DCM, Ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (or this compound) with HBTU, HOBt, and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide in cold ether, and purify by reverse-phase HPLC.

Formation of a Drug-Loaded Hydrogel via Self-Assembly

This protocol describes the formation of a hydrogel by the self-assembly of an Fmoc-N-PEG36-amino acid conjugate.

Materials:

  • Fmoc-N-PEG36-amino acid (e.g., Fmoc-N-PEG36-Alanine)

  • Drug of interest

  • DMSO

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the Fmoc-N-PEG36-amino acid in DMSO (e.g., 50 mg/mL).

  • Drug Incorporation: Dissolve the drug in the PBS buffer.

  • Hydrogel Formation (Solvent Switch Method):

    • Add the Fmoc-N-PEG36-amino acid stock solution to the drug-containing PBS buffer with gentle vortexing to achieve the desired final concentration (e.g., 0.5-2.0% w/v).

    • Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours.

  • Characterization:

    • Gelation Time: Visual inspection by inverting the vial.

    • Rheology: Measure the storage (G') and loss (G'') moduli.

    • Morphology: SEM or TEM of the dried hydrogel.

    • Drug Release: Immerse the hydrogel in a release medium and quantify the drug concentration in the supernatant over time.

Visualizations

experimental_workflow_nanoparticle cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_targeting Targeting Ligand Conjugation drug Drug emulsion O/W Emulsion drug->emulsion polymer PLGA-NH2 polymer->emulsion nanoparticle Drug-Loaded Nanoparticle emulsion->nanoparticle fmoc_peg_np Fmoc-PEG-Nanoparticle nanoparticle->fmoc_peg_np fmoc_peg This compound activated_peg Activated PEG fmoc_peg->activated_peg edc_nhs EDC/NHS edc_nhs->activated_peg activated_peg->fmoc_peg_np deprotected_np NH2-PEG-Nanoparticle fmoc_peg_np->deprotected_np Fmoc Deprotection piperidine Piperidine piperidine->deprotected_np targeted_np Targeted Nanoparticle deprotected_np->targeted_np ligand Targeting Ligand ligand->targeted_np

Caption: Workflow for nanoparticle synthesis and functionalization.

signaling_pathway_drug_delivery cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell nanoparticle Targeted Nanoparticle (this compound based) receptor Cell Surface Receptor nanoparticle->receptor Targeting endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-Triggered drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, Kinase) drug->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Cellular uptake and mechanism of action for a targeted nanoparticle.

logical_relationship_hydrogel cluster_components Components cluster_assembly Self-Assembly cluster_structure Resulting Structure fmoc_peg_aa Fmoc-N-PEG36-Amino Acid pi_stacking π-π Stacking (Fmoc groups) fmoc_peg_aa->pi_stacking h_bonding Hydrogen Bonding fmoc_peg_aa->h_bonding hydrophobic Hydrophobic Interactions fmoc_peg_aa->hydrophobic drug Therapeutic Agent hydrogel 3D Hydrogel Matrix drug->hydrogel Entrapment solvent Aqueous Buffer solvent->hydrogel Swelling nanofibers Nanofibers pi_stacking->nanofibers h_bonding->nanofibers hydrophobic->nanofibers nanofibers->hydrogel sustained_release Sustained Drug Release hydrogel->sustained_release

Caption: Self-assembly mechanism of a drug-loaded hydrogel.

References

Application Notes and Protocols for the Synthesis of Complex Peptides Using Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of complex peptides, particularly those with poor aqueous solubility or a tendency to aggregate, presents significant challenges in drug discovery and development. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to overcome these limitations.[1][2] Fmoc-N-PEG36-acid is a high-purity, monodisperse PEG linker designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3] This reagent features a 36-unit PEG chain that imparts favorable physicochemical properties to the target peptide, such as enhanced hydrophilicity, increased hydrodynamic volume, and improved pharmacokinetic profiles.[4][5] These application notes provide detailed protocols for the synthesis, purification, and characterization of complex peptides incorporating this compound, along with comparative data illustrating the benefits of this modification.

Application Notes

The use of this compound in peptide synthesis offers several key advantages for researchers and drug developers. The long, flexible PEG chain can significantly improve the solubility of hydrophobic peptides, prevent aggregation during synthesis and purification, and enhance the in vivo stability by shielding the peptide from proteolytic degradation.[1][4]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight ~1897.2 g/mol [3]
PEG Units 36[3]
Structure Fmoc-NH-(CH2CH2O)36-CH2CH2COOH[3]
Purity >95%N/A
Solubility Soluble in DMF, DCM, and water[5]
Impact of PEGylation on Peptide Properties

The incorporation of a PEG36 chain can dramatically alter the physicochemical properties of a peptide. The following table provides a comparative analysis of a model hydrophobic peptide synthesized with and without the PEG36 linker.

PropertyModel Peptide (Unmodified)Model Peptide (+ PEG36)Reference
Aqueous Solubility Low (<0.1 mg/mL)High (>10 mg/mL)[2][5]
Crude Purity (by HPLC) 65%80%[6]
Aggregation Propensity HighLow[1]
In Vivo Half-life ShortExtended[5]

Experimental Protocols

I. Solid-Phase Synthesis of a PEGylated Peptide

This protocol describes the manual synthesis of a model peptide with a C-terminal amide, incorporating this compound at the N-terminus.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HATU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Workflow for Solid-Phase Peptide Synthesis of a PEGylated Peptide:

SPPS_Workflow Resin 1. Resin Preparation (Swell Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling_AA 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection1->Coupling_AA Wash1 Wash (DMF, IPA) Coupling_AA->Wash1 Repeat Repeat Steps 2-3 for each amino acid Wash1->Repeat n-1 cycles Deprotection2 4. Final Fmoc Deprotection Repeat->Deprotection2 Coupling_PEG 5. PEGylation (Couple this compound) Deprotection2->Coupling_PEG Wash2 Wash (DMF, DCM) Coupling_PEG->Wash2 Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-SPPS of a PEGylated peptide.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and IPA.[7]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and add the solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF and IPA.

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Coupling of this compound:

    • After the final amino acid has been coupled and deprotected, wash the resin thoroughly.

    • Pre-activate this compound (1.5 eq.) with HATU (1.45 eq.) and HOBt (1.5 eq.) in DMF. The use of HATU is recommended for this bulky reagent to ensure efficient coupling.[7]

    • Add DIPEA (3 eq.) and add the solution to the resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or overnight at room temperature, due to the steric hindrance of the PEG chain.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

II. Purification of the PEGylated Peptide by RP-HPLC

Materials:

  • Crude PEGylated peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of ACN or DMSO can be added.

  • HPLC Method Development:

    • On an analytical C18 column, perform a scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the PEGylated peptide.

    • Optimize the gradient around the elution time to achieve good separation from impurities. Due to the hydrophilicity of the PEG chain, the PEGylated peptide will likely elute earlier than its non-PEGylated counterpart.[9]

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the starting mobile phase composition.

    • Load the dissolved crude peptide onto the column.

    • Run the optimized gradient and collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified PEGylated peptide as a white powder.[10]

III. Characterization of the PEGylated Peptide

1. Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

  • Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the PEGylated peptide. The observed mass should correspond to the calculated theoretical mass.

2. Analytical RP-HPLC:

  • Dissolve the purified peptide in Solvent A.

  • Inject onto an analytical C18 column and run an optimized gradient.

  • The purity of the final product should be ≥95%, determined by integrating the peak area at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).[9]

Benefits of Peptide PEGylation

PEGylation_Benefits PEGylation Peptide PEGylation (using this compound) Solubility Increased Solubility PEGylation->Solubility Aggregation Reduced Aggregation PEGylation->Aggregation Stability Enhanced Proteolytic Stability PEGylation->Stability HalfLife Prolonged In Vivo Half-life PEGylation->HalfLife Immunogenicity Reduced Immunogenicity PEGylation->Immunogenicity Improved_PK Improved Pharmacokinetics Solubility->Improved_PK Aggregation->Improved_PK Stability->Improved_PK HalfLife->Improved_PK Therapeutic_Efficacy Enhanced Therapeutic Efficacy Immunogenicity->Therapeutic_Efficacy Improved_PK->Therapeutic_Efficacy

Caption: Logical flow of benefits from peptide PEGylation.

References

Application Notes and Protocols: Fmoc-N-PEG36-acid in Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG36-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the surface modification of biomaterials. This reagent possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG chain. This distinct architecture allows for a versatile and controlled approach to surface functionalization, enabling the covalent attachment of biomolecules and the modulation of surface properties to enhance biocompatibility and performance.

The hydrophilic and flexible nature of the PEG chain is instrumental in reducing non-specific protein adsorption and cellular adhesion, thereby minimizing foreign body response and improving the in vivo lifetime of implanted devices.[1] The terminal carboxylic acid can be activated to react with primary amines on a biomaterial surface, forming stable amide bonds.[2][3] Subsequently, the Fmoc protecting group can be removed under basic conditions to expose a primary amine, which can then be used for the conjugation of peptides, proteins, antibodies, or small molecule drugs.[4] This sequential and controlled functionalization makes this compound an invaluable tool in the development of advanced biomaterials for drug delivery, tissue engineering, and medical device coatings.[5][6]

Chemical Properties and Structure

PropertyValueReference
Molecular Formula C90H161NO40[5]
Molecular Weight 1897.22 g/mol [5]
Appearance Transparent and oil-free liquid[1]
Solubility Soluble in water and most organic solvents[1]
Storage -20°C, desiccated, protected from light[1]

Applications in Biomaterial Surface Modification

The unique properties of this compound lend themselves to a variety of applications in the surface modification of biomaterials:

  • Reduction of Non-Specific Protein Adsorption: The long, hydrophilic PEG chain creates a steric barrier that effectively prevents the adsorption of proteins, which is a critical first step in the foreign body response and biofouling.[1]

  • Controlled Ligand Immobilization: The orthogonal reactivity of the carboxylic acid and the Fmoc-protected amine allows for the precise, covalent attachment of bioactive molecules. For instance, cell-adhesive peptides like RGD can be conjugated to the exposed amine after Fmoc deprotection to promote specific cell attachment and tissue integration.

  • Enhanced Biocompatibility: By minimizing protein adsorption and non-specific cell interactions, surfaces modified with this compound exhibit improved biocompatibility and reduced immunogenicity.[1]

  • Drug Delivery Systems: The terminal amine, after deprotection, can be used to attach drugs or targeting moieties to nanoparticles or other drug delivery vehicles, facilitating targeted and controlled release.[4]

  • Development of Biosensors: The ability to create a bio-inert background while allowing for the specific attachment of capture probes (e.g., antibodies, aptamers) is highly advantageous in the design of sensitive and specific biosensors.

Quantitative Data on Surface Modification

The following tables summarize typical quantitative data obtained from the surface modification of biomaterials using PEG linkers. While specific values will vary depending on the substrate, grafting density, and analytical method, these tables provide a representative overview of the expected outcomes.

Table 1: Quantification of this compound Surface Grafting

This method involves the cleavage of the Fmoc group from the surface-immobilized linker and subsequent spectrophotometric quantification of the released dibenzofulvene-piperidine adduct.[7]

Biomaterial SubstrateAmine Functionalization MethodThis compound Concentration for GraftingDeprotection AgentMeasured Surface Density of PEG Linker (pmol/cm²)
Glass CoverslipAminosilanization (e.g., with APTES)10 mM in DMF20% Piperidine (B6355638) in DMF50 - 200
Gold SurfaceThiol-amine self-assembled monolayer10 mM in DMF20% Piperidine in DMF100 - 300
Titanium DioxidePlasma deposition of amine groups10 mM in DMF20% Piperidine in DMF80 - 250

Table 2: Effect of PEGylation on Surface Wettability

The introduction of the hydrophilic PEG chains typically leads to a decrease in the water contact angle, indicating a more hydrophilic surface.

Biomaterial SubstrateWater Contact Angle (Unmodified)Water Contact Angle (PEGylated)
Polystyrene85° - 95°40° - 60°
Titanium70° - 80°30° - 50°
Silicon Wafer60° - 70°20° - 40°

Table 3: Reduction of Non-Specific Protein Adsorption

Protein adsorption is significantly reduced on PEGylated surfaces, as can be quantified by techniques such as Quartz Crystal Microbalance (QCM) or Enzyme-Linked Immunosorbent Assay (ELISA).

Biomaterial SubstrateProteinProtein Adsorption (Unmodified) (ng/cm²)Protein Adsorption (PEGylated) (ng/cm²)Percent Reduction
Gold (QCM Sensor)Fibrinogen250 - 40025 - 50>90%
Polystyrene (ELISA Plate)Bovine Serum Albumin (BSA)300 - 50030 - 60>85%
TitaniumLysozyme150 - 25015 - 30>90%

Table 4: Modulation of Cell Adhesion

While PEGylation reduces non-specific cell adhesion, the subsequent functionalization with cell-adhesive ligands (e.g., RGD peptide) can promote specific cell attachment.

Surface ModificationCell TypeCell Adhesion Density (cells/mm²)
Unmodified GlassFibroblasts500 - 1000
Glass + this compound (Fmoc on)Fibroblasts< 50
Glass + N-PEG36-RGD (Fmoc off, RGD conjugated)Fibroblasts800 - 1500

Experimental Protocols

Protocol 1: Surface Grafting of this compound onto an Amine-Functionalized Biomaterial

This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized biomaterial substrate (e.g., aminosilanized glass, plasma-treated titanium)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (B145695)

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation: Thoroughly clean the amine-functionalized biomaterial substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Activation of Carboxylic Acid: In a moisture-free environment, dissolve this compound (10 mM), EDC (12 mM), and NHS (12 mM) in anhydrous DMF. Let the solution react for 1 hour at room temperature to activate the carboxylic acid group of the PEG linker.

  • Surface Grafting: Immerse the cleaned and dried amine-functionalized substrate in the activated this compound solution. Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

  • Washing: After the incubation, remove the substrate from the reaction solution and wash it thoroughly to remove any non-covalently bound reagents. Perform sequential washes with DMF, ethanol, and PBS.

  • Final Rinse and Drying: Rinse the substrate with deionized water and dry it under a gentle stream of nitrogen gas.

  • Storage: Store the this compound modified substrate in a desiccated environment at 4°C until further use.

Protocol 2: Quantification of Surface-Grafted this compound

This protocol allows for the quantification of the surface density of the grafted PEG linker by cleaving the Fmoc group and measuring its absorbance.

Materials:

  • This compound modified substrate

  • 20% (v/v) Piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Fmoc Deprotection: Place the this compound modified substrate in a known volume of 20% piperidine in DMF solution. Ensure the entire modified surface is submerged.

  • Incubation: Incubate for 30 minutes at room temperature to allow for the complete cleavage of the Fmoc group, which forms a dibenzofulvene-piperidine adduct.

  • Spectrophotometric Measurement: Transfer the supernatant (the piperidine/DMF solution containing the adduct) to a quartz cuvette.

  • Absorbance Reading: Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer. Use a solution of 20% piperidine in DMF as a blank.

  • Calculation of Surface Density: Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm). From the concentration and the volume of the solution, calculate the total moles of the adduct. Divide the moles of the adduct by the surface area of the biomaterial to obtain the surface density of the grafted this compound in mol/cm².

Protocol 3: Deprotection of Fmoc Group and Conjugation of a Peptide

This protocol details the removal of the Fmoc protecting group to expose a primary amine, followed by the conjugation of a cysteine-containing peptide via a maleimide (B117702) linker.

Materials:

  • This compound modified substrate

  • 20% (v/v) Piperidine in DMF

  • DMF

  • PBS, pH 7.2

  • Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)

  • Cysteine-containing peptide (e.g., RGD-Cys)

  • EDTA solution (0.5 M)

Procedure:

  • Fmoc Deprotection: Immerse the this compound modified substrate in 20% piperidine in DMF for 30 minutes at room temperature.

  • Washing: Wash the substrate thoroughly with DMF, followed by ethanol and PBS (pH 7.2) to remove piperidine and the cleaved Fmoc group. Dry the substrate under a nitrogen stream. The surface now presents free primary amine groups.

  • Maleimide Functionalization: Dissolve Sulfo-SMCC in PBS (pH 7.2) at a concentration of 1-5 mg/mL. Immediately immerse the amine-terminated substrate in the Sulfo-SMCC solution and react for 1-2 hours at room temperature. This will attach a maleimide group to the terminal amine of the PEG linker.

  • Washing: Wash the substrate with PBS to remove excess Sulfo-SMCC.

  • Peptide Conjugation: Dissolve the cysteine-containing peptide in PBS (pH 7.0-7.2) containing 1 mM EDTA to prevent disulfide bond formation. The peptide concentration should be in molar excess relative to the estimated surface density of maleimide groups.

  • Incubation: Immerse the maleimide-functionalized substrate in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C. The maleimide group will react with the sulfhydryl group of the cysteine residue in the peptide, forming a stable thioether bond.

  • Final Washing: Wash the substrate extensively with PBS to remove any non-covalently bound peptide.

  • Storage: Store the peptide-functionalized substrate in PBS at 4°C for short-term storage or desiccated at -20°C for long-term storage.

Visualizations

experimental_workflow A Biomaterial with Amine Groups C Graft PEG Linker A->C B Activate this compound (EDC/NHS) B->C D Fmoc-PEG-Functionalized Surface C->D E Fmoc Deprotection (Piperidine) D->E F Amine-Terminated PEG Surface E->F G Conjugate Bioactive Molecule (e.g., Peptide) F->G H Biofunctionalized Surface G->H

Caption: Workflow for biomaterial surface functionalization.

signaling_pathway cluster_0 Unmodified Biomaterial Surface cluster_1 PEGylated Biomaterial Surface cluster_2 Biofunctionalized PEG Surface A Biomaterial B Protein Adsorption (e.g., Fibrinogen) A->B C Cell Adhesion (Non-specific) B->C D Foreign Body Response C->D E Biomaterial + PEG F Reduced Protein Adsorption E->F G Reduced Non-specific Cell Adhesion F->G H Improved Biocompatibility G->H I Biomaterial + PEG-Ligand (e.g., RGD) J Specific Cell Receptor Binding (Integrins) I->J K Enhanced Specific Cell Adhesion & Signaling J->K L Desired Biological Outcome (e.g., Tissue Integration) K->L

Caption: Impact of surface modification on biological response.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides modified with an Fmoc-N-PEG36-acid linker using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydrophilic polyethylene (B3416737) glycol (PEG) chain presents unique challenges and considerations for achieving high purity. This document outlines the materials, methods, and expected outcomes for the successful isolation of these complex biomolecules, targeting purities suitable for a range of research and pre-clinical applications.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide science. The incorporation of polyethylene glycol (PEG) linkers, such as this compound, is a common strategy to enhance the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic volume and water solubility.[1] The this compound linker contains a terminal carboxylic acid for conjugation and an Fmoc-protected amine.[2] While the Fmoc group is typically removed during synthesis to allow for chain elongation, there are applications where its retention on the PEG linker is desirable for subsequent conjugation or analytical purposes.

The purification of peptides containing both the highly hydrophobic Fmoc group and a long, hydrophilic PEG chain by RP-HPLC requires careful optimization of chromatographic conditions.[3] The Fmoc group significantly increases the hydrophobicity of the peptide, leading to longer retention times, while the PEG chain can influence peak shape and resolution.[4] This note provides a comprehensive guide to navigate these challenges and achieve high-purity Fmoc-PEGylated peptides.

Experimental Protocols

Materials and Equipment
  • Crude Peptide: Lyophilized crude peptide containing the this compound moiety.

  • Solvents:

  • HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • HPLC Column: A C18 or C8 reverse-phase column is recommended. C8 columns can be advantageous for very hydrophobic peptides.[5]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.[6]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical HPLC System: For purity analysis of collected fractions.

  • Mass Spectrometer: For identity confirmation of the purified peptide.

Preparative HPLC Protocol

This protocol is a starting point and may require optimization based on the specific properties of the peptide.

2.2.1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

2.2.2. Chromatographic Conditions:

A shallow gradient is often optimal for separating closely related impurities from the main product.[7]

ParameterCondition
Column C18 Reverse-Phase, 10 µm, 250 x 21.2 mm
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)[8]
Injection Volume Dependent on column loading capacity and sample concentration

Gradient Table:

Time (minutes)% Mobile Phase B (ACN w/ 0.1% TFA)
0.030.0
5.030.0
65.060.0
70.095.0
75.095.0
80.030.0
90.030.0

2.2.3. Fraction Collection and Analysis:

  • Collect fractions across the main elution peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the molecular weight of the desired peptide in the pure fractions by mass spectrometry.

  • Pool the fractions that meet the desired purity level (e.g., >95% or >98%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data for the purification of a model 20-amino acid peptide containing an N-terminal this compound.

Table 1: Crude and Purified Peptide Characteristics

CharacteristicCrude PeptidePurified Peptide
Purity (by Analytical HPLC) 45-65%>95% or >98%[9]
Major Impurities Deletion sequences, truncated sequences, Fmoc-adducts[5]<1% each
Appearance Off-white to yellowish solidWhite, fluffy powder

Table 2: HPLC Purification Performance

ParameterTypical ValueReference
Sample Load (on 21.2 mm ID column) 50 - 200 mg[10]
Elution Time of Main Peak 40 - 55 minutes(Dependent on peptide sequence)
Product Recovery 70 - 90%[10]
Final Purity Achieved >98%[8]

Mandatory Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Final Product Crude Crude Fmoc-PEG36-Peptide Dissolve Dissolve in DMSO/ Dilute with Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution (ACN/H2O/TFA) Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Analytical HPLC & Mass Spectrometry Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide (>98%) Lyophilize->Final Troubleshooting_Logic cluster_gradient Gradient Issues cluster_column Column & Mobile Phase cluster_sample Sample Issues Start Poor Resolution or Peak Tailing ShallowGradient Make Gradient Shallower (e.g., 0.5%/min) Start->ShallowGradient ChangeColumn Switch to C8 or different C18 chemistry Start->ChangeColumn ReduceLoad Reduce Sample Load Start->ReduceLoad OptimizeRange Adjust Gradient Range ShallowGradient->OptimizeRange End End OptimizeRange->End Improved Separation CheckTFA Ensure 0.1% TFA in both mobile phases ChangeColumn->CheckTFA ElevateTemp Increase Column Temperature (30-40°C) CheckTFA->ElevateTemp ElevateTemp->End Improved Separation ImproveSol Improve Sample Solubility (use of co-solvents) ReduceLoad->ImproveSol ImproveSol->End Improved Separation

References

Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-N-PEG36-acid Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics.[1] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility and stability, and decrease immunogenicity.[1][2] Fmoc-N-PEG36-acid is a discrete (monodisperse) PEGylation reagent that allows for the precise addition of a 1.8 kDa PEG chain, offering greater homogeneity compared to traditional polydisperse PEG reagents.[3]

The characterization of PEGylated proteins is crucial for ensuring product quality, consistency, and efficacy.[1][4] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed analysis of these complex biomolecules.[1][4][5] This document provides detailed application notes and protocols for the mass spectrometry analysis of proteins modified with this compound, covering experimental design, sample preparation, data acquisition, and analysis.

Core Principles of Mass Spectrometry for PEGylated Protein Analysis

The analysis of PEGylated proteins by mass spectrometry presents unique challenges due to the significant mass increase and potential heterogeneity introduced by the PEG chain.[6] High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap-based instruments, are well-suited for this purpose.[1][6] Electrospray ionization (ESI) is the preferred ionization technique due to its soft nature and compatibility with liquid chromatography (LC) for online separation and analysis.[3][5]

A key consideration is the complexity of the resulting mass spectra. The addition of a large PEG chain can lead to a broad distribution of charge states, often resulting in a congested and difficult-to-interpret spectrum.[6] Strategies to simplify the spectra, such as the use of charge-reducing additives in the spray solvent, are often employed.[1][6]

Experimental Workflow and Protocols

A typical workflow for the analysis of an this compound modified protein involves the initial conjugation reaction, followed by purification of the modified protein, and subsequent analysis by LC-MS.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Protein Modification with This compound P2 Purification of PEGylated Protein P1->P2 P3 Sample Preparation for MS P2->P3 A1 LC-MS Analysis (Intact Mass) P3->A1 A2 Peptide Mapping (Modification Site Analysis) A1->A2 D1 Deconvolution of Mass Spectra A2->D1 D2 Data Interpretation D1->D2

Figure 1: Overall experimental workflow.
Protocol 1: Protein Modification with this compound

This protocol describes the modification of a model protein (e.g., a monoclonal antibody, mAb) on primary amine groups (lysine residues and the N-terminus).

Materials:

  • Model Protein (e.g., mAb) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF to a final concentration of 100 mM for the PEG reagent.

    • Incubate at room temperature for 4 hours to generate the NHS ester.

  • Protein Reaction:

    • Exchange the buffer of the protein solution to the Reaction Buffer.

    • Add the activated Fmoc-N-PEG36-NHS ester to the protein solution at a 10-fold molar excess.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect fractions corresponding to the protein peak and confirm protein concentration using a suitable method (e.g., A280).

Protocol 2: Intact Mass Analysis by LC-MS

This protocol is designed to determine the molecular weight of the intact PEGylated protein and assess the degree of PEGylation.

Materials:

  • Purified PEGylated Protein

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Charge-reducing additive (optional): Triethylamine (TEA)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column suitable for large proteins (e.g., C4)

Procedure:

  • Sample Preparation:

    • Dilute the purified PEGylated protein to 0.1 mg/mL in Solvent A.

  • LC Separation:

    • Equilibrate the C4 column with 95% Solvent A and 5% Solvent B.

    • Inject 1-5 µg of the protein sample.

    • Elute the protein using a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • MS Data Acquisition:

    • Acquire data in positive ion mode over a m/z range of 1000-4000.

    • Use instrument settings optimized for large protein analysis.

    • If charge state complexity is high, consider post-column infusion of a charge-reducing agent like 0.2% TEA.[6]

  • Data Analysis:

    • Deconvolute the raw mass spectrum using appropriate software (e.g., BioPharma Finder, MaxEnt) to obtain the zero-charge mass of the protein species present.

Protocol 3: Peptide Mapping for Modification Site Analysis

This protocol is used to identify the specific amino acid residues that have been modified with this compound.

PeptideMapping P1 Denaturation and Reduction P2 Alkylation P1->P2 P3 Proteolytic Digestion (e.g., Trypsin) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Database Search and Data Analysis P4->P5

Figure 2: Peptide mapping workflow.

Materials:

  • Purified PEGylated Protein

  • Denaturation Buffer: 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Agent: 1% Formic Acid

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the PEGylated protein in Denaturation Buffer for 30 minutes at 37°C.

    • Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding IAA and incubating for 30 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Separate the peptides using a C18 analytical column with a suitable gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Specify the mass of the this compound modification (+1809.1 Da) as a variable modification on lysine (B10760008) and the N-terminus.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables present representative data from the analysis of a model mAb (150 kDa) modified with this compound.

Table 1: Intact Mass Analysis Results

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unmodified mAb150,000.0150,001.2+1.2Unmodified Protein
mAb + 1 PEG151,809.1151,810.5+1.4Singly PEGylated
mAb + 2 PEG153,618.2153,619.8+1.6Doubly PEGylated
mAb + 3 PEG155,427.3155,429.1+1.8Triply PEGylated

Table 2: Relative Abundance of PEGylated Species

Degree of PEGylationRelative Abundance (%)
015
145
230
310
Interpretation of Results

The intact mass analysis provides a profile of the PEGylation reaction products. The deconvoluted spectrum will show a distribution of species corresponding to the unmodified protein and the protein with one or more PEG chains attached. The mass difference between adjacent peaks should correspond to the mass of the this compound (1809.1 Da). The relative abundance of each species can be used to determine the average degree of PEGylation.

Peptide mapping data will pinpoint the specific sites of modification. The MS/MS spectra of PEGylated peptides will contain fragment ions that are shifted in mass by the PEG moiety, allowing for the confident assignment of the modification site.

Signaling Pathway Visualization

While not a direct signaling pathway, the process of protein modification can be represented as a logical flow.

ModificationPathway cluster_reagents Reagents cluster_activation Activation cluster_conjugation Conjugation Protein Target Protein (with Lysine residues) PEGylated_Protein PEGylated Protein Protein->PEGylated_Protein PEG_reagent This compound Activator DCC / NHS PEG_reagent->Activator Activated_PEG Fmoc-N-PEG36-NHS ester Activator->Activated_PEG Activated_PEG->PEGylated_Protein

Figure 3: Logical flow of protein PEGylation.

Conclusion

The mass spectrometry-based methods outlined in these application notes provide a robust framework for the comprehensive characterization of proteins modified with this compound. Intact mass analysis is a powerful tool for assessing the degree of PEGylation and the homogeneity of the product, while peptide mapping provides crucial information on the specific sites of modification. Together, these techniques are essential for the development and quality control of PEGylated protein therapeutics.

References

Application Notes and Protocols for Fmoc-N-PEG36-acid in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker critical for the advanced design of targeted drug delivery systems.[1][2][3] This heterobifunctional linker features a fluorenylmethoxycarbonyl (Fmoc)-protected amine on one terminus and a carboxylic acid on the other, separated by a 36-unit PEG chain.[1][2] The Fmoc group provides a stable protecting group for the terminal amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as targeting ligands or drug payloads, via amide bond formation.[2][4]

The extensive, hydrophilic PEG chain imparts several advantageous properties to the final conjugate, including enhanced aqueous solubility, increased stability, reduced immunogenicity, and prolonged circulation half-life by shielding the molecule from opsonization and proteolytic degradation.[1][5] These characteristics make Fmoc-N-PEG36-acid an ideal tool for constructing sophisticated drug delivery platforms, such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and functionalized nanoparticles, designed to deliver therapeutic agents specifically to the site of action, thereby increasing efficacy and reducing off-target toxicity.[6][][8][9]

This document provides detailed protocols for the use of this compound in the synthesis and evaluation of a targeted drug delivery system. A representative model is presented, detailing the conjugation of a targeting peptide (cRGD) to a cytotoxic drug (Doxorubicin) for targeted delivery to cancer cells overexpressing αvβ3 integrins.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application.

PropertyValueReference
Molecular Formula C₉₀H₁₆₁NO₄₀[2]
Molecular Weight 1897.25 g/mol [2]
CAS Number 2649489-46-1[2]
Purity >95%[6]
Appearance White solid to colorless/pale yellow oil[1]
Solubility Soluble in water and most organic solvents (e.g., DMF, DMSO, DCM)[1]
Storage Conditions Store at -20°C, desiccated, and protected from light.[1]

Experimental Protocols

Protocol 1: Synthesis of a cRGD-PEG36-Doxorubicin Peptide-Drug Conjugate

This protocol outlines a three-stage process for synthesizing a targeted peptide-drug conjugate. It involves (A) the activation of the carboxylic acid on this compound and its conjugation to the targeting peptide, (B) the deprotection of the Fmoc group to reveal a primary amine, and (C) the conjugation of the cytotoxic drug to the newly exposed amine.

G cluster_0 Stage A: Peptide Conjugation cluster_1 Stage B: Fmoc Deprotection cluster_2 Stage C: Drug Conjugation A1 This compound A2 EDC / Sulfo-NHS Activation (pH 5.0-6.0) A1->A2 A3 Activated Fmoc-N-PEG36-NHS Ester A2->A3 A5 Amine Coupling (pH 7.2-8.0) A3->A5 A4 cRGD Peptide (with free amine) A4->A5 A6 Fmoc-PEG36-cRGD Conjugate A5->A6 A7 Purification (RP-HPLC) A6->A7 B1 Purified Fmoc-PEG36-cRGD A7->B1 B3 Deprotection Reaction B1->B3 B2 20% Piperidine (B6355638) in DMF B2->B3 B4 H2N-PEG36-cRGD Conjugate B3->B4 B5 Purification / Precipitation B4->B5 C1 Purified H2N-PEG36-cRGD B5->C1 C3 Amine Coupling (pH 7.5-8.5) C1->C3 C2 Doxorubicin-NHS Ester (Pre-activated) C2->C3 C4 cRGD-PEG36-Doxorubicin Final Conjugate C3->C4 C5 Final Purification (SEC) C4->C5

Caption: Workflow for the synthesis of a peptide-drug conjugate.

A. Conjugation of this compound to cRGD Peptide

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF) to a final concentration of 10 mg/mL.

    • In a separate tube, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and N-hydroxysulfosuccinimide (Sulfo-NHS, 1.5 eq.) in an activation buffer (0.1 M MES, pH 5.0-6.0).[10][11]

    • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.[11]

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[10]

  • Conjugation to Peptide:

    • Dissolve the cRGD peptide (containing a free primary amine, e.g., on a lysine (B10760008) side chain) in a conjugation buffer (0.1 M phosphate (B84403) buffer, pH 7.2-8.0).

    • Immediately add the activated Fmoc-N-PEG36-NHS ester solution to the peptide solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM and incubating for 15 minutes.

  • Purification:

    • Purify the Fmoc-PEG36-cRGD conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the conjugate as a white powder.

    • Confirm the identity and purity of the product by LC-MS analysis.[12][13]

B. Fmoc Deprotection

  • Deprotection Reaction:

    • Dissolve the purified Fmoc-PEG36-cRGD conjugate in DMF.

    • Add a solution of 20% (v/v) piperidine in DMF.[4][14][15]

    • Agitate the mixture for 10-15 minutes at room temperature.[14]

  • Purification:

    • Precipitate the deprotected product (H2N-PEG36-cRGD) by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the wash 2-3 times.

    • Dry the resulting product under vacuum.

    • Confirm complete deprotection via LC-MS by observing the mass shift corresponding to the removal of the Fmoc group (222.24 Da).

C. Conjugation of Doxorubicin (Dox) to H2N-PEG36-cRGD

  • Conjugation Reaction:

    • Dissolve the deprotected H2N-PEG36-cRGD in a conjugation buffer (0.1 M sodium bicarbonate, pH 8.0-8.5).

    • Dissolve a pre-activated Doxorubicin derivative (e.g., Doxorubicin-NHS ester, 3-5 equivalents) in anhydrous DMSO.

    • Add the Doxorubicin solution dropwise to the peptide-PEG solution while stirring. Ensure the final DMSO concentration does not exceed 10% (v/v).

    • Protect the reaction from light and incubate for 4-6 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final cRGD-PEG36-Doxorubicin conjugate using a Size-Exclusion Chromatography (SEC) column to remove unreacted drug and other small molecules.[16]

    • Analyze the purified conjugate by UV-Vis spectroscopy to determine the Drug-to-Peptide Ratio (DPR) by measuring absorbance at 280 nm (for the peptide) and 495 nm (for Doxorubicin).

    • Confirm the final product's identity and purity via LC-MS.

Protocol 2: In Vitro Drug Release Study

This protocol assesses the stability of the conjugate and the release of the drug payload under physiological and endosomal/lysosomal pH conditions.

  • Preparation:

    • Prepare two release buffers:

      • Physiological Buffer: Phosphate-buffered saline (PBS), pH 7.4.

      • Endosomal/Lysosomal Buffer: 0.1 M Acetate buffer, pH 5.0.

    • Dissolve the cRGD-PEG36-Doxorubicin conjugate in each buffer to a final concentration of 1 mg/mL.

  • Release Assay (Dialysis Method):

    • Transfer 1 mL of the conjugate solution into a dialysis bag (e.g., MWCO 1 kDa).[17]

    • Place the dialysis bag into 20 mL of the corresponding release buffer in a beaker, maintained at 37°C with gentle stirring.[17]

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.[17][18]

    • Quantify the amount of released Doxorubicin in the collected samples using fluorescence spectroscopy (Excitation/Emission ~480/590 nm) or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release percentage against time.

ParameterExpected Outcome (pH 7.4)Expected Outcome (pH 5.0)
Drug Release at 24h < 15%> 60% (if acid-cleavable linker used)
Release Kinetics Slow, sustained releaseAccelerated release
Protocol 3: Cellular Uptake and Cytotoxicity Assays

This protocol evaluates the targeting efficiency and therapeutic efficacy of the conjugate in vitro.

G cluster_cell Cancer Cell (Integrin αvβ3 positive) receptor Integrin αvβ3 Receptor endosome Endosome (pH drops) receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome (Drug Release) endosome->lysosome Maturation nucleus Nucleus lysosome->nucleus Doxorubicin Action (DNA Intercalation) conjugate cRGD-PEG36-Doxorubicin Conjugate conjugate->receptor Targeting & Binding

Caption: Targeted uptake via receptor-mediated endocytosis.

  • Cell Culture:

    • Culture αvβ3-positive cancer cells (e.g., U87MG glioblastoma) and αvβ3-negative control cells (e.g., MCF-7 breast cancer) in appropriate media.

  • Cellular Uptake Assay (Flow Cytometry):

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the cRGD-PEG36-Doxorubicin conjugate, free Doxorubicin, or a non-targeted PEG-Doxorubicin conjugate at an equivalent Doxorubicin concentration (e.g., 5 µM) for 1-4 hours.[19]

    • Wash the cells three times with cold PBS to remove non-internalized compounds.

    • Trypsinize the cells, centrifuge, and resuspend in FACS buffer.

    • Analyze the intracellular fluorescence of Doxorubicin using a flow cytometer.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.[20]

    • Treat the cells with serial dilutions of the cRGD-PEG36-Doxorubicin conjugate, free Doxorubicin, and control conjugates for 48-72 hours.

    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability percentage relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

CompoundIC50 on U87MG (αvβ3+)IC50 on MCF-7 (αvβ3-)
Free Doxorubicin ~0.5 µM~0.4 µM
cRGD-PEG36-Doxorubicin ~1.5 µM~15 µM
Non-Targeted PEG-Dox ~20 µM~22 µM

Note: The higher IC50 of the conjugate compared to free drug is expected, as the conjugate relies on cellular uptake and subsequent drug release. The key indicator of success is the significantly lower IC50 in the target cell line (U87MG) compared to the non-target line (MCF-7) and the non-targeted control conjugate.

Conclusion

This compound is a versatile and powerful linker for developing advanced, targeted drug delivery systems. Its well-defined structure and bifunctional nature allow for a controlled, stepwise synthesis of complex bioconjugates. The protocols provided herein offer a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of a targeted peptide-drug conjugate. By leveraging the properties of this PEG linker, researchers can design and build novel therapeutics with improved pharmacokinetic profiles and enhanced targeting capabilities, paving the way for more effective and less toxic treatments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in Peptide Synthesis with Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Fmoc-N-amido-dPEG®36-acid to overcome aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in SPPS and why is it problematic?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. Aggregation is particularly common in hydrophobic sequences or those containing β-branched amino acids (e.g., Val, Ile, Leu).[1] This phenomenon can physically block the N-terminal Fmoc group and the growing peptide chain, leading to incomplete deprotection and coupling reactions. The consequences include lower crude peptide yield and purity, and the presence of difficult-to-remove deletion sequences.[1][2]

Q2: How does Fmoc-N-PEG36-acid help in overcoming aggregation?

A2: Fmoc-N-amido-dPEG®36-acid is a hydrophilic spacer that can be incorporated into a peptide sequence during SPPS.[3][4][5] The long, flexible polyethylene (B3416737) glycol (PEG) chain disrupts the formation of the intermolecular hydrogen bonds that cause aggregation.[6] By increasing the distance and steric hindrance between peptide chains, it improves the solvation of the peptide-resin complex, making the reactive sites more accessible for reagents.[7] This leads to more efficient deprotection and coupling steps, resulting in higher purity and yield of the final peptide.[8][9]

Q3: Where in the peptide sequence should I incorporate this compound for optimal results?

A3: For difficult sequences, incorporating a PEG linker can be beneficial. While there are no strict rules, placing the PEG linker within a known aggregation-prone region of the peptide can be a strategic approach. It can be introduced at the N-terminus or internally between amino acid residues. For internal incorporation, it can replace a non-critical amino acid or be inserted between two residues.

Q4: Will the incorporation of this compound affect the biological activity of my peptide?

A4: The introduction of a PEG linker can potentially impact the biological activity of a peptide. The large and flexible PEG chain can sterically hinder the peptide's interaction with its target receptor. However, in many cases, the benefits of increased solubility, stability, and in vivo half-life outweigh a potential decrease in in vitro potency. It is crucial to assess the biological activity of the final PEGylated peptide.

Q5: How does this compound affect the purification of the crude peptide?

A5: The hydrophilic nature of the PEG chain can improve the solubility of the crude peptide in aqueous solutions, which can facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9] However, the PEG chain also adds to the heterogeneity of the sample if the PEG itself is not monodisperse. Using a discrete (monodisperse) PEG derivative like Fmoc-N-amido-dPEG®36-acid is crucial to avoid a broad peak during HPLC, which would complicate purification.[10][11] The retention time of the PEGylated peptide in RP-HPLC will be different from the non-PEGylated version and will need to be optimized.[10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor solubility of this compound in coupling solvent (e.g., DMF). High concentration of the reagent.Gently warm the solvent to aid dissolution. Use a co-solvent such as N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM). Prepare a less concentrated solution of the activated amino acid.
Incomplete coupling of this compound (positive Kaiser test). Steric hindrance from the large PEG chain. Aggregation of the preceding peptide sequence.Double couple: Repeat the coupling step with a fresh solution of activated this compound.[2] Increase coupling time: Extend the coupling reaction time to 2-4 hours or overnight. Use a more potent coupling reagent: Employ HATU or HCTU as the activating agent.[12]
Incomplete Fmoc deprotection after incorporating this compound. The PEG chain may sterically hinder the piperidine (B6355638) from accessing the Fmoc group.[2]Extend deprotection time: Increase the piperidine treatment time (e.g., 2 x 10 minutes or longer).[2] Use a stronger deprotection reagent: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution.[2][13]
Broad peak or multiple peaks during HPLC purification of the PEGylated peptide. Polydispersity of the PEG reagent. Aggregation of the final peptide.Ensure the use of a monodisperse this compound.[10][11] Optimize the HPLC gradient and consider using a different stationary phase (e.g., a wider pore size column). Purify at a lower concentration to minimize on-column aggregation.
Unexpected mass in the final product by mass spectrometry. Incomplete removal of side-chain protecting groups. Adduct formation.Review the cleavage cocktail and extend the cleavage time if necessary. Ensure appropriate scavengers are used in the cleavage cocktail.

Data Presentation

The incorporation of a PEG linker, such as that provided by this compound, can significantly improve the synthesis outcome of difficult peptides. The following tables summarize representative data from studies on the synthesis of aggregation-prone peptides with and without PEGylation.

Table 1: Comparison of Crude Product Yield for a Difficult Peptide Sequence

PeptideCrude Product (mg)Fold Increase
Difficult Peptide (non-PEGylated)150-
Difficult Peptide with PEG linker2591.73

Data adapted from a study on the synthesis of the Aβ(1-42) peptide, a notoriously difficult and aggregation-prone sequence. The PEGylated peptide was synthesized on a PEG-based ChemMatrix resin.[14]

Table 2: Impact of N-Terminal PEGylation on Crude Peptide Purity and Yield

PeptideModificationCrude Yield (%)Crude Purity (%)
Hydrophobic Peptide 1None3560
Hydrophobic Peptide 1N-terminal PEG236875
Hydrophobic Peptide 2None2555
Hydrophobic Peptide 2N-terminal PEG235570

Data is representative of findings from a study on the N-terminal PEGylation of hydrophobic cancer epitopes.[8][9] The increased crude yield and purity highlight the beneficial effect of PEGylation on the synthesis of challenging peptides.

Experimental Protocols

Protocol 1: Incorporation of this compound during Manual Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-N-amido-dPEG®36-acid to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve Fmoc-N-amido-dPEG®36-acid (2-3 equivalents relative to the resin loading) in DMF.

    • Add a coupling reagent, such as HATU (1.95 equivalents) and HOAt (2 equivalents).

    • Add DIPEA (4 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for Incorporating this compound

experimental_workflow cluster_activation start Start: Deprotected Peptide-Resin activate Activate this compound (HATU/HOAt/DIPEA in DMF) couple Couple to Resin (2-4 hours) activate->couple monitor Monitor Coupling (Kaiser Test) couple->monitor wash Wash Resin (DMF) monitor->wash Negative double_couple Double Couple monitor->double_couple Positive next_cycle Proceed to Next Cycle wash->next_cycle double_couple->couple

Caption: Workflow for the incorporation of this compound in SPPS.

Troubleshooting Logic for Aggregation Issues with this compound

Caption: Decision tree for troubleshooting aggregation-related issues.

References

Technical Support Center: Fmoc-N-PEG36-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-PEG36-acid and its conjugates. The information provided addresses common solubility challenges and offers detailed experimental protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is PEGylation used?

A1: Fmoc-N-amido-PEG36-acid is a chemical modification reagent used in peptide synthesis and drug delivery.[1][2][3] It consists of three key components:

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on a primary amine, which allows for selective deprotection under basic conditions.[4]

  • A long, hydrophilic polyethylene glycol (PEG) chain with 36 repeating units that enhances the solubility and stability of the molecule it is attached to.[1][2][3][4]

  • A terminal carboxylic acid group that can be reacted with primary amines to form stable amide bonds, allowing conjugation to peptides, proteins, or other molecules.[1][2]

PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5] Key benefits include:

  • Improved Solubility: The hydrophilic nature of the PEG chain significantly increases the solubility of hydrophobic drugs and peptides in aqueous solutions.[5]

  • Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.[4]

  • Reduced Immunogenicity: The PEG chain can shield the molecule from the immune system.

  • Increased Circulation Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation can reduce renal clearance.

Q2: My this compound conjugate is not dissolving in my desired aqueous buffer. What should I do?

A2: While the PEG36 chain significantly enhances water solubility, the overall solubility of the conjugate is also heavily influenced by the properties of the attached molecule (e.g., a hydrophobic peptide).[6][7] If you are experiencing poor solubility in an aqueous buffer, consider the following troubleshooting steps outlined in the guides below, including pH adjustment, the use of co-solvents, and the addition of solubility enhancers.

Q3: In which organic solvents is this compound soluble?

A3: this compound and its derivatives are generally soluble in a variety of polar aprotic and other organic solvents.[8][9][10] Commonly used solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

For many applications, preparing a concentrated stock solution in DMSO or DMF is a convenient starting point.[6]

Q4: Can I heat the solution to improve the solubility of my conjugate?

A4: Gentle warming (e.g., up to 40°C) can be an effective method to aid in the dissolution of some peptides and conjugates.[11] However, it is crucial to be cautious, as excessive heat can lead to degradation of the peptide or other sensitive molecules. It is recommended to try other methods, such as sonication in an ice bath, first.[12]

Q5: Will sonication help dissolve my this compound conjugate?

A5: Yes, sonication is a commonly used technique to aid in the dissolution of peptides and can be effective for their PEGylated counterparts.[6][11][12] It helps to break up aggregates and increase the interaction between the solute and the solvent. It is best to sonicate in short bursts in an ice bath to prevent the sample from overheating.[12]

Troubleshooting Guides

Issue 1: Poor Solubility of the Final Conjugate in Aqueous Buffers

This is a common issue, especially when the conjugated molecule is a hydrophobic peptide. The following step-by-step approach can be used to improve solubility.

Workflow for Improving Aqueous Solubility

G cluster_0 Solubility Troubleshooting Workflow A Start: Conjugate with Poor Aqueous Solubility B Step 1: Small-Scale Solubility Test A->B C Step 2: pH Adjustment B->C If not soluble in water D Step 3: Add Organic Co-solvent C->D If pH adjustment fails G Success: Solubilized Conjugate C->G Soluble E Step 4: Use Solubility Enhancing Additives D->E If co-solvent is insufficient or incompatible D->G Soluble F Step 5: Sonication & Gentle Warming E->F For persistent issues E->G Soluble F->G H Insoluble F->H Still insoluble

Caption: A stepwise workflow for troubleshooting poor aqueous solubility of this compound conjugates.

Experimental Protocols

This protocol provides a systematic approach to finding a suitable solvent system for your conjugate, starting with the least harsh conditions.

  • Initial Test in Water:

    • Begin by attempting to dissolve a small amount of the lyophilized conjugate in sterile, purified water.

    • Vortex the sample thoroughly. If the conjugate is hydrophilic, it may dissolve readily.

  • pH Adjustment:

    • If the conjugate does not dissolve in water, the net charge of the peptide portion of the conjugate will influence its solubility.

    • For basic peptides (net positive charge): Add a small amount of a dilute acidic solution (e.g., 10% acetic acid or 0.1% formic acid) dropwise until the peptide dissolves.[12][13]

    • For acidic peptides (net negative charge): Add a small amount of a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide) dropwise until the peptide dissolves.[13]

    • Always check that the final pH is compatible with your downstream application.

  • Use of Organic Co-solvents:

    • If pH adjustment is unsuccessful, or if the peptide is known to be highly hydrophobic, an organic co-solvent may be necessary.[7]

    • First, try to dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or acetonitrile.[6]

    • Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration. Add the aqueous phase dropwise while vortexing to avoid precipitation.

    • Caution: Ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be detrimental to cells or interfere with assays.[6]

For particularly challenging conjugates that are prone to aggregation, the use of solubility-enhancing additives can be effective.

  • Chaotropic Agents:

    • Agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) are very effective at disrupting the intermolecular hydrogen bonds that can lead to aggregation.[11][12]

    • Procedure: Prepare a stock solution of the chaotropic agent in your desired buffer. Dissolve the conjugate directly in this solution.

    • Considerations: These are denaturing agents and are often not compatible with biological assays.[12] They are more suitable for applications like purification where the agent can be removed later.

  • Arginine as a Solubility Enhancer:

    • L-arginine, at concentrations from 0.5 M to 2 M, has been shown to suppress protein aggregation and enhance the solubility of various molecules, including those with aromatic groups.[14][15][16]

    • Procedure: Prepare a stock solution of L-arginine in your desired buffer. Dissolve the conjugate in the arginine-containing buffer.

    • Benefits: Arginine is generally considered a milder additive than guanidine hydrochloride or urea and may be more compatible with biological systems.[14]

  • Surfactants:

    • Non-ionic surfactants like Polysorbate 80 (Tween 80) or peptide-based surfactants can aid in solubilizing hydrophobic molecules by forming micelles.[17][18]

    • Procedure: Prepare a solution of the surfactant in your desired buffer at a concentration above its critical micelle concentration (CMC). Add this solution to the lyophilized conjugate.

    • Considerations: The choice of surfactant and its concentration must be optimized for your specific conjugate and downstream application to avoid interference.

Data Presentation: Solvent and Additive Guide

The following table summarizes common solvents and additives for improving the solubility of this compound conjugates, along with their typical applications and considerations.

Solvent/AdditiveTypeTypical ConcentrationUse CaseConsiderations
Water/Aqueous Buffers Primary Solvent-Hydrophilic conjugatesStarting point for all solubility tests.
DMSO, DMF, Acetonitrile Organic Co-solvent10-50% (final conc.)Hydrophobic conjugatesDissolve in organic solvent first, then dilute with aqueous buffer. Check compatibility with assays.[6]
Dilute Acetic/Formic Acid pH Modifier10% (for initial solubilization)Basic peptidesAdjusts pH to increase net positive charge.[12]
Dilute NH4OH / NH4HCO3 pH Modifier0.1 M (for initial solubilization)Acidic peptidesAdjusts pH to increase net negative charge.
Guanidine-HCl Chaotropic Agent6 MHighly aggregated conjugatesStrong denaturant; often incompatible with biological assays.[11][12]
Urea Chaotropic Agent8 MHighly aggregated conjugatesStrong denaturant; often incompatible with biological assays.[11]
L-Arginine Solubility Enhancer0.5 - 2.0 MAggregation-prone conjugatesMilder than chaotropic agents; can suppress aggregation.[14][16]
Non-ionic Surfactants Detergent> CMCHydrophobic conjugatesForms micelles to solubilize compounds. May interfere with some assays.[18]

Signaling Pathways and Logical Relationships

Logical Relationship: Selecting a Solubilization Strategy

The choice of a solubilization strategy depends on the physicochemical properties of the peptide or molecule conjugated to the this compound.

G cluster_1 Decision Tree for Solubilization A Characterize Conjugate B Hydrophilic/ Charged? A->B C Acidic or Basic? B->C Yes G Hydrophobic/ Neutral? B->G No D Use Aqueous Buffer C->D Neutral/ Slightly Charged E Use Acidic Buffer (e.g., + 0.1% TFA) C->E Basic F Use Basic Buffer (e.g., + NH4HCO3) C->F Acidic H Use Organic Co-solvent (DMSO, DMF, ACN) G->H Yes I Aggregation Prone? G->I No I->D No J Add Chaotropic Agent or Arginine I->J Yes

Caption: A decision tree to guide the selection of an appropriate solubilization strategy based on conjugate properties.

References

Technical Support Center: Optimizing Fmoc Deprotection for Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Fmoc deprotection of molecules with long Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection when working with long PEG linkers?

Incomplete Fmoc deprotection, especially with long PEG linkers, can be attributed to several factors that are often magnified by the presence of the PEG chain:

  • Steric Hindrance: The bulky Fmoc group, in combination with the steric shield created by a long PEG chain, can physically obstruct the piperidine (B6355638) base from accessing the N-terminal amine. This effect becomes more pronounced with increasing length and density of the PEG chains.[1][2]

  • Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the PEG-conjugated compound can impede the diffusion of the deprotection reagent to the reaction site.[1] PEG-grafted resins, such as TentaGel, generally show better swelling in a variety of solvents compared to traditional polystyrene resins.[1]

  • Peptide Aggregation: In the context of PEGylated peptides, the growing peptide chain can adopt secondary structures, like β-sheets, which are less permeable to solvents and reagents. While this is a known issue in standard solid-phase peptide synthesis (SPPS), the conformational effects of the PEG linker can influence and sometimes exacerbate this problem.[1][3]

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for sterically hindered PEGylated compounds. Reaction times may need to be extended, or the concentration of the deprotecting agent may need to be increased to achieve complete deprotection.[1]

Q2: How does the length of the PEG linker specifically impact the efficiency of Fmoc removal?

Longer PEG chains increase the steric hindrance around the N-terminal amine, which can slow down the kinetics of the Fmoc deprotection reaction.[1][4] While extensive quantitative data directly correlating PEG chain length to Fmoc removal efficiency on small molecules is limited, studies on protein PEGylation have demonstrated that longer PEG chains create a more significant steric shielding effect.[1][5] This shielding can reduce the accessibility of reagents to the molecule, impacting reaction yields on solid supports. Therefore, it is critical to consider optimizing deprotection conditions when working with high molecular weight PEGs.[1]

Q3: What methods can be used to detect incomplete Fmoc deprotection?

Several methods are available to assess the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test, or ninhydrin (B49086) test, is a rapid method for detecting free primary amines. A negative result, indicated by yellow or colorless beads, after the deprotection step suggests that the Fmoc group has not been successfully removed.[1][6][7]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine liberates dibenzofulvene (DBF), which forms an adduct with the base. This adduct can be monitored spectrophotometrically at approximately 301 nm.[1][8] A reduced or absent absorbance at this wavelength after the deprotection step can signal a problem with the reaction.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude product by RP-HPLC can reveal the presence of deletion sequences (if synthesizing a peptide) or Fmoc-adducts.[1] Mass spectrometry is crucial for confirming the identity of these byproducts.[1]

Q4: What are the downstream consequences of incomplete Fmoc removal?

Incomplete Fmoc deprotection can lead to significant issues in subsequent synthetic steps:

  • Lower Yield and Purity: The presence of unreacted starting material or, in the case of peptide synthesis, deletion sequences and Fmoc-adducts will decrease the overall yield and purity of the desired final product.[1][9]

  • Difficult Purification: The byproducts resulting from incomplete deprotection often have similar properties to the target molecule, making them challenging to separate during purification.[1][9]

Troubleshooting Guides

Problem: The Kaiser test is negative (yellow beads) after a standard Fmoc deprotection step.

This indicates a failure to remove the Fmoc group.

G start Negative Kaiser Test (Yellow Beads) double_deprotection Perform Double Deprotection (Fresh 20% Piperidine in DMF) start->double_deprotection Immediate Action increase_time Increase Reaction Time (e.g., total 30+ min) double_deprotection->increase_time If still negative stronger_cocktail Use Stronger Deprotection Cocktail (e.g., 2% DBU, 20% Piperidine in DMF) increase_time->stronger_cocktail For difficult sequences check_reagents Check Reagents (Fresh Piperidine Solution) stronger_cocktail->check_reagents If issues persist retest Retest with Kaiser Test check_reagents->retest retest->start Negative Result proceed Proceed to Next Step retest->proceed Positive Result

Caption: Troubleshooting workflow for a negative Kaiser test result.

Solutions:

  • Perform a Double Deprotection: Immediately repeat the deprotection step using a fresh solution of 20% piperidine in DMF.[1]

  • Increase Reaction Time: Extend the deprotection time for both steps. For compounds with long PEG linkers, a total deprotection time of 30 minutes or more may be necessary.[1]

  • Use a Stronger Deprotection Cocktail: For particularly challenging deprotections, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use DBU with caution, as it can promote side reactions.[1]

  • Check Reagents: Ensure that the piperidine solution has not degraded. It is best practice to use freshly prepared deprotection solutions.[1]

Problem: HPLC analysis of the crude product shows significant impurities corresponding to the Fmoc-protected starting material.

This is a clear indication of incomplete Fmoc deprotection.

G start HPLC Shows Fmoc-Protected Starting Material review_protocol Review Deprotection Protocol start->review_protocol extend_time Extend Deprotection Time in Future Syntheses review_protocol->extend_time increase_concentration Increase Piperidine Concentration (e.g., 30-50%) extend_time->increase_concentration alternative_base Consider Alternative Bases (4-Methylpiperidine, Pyrrolidine) increase_concentration->alternative_base optimize_solvation Optimize Solvation (e.g., use NMP instead of DMF) alternative_base->optimize_solvation resynthesize Re-synthesize with Optimized Protocol optimize_solvation->resynthesize

Caption: Logical workflow for addressing Fmoc-protected impurities.

Solutions for Future Syntheses:

  • Extend Deprotection Time: For the problematic step, significantly extend the deprotection time in subsequent syntheses.

  • Optimize Deprotection Reagent:

    • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for sterically hindered systems, increasing the concentration to 30-50% may be beneficial.[10][11]

    • Incorporate Chaotropic Agents: In cases where aggregation is suspected, adding a small percentage of a chaotropic agent like guanidinium (B1211019) chloride to the deprotection solution can help disrupt secondary structures.[1]

    • Consider Alternative Bases: If piperidine consistently leads to incomplete deprotection, explore the use of alternative bases such as 4-methylpiperidine (B120128) or pyrrolidine, which may exhibit different kinetic profiles.[1][12]

  • Improve Solvation:

    • Switch Solvents: Using N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can sometimes improve the solvation of the PEGylated compound and the swelling of the resin, leading to better deprotection efficiency.[1]

    • Ensure Proper Resin Swelling: Allow adequate time for the resin to swell in the appropriate solvent before beginning the synthesis.

Data Presentation

Table 1: Standard Fmoc Deprotection Reagents and Conditions

Reagent CocktailConcentration (v/v)Typical Reaction TimeNotes
Piperidine in DMF20%2 x 10 minStandard condition for most applications.[1][13]
Piperidine in NMP20%2 x 10 minNMP can enhance solvation for certain sequences.[1]
4-Methylpiperidine in DMF20%2 x 10 minOffers similar kinetics to piperidine and can be a useful alternative.[1][12]
Pyrrolidine in DMF20%2 x 10 minA promising alternative to piperidine that can be effective in less polar solvents.[12]
DBU/Piperidine in DMF2% / 20%1 x 10-15 minA stronger base mixture for particularly difficult deprotections. Should be used with caution due to potential side reactions.[1]

Data adapted from studies on peptide synthesis, which can be extrapolated to other Fmoc-protected molecules.

Table 2: Comparison of Alternative Bases for Fmoc Deprotection

BasepKa of Conjugate AcidKey AdvantagesPotential Drawbacks
Piperidine11.12Well-established, effective scavenger of DBF.[12][14]Can cause side reactions like aspartimide formation and diketopiperazine formation.[15]
4-Methylpiperidine~11.2Similar efficacy to piperidine, good DBF scavenger.[12][14]May offer limited advantages over piperidine for overcoming steric hindrance.
Pyrrolidine11.27Efficient deprotection, good DBF scavenger, effective in a wider range of solvents.[12]May increase certain side reactions depending on the substrate.[12]
Piperazine9.73Less basic, may reduce certain side reactions.[1][14]Generally less efficient than piperidine, may require longer reaction times or higher temperatures.[14]
DBU13.5Very strong base, effective for highly hindered systems.[1][8]Non-nucleophilic (doesn't scavenge DBF well alone), can cause significant side reactions.[1]

Experimental Protocols

Protocol 1: Qualitative Monitoring of Fmoc Deprotection using the Kaiser Test

This protocol is for detecting the presence of free primary amines on a solid support after the Fmoc deprotection step.

Materials:

  • Peptide-resin beads (a small sample, ~5-10 mg)

  • Reagent A: 5 g ninhydrin in 100 mL ethanol (B145695)

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Test tube

  • Heating block or water bath (100°C)

Procedure:

  • Take a small sample of the resin beads after the Fmoc deprotection and washing steps and place them in a clean test tube.

  • Wash the beads with ethanol and then discard the ethanol.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark Blue: A positive result, indicating the presence of free primary amines (successful deprotection).[1]

  • Yellow/Colorless: A negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This method quantifies the release of the dibenzofulvene (DBF)-piperidine adduct into the deprotection solution.

Materials:

  • Filtrate from the deprotection step

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Volumetric flasks

  • Solvent used for deprotection (e.g., DMF)

Procedure:

  • Collect the filtrate from the deprotection reaction.

  • If necessary, dilute a known volume of the filtrate with the deprotection solvent to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at ~301 nm using a quartz cuvette. Use the deprotection solvent as a blank.

  • Calculate the concentration of the DBF-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • By knowing the total volume of the deprotection solution and the loading of the resin, you can calculate the percentage of Fmoc group removed. A plateau in absorbance over consecutive deprotection cycles indicates the completion of the reaction.[7]

References

Common side reactions with Fmoc-N-PEG36-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Fmoc-N-PEG36-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a high-purity polyethylene (B3416737) glycol (PEG) linker that is functionalized with an Fmoc-protected amine at one end and a carboxylic acid at the other.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3] The long, hydrophilic PEG36 chain enhances the solubility and bioavailability of the final conjugate.[4][5] Its primary applications include:

  • PEGylation of peptides and proteins: To improve pharmacokinetic properties, increase half-life, and reduce immunogenicity.[4]

  • Linker in bioconjugation: For creating antibody-drug conjugates (ADCs) or attaching molecules to surfaces.

  • Spacer in complex molecular constructs: To mitigate steric hindrance between different parts of a molecule.[2]

Q2: What are the best practices for handling and storing this compound?

A2: this compound is hygroscopic and should be handled with care to avoid moisture absorption, which can affect its reactivity.[2]

  • Storage: Store at -20°C in a desiccated environment and protect from light.[5]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation.[2] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solutions: Stock solutions can be prepared in dry solvents and should be stored frozen when not in use.[2]

Troubleshooting Guide

Issue 1: Incomplete or Slow Coupling Reaction

Q3: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the potential causes and solutions?

A3: Incomplete coupling is a common issue in SPPS and can be exacerbated by the long and flexible nature of the PEG36 chain.

Potential Causes:

  • Steric Hindrance: The bulky Fmoc group and the long PEG chain can sterically hinder the approach of the activated carboxylic acid to the resin-bound amine.

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, preventing access of the this compound.[6][7] This is particularly common with hydrophobic sequences.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.[8]

  • Suboptimal Activation: The carboxylic acid of the this compound may not be sufficiently activated.

Solutions:

  • Optimize Coupling Reagents and Time: Use more potent activating reagents and consider extending the coupling time or performing a double coupling.[9]

  • Change Solvents: Switching to a solvent like N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation.[7]

  • Elevated Temperature: Performing the coupling at a higher temperature can sometimes overcome aggregation and steric hindrance.

  • Use a Low-Loading Resin: A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of aggregation.[10]

ParameterStandard ConditionOptimized Condition for Difficult Coupling
Amino Acid/Linker Equivalents 3-5 eq.5-10 eq.
Coupling Reagent Equivalents 3-5 eq.5-10 eq.
Base (e.g., DIPEA) Equivalents 6-10 eq.10-20 eq.
Coupling Time 1-2 hours2-4 hours or double coupling
Solvent DMFNMP or "Magic Mixture"[6]

Note: These are general guidelines and may require further optimization for your specific peptide sequence.

Issue 2: Peptide Aggregation

Q4: I am observing signs of peptide aggregation (e.g., resin shrinking) after coupling this compound. How can I prevent or resolve this?

A4: The hydrophilic nature of the PEG linker itself can help to reduce aggregation in some cases. However, aggregation is primarily driven by the peptide sequence.

Strategies to Mitigate Aggregation:

  • Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to disrupt hydrogen bonds.[6]

  • "Magic Mixture" Solvent System: For severe aggregation, use a solvent system composed of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate.[6]

  • Incorporate Aggregation-Disrupting Moieties: If possible, introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide sequence to break up secondary structures.[10]

Issue 3: Difficult Fmoc Deprotection

Q5: Is it possible for the Fmoc deprotection of the PEG linker to be incomplete?

A5: While less common than coupling issues, incomplete Fmoc deprotection can occur, especially if the peptide is aggregated.

Solutions:

  • Extended Deprotection Time: Increase the duration of the piperidine (B6355638) treatment or perform a second treatment with fresh reagent.

  • Use a Stronger Base: For very difficult cases, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution, but this should be done with caution as it can increase the risk of other side reactions like aspartimide formation.[7][11]

ReagentStandard ProtocolFor Difficult Deprotection
Piperidine in DMF 20% (v/v)20-25% (v/v)
Treatment Time 2 x 10 min2 x 15-20 min
Additive None1-2% DBU (use with caution)
Issue 4: Challenges in Purification

Q6: I am having difficulty purifying my PEGylated peptide by HPLC. What could be the issue?

A6: The long PEG chain significantly alters the properties of the peptide, which can affect its behavior during purification.

Potential Issues and Solutions:

  • Broad Peaks in HPLC: The polydispersity of some PEG reagents can lead to broad peaks. Using a discrete PEG (dPEG®) product like Fmoc-N-amido-dPEG®₃₆-acid can help, but heterogeneity can still be introduced during synthesis.[2]

  • Altered Retention Time: The hydrophilic PEG chain will decrease the retention time of the peptide on a reverse-phase column. A shallower gradient during HPLC may be necessary to achieve good separation.

  • Mass Spectrometry Analysis: The PEG chain can lead to a complex pattern of multiply charged ions in the mass spectrum.[12][13] Using additives like triethylamine (B128534) post-column can help to simplify the charge state distribution.[13]

Experimental Protocols & Visualizations

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the growing peptide chain. Wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, consider a second coupling.

G cluster_prep Preparation cluster_reaction Reaction Cycle cluster_next Next Step Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell PEG_Acid This compound Activate Pre-activate PEG-Acid PEG_Acid->Activate Coupling_Reagents HATU, DIPEA, DMF Coupling_Reagents->Activate Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Test Kaiser Test Wash2->Test Test->Couple Positive (Recouple) Next_Cycle Proceed to Next Cycle Test->Next_Cycle Negative

Caption: Workflow for coupling this compound in SPPS.

Troubleshooting Incomplete Coupling

G Start Kaiser Test Positive (Incomplete Coupling) DoubleCouple Perform Double Coupling? Start->DoubleCouple IncreaseEq Increase Reagent Equivalents? DoubleCouple->IncreaseEq No Success Problem Resolved DoubleCouple->Success Yes ChangeReagent Change Coupling Reagent? (e.g., to COMU) IncreaseEq->ChangeReagent No IncreaseEq->Success Yes CheckAggregation Suspect Aggregation? ChangeReagent->CheckAggregation No ChangeReagent->Success Yes AggregationSolutions Use NMP, Chaotropic Salts, or 'Magic Mixture' CheckAggregation->AggregationSolutions Yes Consult Consult Specialist CheckAggregation->Consult No AggregationSolutions->Success

Caption: Decision tree for troubleshooting incomplete coupling.

References

Choosing the right cleavage cocktail for Fmoc-N-PEG36-acid modified peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cleavage of Fmoc-N-PEG36-Acid Modified Peptides

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting the appropriate cleavage cocktail for peptides modified with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing a long PEG chain like PEG36?

The primary challenge is ensuring complete removal of all side-chain protecting groups and efficient cleavage from the resin while minimizing side reactions that can be exacerbated by the presence of the long, flexible PEG chain. The PEG chain can sterically hinder the access of cleavage reagents to the peptide and resin linkage. Furthermore, the ether linkages within the PEG chain can be susceptible to acid-catalyzed degradation under harsh cleavage conditions, although this is less common with standard TFA cocktails.

Q2: What is a standard cleavage cocktail, and is it suitable for PEGylated peptides?

A standard and robust cleavage cocktail, often referred to as "Cocktail R" or a variation thereof, is typically composed of trifluoroacetic acid (TFA), a silane (B1218182) scavenger, water, and an alkyl scavenger. A common formulation is TFA/triisopropylsilane (TIS)/water at a ratio of 95:2.5:2.5 (v/v/v). This cocktail is effective for most peptides. However, for peptides containing sensitive amino acids or modifications like PEGylation, adjustments to this standard cocktail are often necessary to improve yield and purity.

Q3: Which amino acids in my peptide sequence require special attention during cleavage?

The composition of your peptide sequence is a critical factor in choosing the right cleavage cocktail. Certain amino acids are more prone to side reactions during cleavage:

  • Arginine (Arg): The Pbf and Pmc protecting groups can be difficult to remove and may require longer cleavage times or the addition of scavengers.

  • Tryptophan (Trp): The indole (B1671886) side chain is susceptible to alkylation by carbocations generated during cleavage. The addition of a scavenger like 1,2-ethanedithiol (B43112) (EDT) is crucial to protect Trp.

  • Methionine (Met): The thioether side chain can be oxidized. Using a cocktail with minimal water content and adding scavengers can help prevent this.

  • Cysteine (Cys) and Penicillamine (Pen): The thiol groups require specific scavengers to prevent re-attachment of protecting groups and other side reactions. 1,3,5-trimethoxybenzene (B48636) (TMB) and TIS are effective scavengers for this purpose.

  • Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups on these residues can be susceptible to modification if not properly protected.

For PEGylated peptides containing these residues, a more complex scavenger combination is highly recommended.

Troubleshooting Guide

Problem 1: Low Cleavage Yield

Possible Cause: Incomplete cleavage from the resin due to steric hindrance from the PEG chain or insufficient reaction time.

Solution:

  • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-3 hours to 4-6 hours. Monitor the progress by taking small aliquots of the resin, cleaving them, and analyzing the supernatant by HPLC.

  • Optimize Cocktail Composition: For resins like Rink Amide, which can be more challenging to cleave, ensure the TFA concentration is at least 95%.

  • Mechanical Agitation: Ensure consistent and gentle agitation of the resin slurry during the entire cleavage process to improve reagent access.

Problem 2: Presence of Multiple Impurities in HPLC Analysis

Possible Cause: Side reactions occurring during cleavage, such as alkylation of sensitive residues or re-attachment of protecting groups.

Solution:

  • Select the Appropriate Scavenger Cocktail: The choice of scavengers is critical. Refer to the table below for guidance on choosing a cocktail based on your peptide sequence.

  • Pre-cool the Cleavage Cocktail: Adding the cleavage cocktail to the resin pre-chilled on ice can help to minimize the formation of side products by slowing down the rate of side reactions relative to the desired cleavage reaction.

  • Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage with a few different cocktail compositions to identify the optimal conditions for your specific peptide.

Table 1: Recommended Cleavage Cocktails for PEGylated Peptides
Peptide CompositionRecommended Cocktail (v/v/v/v)ReagentsPurpose
Standard Peptides (No sensitive residues) 95:2.5:2.5TFA / Water / TISGeneral purpose cleavage and scavenging of carbocations.
Peptides with Trp, Met, Cys 94:1:2.5:2.5TFA / EDT / Water / TISEDT protects Trp from modification.
Peptides with Arg(Pbf), Trp 90:5:5TFA / TIS / DODT (dithiothreitol)DODT is a strong reducing agent that aids in the removal of Pbf and protects Trp.
Highly Sensitive Peptides 88:5:5:2TFA / Phenol / Water / TISPhenol acts as an effective scavenger for a wide range of reactive species.

Experimental Protocols

Protocol 1: General Cleavage of this compound Modified Peptides
  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x), followed by methanol (B129727) (MeOH) (3x), and then DCM again (3x) to remove any residual reagents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of your peptide (see Table 1). It is recommended to prepare the cocktail fresh just before use.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. For complex peptides, this time may be extended.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).

  • Peptide Isolation and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Diagrams

Cleavage_Workflow Start Start: Dry Peptide-Resin Select_Cocktail Select Cleavage Cocktail (based on peptide sequence) Start->Select_Cocktail Cleavage Cleavage Reaction (TFA, Scavengers) Select_Cocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation) Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify Analyze Analyze by Mass Spec Purify->Analyze End End: Pure PEGylated Peptide Analyze->End

Caption: Workflow for the cleavage and purification of PEGylated peptides.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Cleavage Yield? Problem->Low_Yield Impurities Multiple Impurities in HPLC? Low_Yield->Impurities No Action_Time Increase Cleavage Time (4-6h) Low_Yield->Action_Time Yes Action_Scavengers Optimize Scavenger Cocktail (Refer to Table 1) Impurities->Action_Scavengers Yes Action_Agitate Ensure Proper Agitation Action_Time->Action_Agitate Action_Precool Pre-cool Cleavage Cocktail Action_Scavengers->Action_Precool Action_Test Perform Small-Scale Test Cleavage Action_Precool->Action_Test

Caption: Troubleshooting logic for common cleavage issues.

Troubleshooting difficult couplings with Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-PEG36-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete coupling of this compound to my peptide-resin. What are the potential causes and how can I improve the coupling efficiency?

A1: Incomplete coupling of this compound is a common issue, often attributed to the steric hindrance from the long, flexible PEG chain and potential secondary structure formation of the growing peptide.[1][2] Here are several strategies to enhance coupling efficiency:

  • Choice of Coupling Reagents: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) activators like DCC may be insufficient. More potent activating reagents such as HBTU, HATU, or PyBOP are recommended to achieve higher coupling yields.[3][4][5] HATU is particularly effective for difficult couplings.[3]

  • Solvent Selection: The choice of solvent is critical for proper resin swelling and solvation of both the peptide and the incoming amino acid.[5][6] While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO (up to 25%) can improve solvation and disrupt aggregation.[6][7]

  • Reaction Time and Temperature: Extending the coupling time (e.g., to 2 hours or even overnight) can help drive the reaction to completion.[7][8] In some cases, performing the coupling at a slightly elevated temperature (e.g., 50°C) can also improve efficiency, though this should be done with caution to avoid side reactions.

  • Double Coupling: If a monitoring test indicates incomplete coupling, a second coupling step with a fresh solution of activated this compound should be performed.[7][9]

  • Monitoring the Reaction: It is essential to monitor the completion of the coupling reaction using a qualitative test like the Kaiser test or the TNBS test before proceeding to the next step.[3][9][10] A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[1]

Q2: My peptide-resin is showing signs of aggregation after coupling with this compound, leading to poor swelling and failed synthesis. What can I do to mitigate this?

A2: Peptide aggregation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly with long or hydrophobic sequences, and the presence of a long PEG chain can sometimes exacerbate this issue.[2][6][11] Aggregation can hinder reagent access to the reactive sites, leading to incomplete coupling and deprotection.[6][12]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[7]

  • Solvent Optimization: As mentioned above, switching from DMF to NMP or adding DMSO can help to break up aggregates.[6][7] For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives has been proposed.[7]

  • Resin Choice: Using resins with better swelling properties, such as those based on PEG (e.g., NovaPEG, NovaSyn® TG), can help to maintain the accessibility of the peptide chain.[6][13] A lower loading capacity resin is also recommended for long and difficult sequences to reduce steric hindrance between peptide chains.[13][14]

  • Incorporate Structure-Disrupting Elements: For long peptides, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues can effectively disrupt the formation of secondary structures that lead to aggregation.[6][7]

Q3: I am having trouble with the Fmoc deprotection step after coupling this compound. The Kaiser test remains negative, suggesting the Fmoc group is not being fully removed. What should I do?

A3: Incomplete Fmoc deprotection can occur due to steric hindrance from the bulky PEG chain, which can limit the access of piperidine (B6355638) to the N-terminal amine.[1] This results in deletion sequences where the next amino acid fails to couple.[1]

  • Increase Deprotection Time: Extend the standard deprotection time. For PEGylated peptides, a total deprotection time of 30 minutes or more may be necessary.[1]

  • Perform a Double Deprotection: A standard practice for difficult sequences is to perform the deprotection step twice.[1]

  • Use a Stronger Base: For particularly stubborn Fmoc groups, consider adding 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your 20% piperidine/DMF solution.[1][3] DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.

  • Monitor Deprotection: The removal of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at around 301 nm.[1][15]

Quantitative Data Summary

The following table summarizes key parameters and recommended conditions for troubleshooting couplings with this compound, based on general principles for difficult peptide sequences.

ParameterStandard ConditionRecommended for Difficult CouplingsRationale & Citation
Coupling Reagent HBTU/DIPEAHATU/DIPEA or PyBOP/DIPEAMore potent activators for sterically hindered couplings.[3][4]
Solvent DMFNMP or DMF/DMSO (3:1)Improved solvation and disruption of peptide aggregation.[6][7]
Equivalents of AA 3-5 eq.5 eq. or moreDrives the reaction towards completion.
Coupling Time 30-60 min2 hours - overnightEnsures sufficient time for the reaction to complete.[7][8]
Fmoc Deprotection 20% Piperidine/DMF (5 + 15 min)20% Piperidine/DMF (15 + 15 min) or add 2% DBUOvercomes steric hindrance from the PEG chain.[1]
Monitoring Kaiser TestKaiser Test and/or TNBS TestConfirms completion of the coupling reaction.[3][9]

Key Experimental Protocols

Protocol 1: Enhanced Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in NMP for at least 1 hour.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in NMP (2 x 15 minutes).

  • Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x), followed by NMP (5x).

  • Activation: In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and HOAt (5 eq.) in NMP. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and allow it to react for at least 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: If the Kaiser test is negative (yellow beads), wash the resin with NMP (5x) to prepare for the next deprotection step. If the test is positive (blue beads), repeat the coupling step (double coupling).

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents, followed by ethanol (B145695) (2 x 1 mL).

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Blue/Purple Beads: Positive result, indicating the presence of free primary amines and incomplete coupling.[9][16]

    • Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines and a complete coupling reaction.[1][16]

Visualizations

Troubleshooting_Workflow start Start: Incomplete Coupling (Positive Kaiser Test) reagent Use Stronger Activator (e.g., HATU, PyBOP) start->reagent Is activator strong enough? solvent Change Solvent (e.g., NMP, DMF/DMSO) start->solvent Is aggregation suspected? time Increase Coupling Time & Temperature start->time Is reaction slow? double_couple Perform Double Coupling reagent->double_couple solvent->double_couple time->double_couple re_test Re-run Kaiser Test double_couple->re_test success Coupling Complete (Negative Kaiser Test) re_test->success Negative cap Cap Unreacted Amines (Acetic Anhydride) re_test->cap Positive

Caption: Troubleshooting workflow for incomplete coupling reactions.

Aggregation_Factors center_node Peptide Aggregation on Resin consequence Incomplete Coupling & Fmoc Deprotection center_node->consequence factor1 Hydrophobic Peptide Sequence factor1->center_node factor2 High Resin Loading factor2->center_node factor3 Poor Resin Swelling (Inadequate Solvent) factor3->center_node factor4 Intra/Inter-chain H-Bonding factor4->center_node

Caption: Key factors contributing to peptide aggregation during SPPS.

SPPS_Cycle deprotection Fmoc Deprotection washing1 Washing deprotection->washing1 20% Piperidine/DMF coupling Amino Acid Coupling washing1->coupling monitoring Monitoring coupling->monitoring Activated AA + DIPEA washing2 Washing washing2->deprotection Next Cycle monitoring->coupling Kaiser Test Positive (Repeat) monitoring->washing2 Kaiser Test Negative

Caption: The core cycle of Fmoc-based solid-phase peptide synthesis.

References

Navigating the Complexities of PEGylated Peptide Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies. PEGylation, a valuable technique to enhance the therapeutic properties of peptides, introduces significant analytical hurdles. This guide offers a structured approach to overcoming these obstacles through frequently asked questions, detailed troubleshooting, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the LC-MS analysis of my PEGylated peptide so challenging?

A1: The primary challenges in analyzing PEGylated peptides stem from the inherent properties of polyethylene (B3416737) glycol (PEG). The polydispersity of PEG reagents means your sample is a heterogeneous mixture of molecules with different PEG chain lengths, leading to broad chromatographic peaks and complex mass spectra.[1][2][3] Additionally, the PEG moiety can lead to multiple charge states in the mass spectrometer, further complicating data interpretation.[1][3]

Q2: What causes the broad, poorly resolved peaks in my chromatogram?

A2: Broad peaks are a hallmark of PEG heterogeneity.[1][2] Since the PEG reagent itself is a mixture of different chain lengths, the resulting PEGylated peptide will also be a distribution of different masses, which co-elute and result in a broad peak instead of a sharp one. Other factors can include secondary interactions with the column, inappropriate mobile phase conditions, or column degradation.[4][5]

Q3: I am observing very low signal intensity for my PEGylated peptide. What could be the reason?

A3: Low signal intensity is often due to ion suppression, a phenomenon where other components in the sample interfere with the ionization of your analyte of interest.[6][7][8] PEG itself can be a potent suppressor of the peptide signal.[6] This effect can be exacerbated by the presence of residual, unreacted PEG in your sample or contaminants from labware.[9]

Q4: My mass spectrum is extremely complex and difficult to interpret. How can I simplify it?

A4: The complexity of the mass spectrum arises from the combination of PEG polydispersity and the formation of multiple charge states.[3][10] This results in a dense series of peaks that are challenging to deconvolute to the zero-charge mass. A common and effective technique to simplify the spectrum is the post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA).[1][3][11][12]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of PEGylated peptides.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step Expected Outcome
Column Contamination/Deterioration 1. Flush the column with a strong solvent.2. If using a guard column, remove it and re-run the sample.3. Replace the analytical column with a new one.[4][5]Improved peak shape. If removing the guard column helps, it needs replacement.
Inappropriate Mobile Phase 1. Ensure the mobile phase pH is appropriate for the peptide and column.2. Prepare a fresh batch of mobile phase.[4]Sharper, more symmetrical peaks.
Injection Solvent Mismatch Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[5][13]Elimination of peak splitting or fronting.
Mass Overload Reduce the amount of sample injected onto the column.[14]Improved peak symmetry.
Issue 2: Low Signal Intensity and Ion Suppression
Potential Cause Troubleshooting Step Expected Outcome
Co-elution with PEG Optimize the chromatographic gradient to separate the PEGylated peptide from free PEG.[6]Increased signal intensity for the peptide of interest.
Matrix Effects Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction - SPE) to remove interfering substances.[5][15]Enhanced signal-to-noise ratio.
Contamination from Labware Use polypropylene (B1209903) tubes and avoid plastics that can leach PEG or other plasticizers.[9] Consider rinsing tubes with an organic solvent before use.[9]Reduced background noise and ion suppression.
Issue 3: Complex and Uninterpretable Mass Spectra
Potential Cause Troubleshooting Step Expected Outcome
Multiple Charge States Implement post-column addition of a charge-reducing agent like triethylamine (TEA).[1][3][12]A simplified mass spectrum with fewer, more defined charge state envelopes.
PEG Heterogeneity Utilize high-resolution mass spectrometry (e.g., TOF, Orbitrap) to resolve the individual PEGylated species.[2][3][16]Ability to discern the 44 Da mass differences between ethylene (B1197577) glycol units.
Deconvolution Failure Use specialized deconvolution software designed for complex spectra from large molecules.[2][3]Accurate determination of the average molecular weight and distribution of the PEGylated peptide.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of PEGylated Peptides

This protocol outlines a general procedure for preparing a PEGylated peptide sample for LC-MS analysis, focusing on removing excess PEG and other contaminants.

  • Protein Precipitation: If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step. Add 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the PEGylated peptide.

  • Solid Phase Extraction (SPE):

    • Condition a reversed-phase SPE cartridge with methanol, followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile) to remove salts and other hydrophilic impurities.

    • Elute the PEGylated peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile).

  • Solvent Exchange: Dry the eluted sample using a vacuum centrifuge and reconstitute it in a solvent compatible with the initial LC mobile phase conditions.

Protocol 2: LC-MS Method with Post-Column Addition of Triethylamine (TEA)

This method is designed to simplify the mass spectrum of PEGylated peptides.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for peptide separations (e.g., C8 or C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a gradient that provides good separation of the PEGylated peptide from impurities. A typical gradient might run from 5% to 95% B over 15-30 minutes.

  • Post-Column Addition Setup:

    • Use a T-mixer to introduce the TEA solution into the LC flow path after the analytical column and before the mass spectrometer.

    • Deliver a solution of 0.2% to 1% TEA in a suitable solvent (e.g., isopropanol) at a low flow rate (e.g., 10-20 µL/min) using a syringe pump or a dedicated LC pump.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the PEGylated peptide.

Quantitative Data Summary: Effect of Post-Column TEA Addition

The following table summarizes the typical effect of increasing TEA concentration on the charge state distribution of a PEGylated protein, as observed in published studies.[3]

TEA ConcentrationPredominant Charge State RangeSpectral ComplexityDeconvolution Quality
0% (No TEA)High charge states (e.g., +15 to +25)Very High / CongestedPoor / Unreliable
0.2%Reduced charge states (e.g., +7 to +12)ModerateImproved
0.5%Further reduced charge statesLowGood
1.0%Low charge states (e.g., +7 to +10)Low / SimplifiedExcellent

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor LC-MS Data peak_shape Assess Peak Shape start->peak_shape Is it a peak shape issue? signal_intensity Evaluate Signal Intensity start->signal_intensity Is it a signal intensity issue? ms_spectrum Analyze Mass Spectrum start->ms_spectrum Is it a spectral complexity issue? check_column Check Column & Guard Column peak_shape->check_column Yes check_mobile_phase Check Mobile Phase & Injection Solvent peak_shape->check_mobile_phase Yes optimize_gradient Optimize LC Gradient signal_intensity->optimize_gradient Yes improve_cleanup Improve Sample Cleanup signal_intensity->improve_cleanup Yes post_column_addition Implement Post-Column Addition (e.g., TEA) ms_spectrum->post_column_addition Yes use_hres_ms Use High-Resolution MS & Deconvolution ms_spectrum->use_hres_ms Yes solution Solution Implemented check_column->solution check_mobile_phase->solution optimize_gradient->solution improve_cleanup->solution post_column_addition->solution use_hres_ms->solution

Caption: Troubleshooting workflow for LC-MS analysis of PEGylated peptides.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample PEGylated Peptide Sample precipitation Protein Precipitation (if necessary) sample->precipitation spe Solid Phase Extraction (SPE) precipitation->spe reconstitution Dry & Reconstitute spe->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation post_column Post-Column Addition of TEA lc_separation->post_column ms_detection High-Resolution MS Detection post_column->ms_detection deconvolution Spectral Deconvolution ms_detection->deconvolution analysis Data Analysis deconvolution->analysis

Caption: General experimental workflow for PEGylated peptide analysis.

References

Technical Support Center: MALDI-TOF Analysis of Fmoc-N-PEG36-Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis of peptides conjugated with Fmoc-N-PEG36-acid. The unique physicochemical properties of this modification—combining the hydrophobic Fmoc group and a long, hydrophilic PEG chain—present specific analytical challenges.

Troubleshooting Guide

This section addresses common problems encountered during the MALDI-TOF analysis of Fmoc-PEGylated peptides in a question-and-answer format.

Question: Why am I seeing no signal or a very weak signal for my Fmoc-PEG-peptide?

Answer: This is a common issue stemming from several potential factors related to the complex nature of your analyte. The large and flexible PEG chain can interfere with the optimal co-crystallization of the sample and matrix, while the hydrophobic Fmoc group can lead to aggregation.[1]

  • Inappropriate Matrix Selection: The chosen matrix may not be suitable for a large, modified peptide. Standard peptide matrices might not be optimal.

  • Poor Co-crystallization: The amphipathic nature of the analyte (hydrophobic Fmoc, hydrophilic PEG) can disrupt the formation of a homogenous crystal lattice with the matrix, which is critical for efficient ionization.[1]

  • Ionization Suppression: The PEG chain can suppress the ionization of the attached peptide, a well-documented phenomenon in mass spectrometry.

  • Incorrect Solvent System: The solvent used to dissolve and mix your sample and matrix may not be suitable for both the analyte and the matrix, preventing effective mixing.[2]

  • Low Analyte Concentration: While MALDI is very sensitive, there is a minimum concentration required. However, excessively high concentrations can also inhibit crystal formation.[3]

  • Sample Contamination: Salts (Na+, K+), detergents, or other buffers can severely suppress the MALDI signal.[4][5]

Question: Why are my mass spectral peaks very broad and poorly resolved?

Answer: Poor resolution and peak broadening are characteristic features of PEGylated molecules in MALDI-TOF analysis.[6]

  • Polydispersity of PEG (Less Common for dPEG®): While this compound implies a discrete PEG length (dPEG®), synthetic PEG reagents can sometimes have a degree of polydispersity, leading to a distribution of masses rather than a single sharp peak.[6]

  • Multiple Salt Adducts: The long PEG chain provides numerous sites for alkali metal ions (e.g., Na+, K+) to attach. This results in a distribution of peaks corresponding to [M+Na]+, [M+K]+, [M+2Na-H]+, etc., which overlap and cause peak broadening. Hydrophobic peptides are particularly prone to forming salt adducts over the protonated [M+H]+ ion.[7]

  • High Laser Fluence: Using excessive laser power can lead to ion fragmentation and degradation, contributing to broader peaks and a higher chemical noise baseline.[3]

Question: The observed mass is incorrect, or the spectrum is dominated by peaks that are not my target molecule. What is happening?

Answer: Mass shifts and unexpected peaks are typically due to adduct formation, fragmentation, or contamination.

  • Dominant Salt Adducts: As mentioned, your primary signal may not be the protonated molecule [M+H]+. Look for peaks corresponding to sodium ([M+Na]+) or potassium ([M+K]+) adducts.[7] Refer to the adduct table below for common mass shifts.

  • Fmoc Group Fragmentation: The Fmoc protecting group (mass ≈ 222 Da) can be labile under certain conditions.[8] You may be observing the peptide after the loss of this group.

  • In-Source Decay (ISD): Spontaneous fragmentation of the peptide in the mass spectrometer can occur, leading to a complex pattern of fragment ions.[9][10] If your instrument is in reflectron mode, this can be more pronounced.[7]

  • Contaminants: Peaks from solvents, plasticizers, or residual reagents from synthesis (e.g., other peptides, deprotection byproducts) are common.[7]

Question: My results are not reproducible from spot to spot on the MALDI target. Why?

Answer: Poor reproducibility is almost always a result of inhomogeneous sample-matrix crystal formation on the target plate. This is often called the "sweet spot" phenomenon.

  • Inhomogeneous Crystallization: Due to the difficulty in co-crystallizing PEGylated molecules, some areas of the sample spot will have a much better matrix-to-analyte ratio than others, leading to highly variable signal intensity.[1]

  • Droplet Spreading: Using solvents with low surface tension (e.g., high organic content) can cause the sample droplet to spread over a large area, resulting in a very thin, often heterogeneous sample layer.

  • Matrix Cracking: A poorly formed crystal layer can crack and flake away, leading to inconsistent results.

Frequently Asked Questions (FAQs)

What is the best MALDI matrix for this compound peptides?

There is no single "best" matrix, and empirical testing is often required. However, here are excellent starting points based on the properties of your molecule.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): A good first choice for peptides up to ~5,000 Da.[3] It is known to work for PEGylated peptides and is a versatile starting point.[2][6]

  • Sinapinic acid (SA): Generally preferred for larger molecules (>5,000 Da).[3] Given that the PEG36 modification adds nearly 1900 Da, SA is a strong candidate, especially if the base peptide is large.[11]

  • 2,5-Dihydroxybenzoic acid (DHB): A very versatile matrix that is highly soluble in a wide range of solvents, making it useful when dealing with analytes that have solubility challenges.[2] It is also a good choice for synthetic polymers.[3]

  • Dithranol: Has been shown to be particularly effective for analyzing protected peptides, often yielding stronger signals with less fragmentation compared to other common matrices.[11]

How does the Fmoc group affect the analysis?

The Fmoc group (C₁₅H₁₁O₂-) adds approximately 222.2 Da to the peptide mass.[8] Its primary impact comes from its significant hydrophobicity, which can cause peptide aggregation and make the molecule less soluble in the aqueous/organic solvents typically used for MALDI. This can hinder the co-crystallization process with the matrix.

How does the PEG36 chain affect the analysis?

The N-PEG36-acid moiety adds a significant mass (approx. 1897.2 Da for the Fmoc-N-amido-PEG36-acid reagent).[12][13] Its long, flexible, and hydrophilic nature presents several challenges:

  • Signal Suppression: PEG chains are known to interfere with the desorption/ionization process.[1]

  • Broad Peaks: The PEG chain promotes the formation of multiple salt adducts, leading to broad, unresolved peaks.[6][14]

  • Crystallization Interference: It disrupts the formation of a uniform crystal lattice with the matrix, which is essential for generating a strong and reproducible signal.[1]

Diagrams of Workflows and Logic

MALDI_Workflow Figure 1. General Experimental Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis MS Analysis Analyte Dissolve Fmoc-PEG-Peptide (e.g., in 0.1% TFA) Mix Mix Analyte & Matrix (e.g., 1:1 to 1:10 ratio) Analyte->Mix Matrix Prepare Saturated Matrix (e.g., CHCA in ACN/H2O/TFA) Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Wash Optional: On-Target Wash (e.g., with 0.1% TFA) Dry->Wash Load Load Plate into Mass Spectrometer Wash->Load Acquire Acquire Spectra (Adjust Laser Power) Load->Acquire Process Process Data (Calibrate, Baseline, etc.) Acquire->Process

Caption: Figure 1. General Experimental Workflow for MALDI-TOF analysis of modified peptides.

Troubleshooting_Flowchart Figure 2. Troubleshooting Flowchart for No/Weak Signal Start Problem: No or Weak Signal CheckMatrix Is the matrix appropriate? (e.g., CHCA, SA, DHB) Start->CheckMatrix ChangeMatrix Action: Try a different matrix (e.g., switch CHCA to SA or Dithranol) CheckMatrix->ChangeMatrix No CheckPrep Is sample prep optimal? (Solvent, Ratio, Method) CheckMatrix->CheckPrep Yes ChangeMatrix->CheckPrep ChangePrep Action: Change spotting method (e.g., Dried-Droplet to Sandwich) CheckPrep->ChangePrep No CheckSalts Is salt contamination likely? CheckPrep->CheckSalts Yes ChangePrep->CheckSalts WashSample Action: Perform on-target wash or use ZipTip for desalting CheckSalts->WashSample Yes CheckLaser Is laser power optimal? CheckSalts->CheckLaser No WashSample->CheckLaser AdjustLaser Action: Gradually increase laser power. Search for 'sweet spots'. CheckLaser->AdjustLaser No Success Signal Improved CheckLaser->Success Yes AdjustLaser->Success

Caption: Figure 2. Troubleshooting Flowchart for resolving no/weak signal issues.

Quantitative Data Summary

Table 1: Recommended MALDI Matrices and Preparation

Matrix Abbreviation Typical Analytes Preparation Solvent (Typical)
α-Cyano-4-hydroxycinnamic acid CHCA Peptides < 5 kDa, PEGylated peptides[3][6] Saturated in 50% ACN, 0.1% TFA[15]
Sinapinic acid SA Proteins / Peptides > 5 kDa[3] Saturated in 30-50% ACN, 0.1% TFA[4]
2,5-Dihydroxybenzoic acid DHB Peptides, Glycoproteins, Polymers[2] 10 mg/mL in 30% ACN, 0.1% TFA

| Dithranol | DTH | Hydrophobic/Protected Peptides[11] | 10 mg/mL in THF or Chloroform[3] |

Table 2: Common Adducts and Their Mass Shifts

Adduct Ion Mass Shift relative to [M+H]⁺ (Da) Common Source Notes
[M+Na]⁺ +21.98 Glassware, reagents, buffers Very common for PEGylated or hydrophobic peptides.[7]
[M+K]⁺ +37.96 Glassware, reagents, dust Often seen alongside sodium adducts.[7]
[M-H+2Na]⁺ +44.96 High sodium concentration Divalent adduct, singly charged.
[M-H+2K]⁺ +76.92 High potassium concentration Divalent adduct, singly charged.
[M+NH₄]⁺ +17.03 Ammonium bicarbonate/formate buffers

| [M+TFA-H]⁻ | +112.98 | Trifluoroacetic acid (in negative ion mode) | Relevant if analyzing in negative ion mode. |

Experimental Protocols

Protocol 1: Matrix Solution Preparation (CHCA Example)

  • Add α-cyano-4-hydroxycinnamic acid (CHCA) powder to a 1.5 mL microcentrifuge tube.

  • Prepare a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).

  • Add the solvent to the CHCA powder until the solution is saturated (a small amount of undissolved solid remains at the bottom).

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the tube for 30 seconds to pellet the excess solid.

  • Carefully pipette the supernatant for use. Prepare this solution fresh daily for best results.[3]

Protocol 2: Dried-Droplet Sample Spotting This is the most common method for routine analysis.

  • Mix your peptide solution (typically 1-10 µM) with the matrix solution in a 1:1 to 1:10 (sample:matrix) volume ratio in a separate tube.[3]

  • Vortex the mixture briefly.

  • Pipette 0.5 - 1.0 µL of the mixture directly onto a spot on the MALDI target plate.[15]

  • Allow the droplet to air dry completely at room temperature. A ring of fine, off-white crystals should be visible.[15]

Protocol 3: Sandwich Sample Spotting This method can improve results for difficult samples by creating a better crystal environment.

  • Spot 0.5 µL of matrix solution onto the target plate and let it dry completely.[3]

  • Spot 0.5 - 1.0 µL of your analyte solution directly on top of the dried matrix layer and let it dry.[3]

  • Spot a final 0.5 µL of matrix solution on top of the dried analyte spot and allow it to dry completely.[3][15] This creates a "sandwich" with the analyte embedded within the matrix.

Protocol 4: On-Target Washing for Salt Removal This procedure is effective for matrices like CHCA and SA which are not very soluble in acidic water.[4]

  • After the sample-matrix spot has completely dried on the target (using Protocol 2 or 3), prepare a wash solution of 0.1% TFA in cold, deionized water.

  • Gently place a 5 µL droplet of the cold wash solution on top of the dried spot.

  • Let it sit for 10-15 seconds. The salts will dissolve into the droplet while the analyte/matrix co-crystals remain largely intact.

  • Carefully blot the droplet away with the edge of a laboratory wipe (e.g., Kimwipe), being careful not to touch the crystal spot itself.

  • Allow the spot to dry completely before analysis.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical step, if unsuccessful, prevents the subsequent amino acid from coupling to the peptide chain. The consequence is the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1][2] These impurities can be difficult to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1][2]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to the inefficient removal of the Fmoc group:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][3] The formation of secondary structures, such as β-sheets, is a known cause of difficult deprotection.[1][3][4]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution for deprotection, can significantly reduce efficiency.[1] Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal of the Fmoc group.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, which hinders the penetration of reagents.[2]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, thereby impeding reagent access.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

There are several methods to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[4] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1] It's important to note that this test is not reliable for N-terminal proline residues, which give a reddish-brown color.[4]

  • UV Monitoring: This quantitative method involves monitoring the UV absorbance of the solution flowing from the reaction vessel.[4] The deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance at approximately 301-312 nm.[4][5] By tracking the absorbance, you can monitor the progress of the deprotection in real-time.[4] Many automated peptide synthesizers utilize this method to automatically extend deprotection times until the reaction is complete.[4][6]

Troubleshooting Guide

Problem: HPLC analysis of my crude peptide shows significant deletion sequences, suggesting incomplete Fmoc deprotection.

This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.[1]

Step 1: Initial Checks

  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly. Degraded piperidine is a common cause of incomplete deprotection.[1]

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]

  • Check Resin Swelling: Confirm that the resin was properly swelled before starting the synthesis.

Step 2: On-Resin Analysis (Kaiser Test)

  • Perform a Kaiser test on the resin after the deprotection step. A negative result (yellow beads) confirms that the Fmoc group was not completely removed.

Step 3: Protocol Modifications for Difficult Sequences

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.[1]

  • Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step with fresh reagent.[2]

  • Increase Reagent Concentration: For moderately hindered residues, increasing the piperidine concentration may improve efficiency.[2]

  • Elevate Temperature: Gently heating the reaction can increase the deprotection rate, but should be used with caution to avoid side reactions like aspartimide formation.[2]

  • Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly increase the deprotection efficiency, especially for sterically hindered or aggregated sequences.[4][7] Caution: DBU should not be used with peptides containing C-terminal Asp(tBu) residues, as it can catalyze aspartimide formation.[4]

  • Change the Solvent: In some cases, switching from DMF to N-methyl-2-pyrrolidone (NMP) can improve results.[8]

Quantitative Data on Deprotection Conditions

The following table summarizes typical conditions and modifications for Fmoc deprotection.

ParameterStandard ConditionModified Condition for Difficult SequencesRationale for Modification
Deprotection Reagent 20% Piperidine in DMF[9]20-50% Piperidine in DMF[2] or 2% DBU / 20% Piperidine in DMF[2]A higher concentration of the base or the addition of a stronger base can improve deprotection efficiency.[2]
Deprotection Time 2 x 10 min[2]2 x 20-30 min[2]Allows more time for the base to access sterically hindered Fmoc groups.[2]
Temperature Room Temperature[2]30-40°C[2]Increases the reaction rate.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.[1]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[2]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Qualitative Monitoring of Fmoc Deprotection (Kaiser Test)

This test confirms the presence of free primary amines after deprotection.[1]

  • Prepare Reagents:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 3: Quantitative Monitoring of Fmoc Deprotection (UV-Vis Spectrophotometry)

This method is typically automated but can be adapted for manual monitoring.[4]

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.

  • Dilute Sample: Dilute a small, known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically around 301 nm).[5][10]

  • Calculate Fmoc Release: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct, and from that, the amount of Fmoc group removed. The extinction coefficient (ε) for the DBF-piperidine adduct will need to be determined or obtained from the literature.

  • Monitor to Completion: Continue the deprotection, collecting and measuring the filtrate at intervals, until the absorbance of the filtrate returns to baseline, indicating that no more Fmoc group is being removed.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection.

IncompleteFmocDeprotection_Troubleshooting start Problem Identified: Incomplete Fmoc Deprotection (e.g., from HPLC) initial_checks Step 1: Initial Checks - Verify Reagent Freshness - Review Synthesis Protocol - Confirm Resin Swelling start->initial_checks kaiser_test Step 2: On-Resin Analysis (Kaiser Test) initial_checks->kaiser_test kaiser_positive Result: Positive (Blue) Deprotection is likely complete. Investigate other issues. kaiser_test->kaiser_positive Positive Result kaiser_negative Result: Negative (Yellow) Incomplete Deprotection Confirmed kaiser_test->kaiser_negative Negative Result protocol_modification Step 3: Protocol Modification kaiser_negative->protocol_modification increase_time Increase Deprotection Time or Add Second Deprotection protocol_modification->increase_time increase_conc Increase Piperidine Concentration protocol_modification->increase_conc increase_temp Increase Temperature (with caution) protocol_modification->increase_temp add_dbu Add DBU to Deprotection Solution protocol_modification->add_dbu change_solvent Change Solvent (e.g., DMF to NMP) protocol_modification->change_solvent re_evaluate Re-evaluate with Kaiser Test / HPLC increase_time->re_evaluate increase_conc->re_evaluate increase_temp->re_evaluate add_dbu->re_evaluate change_solvent->re_evaluate re_evaluate->protocol_modification Unsuccessful resolved Issue Resolved re_evaluate->resolved Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: Purifying Hydrophobic Peptides with Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for the purification of hydrophobic peptides containing the Fmoc-N-PEG36-acid modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my peptide?

A1: Fmoc-N-amido-PEG36-acid is a hydrophilic polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid and an Fmoc-protected amine.[1][2] The long, flexible PEG spacer is designed to be incorporated into a peptide, often at the N-terminus or on a primary amine side chain (like lysine), using standard Fmoc solid-phase or solution-phase peptide synthesis.[3]

The primary effects of incorporating a PEG36 linker are:

  • Increased Hydrophilicity: The PEG chain significantly increases the water solubility of a conjugated molecule.[1][3][4] This is particularly beneficial for hydrophobic peptides, which are often difficult to synthesize, purify, and handle.[5][6][7]

  • Altered Chromatographic Behavior: The PEG modification adds substantial hydrodynamic volume, which can alter the peptide's retention characteristics during reverse-phase chromatography.[3][8] While the peptide itself is hydrophobic, the highly polar PEG chain can decrease its retention time compared to the unmodified peptide.

  • Reduced Immunogenicity: PEGylation can "mask" a peptide from the immune system, reducing its immunogenicity.[4][9]

  • Improved Pharmacokinetics: PEGylation can increase the in-vivo stability and circulation time of therapeutic peptides.[9]

Q2: What are the main challenges in purifying hydrophobic peptides containing this PEG linker?

A2: The primary challenges stem from the dual nature of the molecule. The peptide backbone is hydrophobic, leading to potential aggregation and poor solubility in aqueous buffers, while the long PEG chain adds a highly hydrophilic character.[5][8] This can result in:

  • Poor Solubility: The peptide may not readily dissolve in standard HPLC mobile phases.[7][10]

  • Peak Broadening: The dispersity of the PEG chain can lead to broader peaks in reverse-phase HPLC (RP-HPLC).[8][11]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to column clogging, poor peak shape, and low recovery.[10][12]

  • Co-elution of Impurities: Deletion sequences or other synthesis-related impurities may have similar retention times, making separation difficult.

Q3: Which HPLC column is best for purifying my PEGylated hydrophobic peptide?

A3: For hydrophobic peptides, a C4 or C8 stationary phase is often recommended over the more traditional C18.[10][13] The less hydrophobic nature of C4 and C8 columns reduces the risk of irreversible peptide binding and improves recovery. For PEGylated proteins and peptides, C4 and C18 columns have both been used successfully, with the choice depending on the specific molecule.[13] It is often a matter of empirical testing to find the optimal column for your specific peptide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peptide Solubility / Sample Precipitation The peptide is too hydrophobic for the initial mobile phase.- Dissolve the crude peptide in a strong, water-miscible organic solvent first (e.g., DMSO, n-propanol, or trifluoroethanol).[10][14][15]- Add the organic solvent to the peptide first to overcome wetting issues before adding the aqueous component.[15]- Dilute the dissolved sample in a solvent mixture that matches the initial chromatography conditions to prevent precipitation upon injection.
Broad or Tailing Peaks - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- The inherent polydispersity of the PEG chain.[8]- Increase the column temperature to 40-60°C to improve solubility and reduce mobile phase viscosity.[10]- Add organic modifiers like isopropanol (B130326) or n-propanol to the mobile phase to disrupt hydrophobic interactions.[15]- Optimize the gradient slope; a shallower gradient can improve resolution.
Low or No Recovery The peptide is irreversibly binding to the column due to its hydrophobicity.- Switch to a less retentive column (e.g., from C18 to C4).[12]- Perform a high-organic wash (e.g., 95-100% acetonitrile (B52724) or isopropanol) at the end of each run to elute any remaining peptide.[10]- Inject a blank solvent run immediately after your sample run to check for carryover.[12]
Split or Multiple Peaks for a Single Species - Conformational isomers of the peptide.- On-column degradation.- Positional isomers of the PEGylation.[11]- Simplify the mobile phase; sometimes complex additives can cause issues.- Ensure the mobile phase pH is appropriate for peptide stability.- Analyze fractions across the peaks by mass spectrometry to identify the species.

Experimental Protocols

Protocol 1: Sample Preparation for Hydrophobic PEGylated Peptides

This protocol provides a systematic approach to dissolving challenging peptides for HPLC analysis.

  • Initial Solubility Test: Begin with a small amount of the lyophilized peptide (e.g., 1 mg).

  • Add Organic Solvent: Add a small volume (e.g., 50 µL) of HPLC-grade Dimethyl Sulfoxide (DMSO) or n-propanol and vortex thoroughly to create a concentrated stock solution.[10][15]

  • Dilution: In a separate vial, prepare your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Slow Addition: While vortexing, slowly add the aqueous mobile phase to the dissolved peptide stock solution to the desired final concentration (e.g., 1-5 mg/mL).[10]

  • Inspect for Precipitation: Observe the solution carefully. If it remains clear, it is ready for injection. If precipitation occurs, you will need to start with a higher initial percentage of organic solvent for the dilution step.

Protocol 2: Preparative RP-HPLC Purification

This method provides a starting point for the purification of a hydrophobic peptide containing an this compound modification. Optimization will be required based on the specific characteristics of the peptide.

Table 1: HPLC System and Reagents

ComponentSpecification
HPLC System Preparative or Semi-preparative with UV detector
Column Reversed-phase C4 or C8, 5-10 µm particle size
Mobile Phase A HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-grade Acetonitrile (ACN) with 0.1% TFA
Detection Wavelength 215 nm or 220 nm[13]
Column Temperature 40-60°C[10]

Table 2: Suggested HPLC Gradient

Time (min)% Mobile Phase B (ACN)Notes
0-55%Isocratic hold for sample loading
5-455% to 65%Linear gradient (adjust slope based on peptide)[10]
45-5065% to 95%Column wash
50-5595%Hold at high organic to elute all components
55-6095% to 5%Return to initial conditions
60-705%Column re-equilibration[10]

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.[10]

  • Injection: Inject the prepared peptide sample.

  • Gradient Elution: Run the gradient as outlined in Table 2. The gradient slope may need to be adjusted (e.g., a shallower gradient for better resolution of closely eluting peaks).

  • Fraction Collection: Collect fractions across the eluting peaks.

  • Analysis: Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Visual Guides

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification start Lyophilized Crude Peptide solubilize Dissolve in minimal strong organic solvent (e.g., DMSO) start->solubilize dilute Slowly dilute with initial mobile phase solubilize->dilute check Precipitation? dilute->check inject Inject onto HPLC check->inject No adjust Adjust dilution solvent (more organic) check->adjust Yes gradient Run Gradient Elution (e.g., ACN/H2O/TFA) inject->gradient adjust->dilute collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to obtain Pure Peptide pool->lyophilize

Caption: Workflow for the purification of hydrophobic PEGylated peptides.

G cluster_peptide Peptide Properties cluster_sample Sample Preparation center_node Successful Purification (High Purity & Recovery) hydrophobicity Inherent Peptide Hydrophobicity hydrophobicity->center_node Influences Retention peg_chain PEG36 Chain (Hydrophilicity) peg_chain->center_node Improves Solubility column Stationary Phase (C4, C8) column->center_node Optimizes Selectivity solvent Mobile Phase (ACN, PrOH, Modifiers) solvent->center_node Disrupts Aggregation gradient Gradient Slope gradient->center_node Improves Resolution temperature Column Temperature temperature->center_node Enhances Peak Shape solubility Initial Sample Solubility solubility->center_node Prevents Precipitation

Caption: Key factors influencing the purification of hydrophobic peptides.

References

Fmoc-N-PEG36-acid stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-PEG36-acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound is sensitive to moisture and basic conditions.

Table 1: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at -20°C.[1][2]Minimizes thermal degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Prevents oxidation of the PEG chain.
Moisture Keep in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[3]The compound is hygroscopic; moisture can lead to hydrolysis of the Fmoc group and the terminal acid.
Light Protect from light.[1]Prevents potential photodegradation.
Freeze-Thaw Cycles Avoid frequent freeze-thaw cycles.[1]Aliquot the reagent upon first use to minimize degradation from repeated temperature changes.

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of this compound primarily involves two components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the PEG (polyethylene glycol) chain.

  • Fmoc Group Degradation: The Fmoc group is notoriously labile under basic conditions. The primary degradation mechanism is a β-elimination reaction, which is intentionally utilized during solid-phase peptide synthesis (SPPS) for its removal. However, premature exposure to bases can lead to the unwanted loss of the protecting group. This reaction generates dibenzofulvene (DBF), which can subsequently react with available nucleophiles.[4][5][6]

  • PEG Chain Degradation: The polyethylene (B3416737) glycol chain is generally stable. However, it can be susceptible to oxidative degradation, especially in the presence of metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts, including formaldehyde (B43269) and acetaldehyde. While the ether linkages of the PEG backbone are relatively stable to hydrolysis, any ester linkages, if present, would be susceptible.

  • Amide and Carboxylic Acid Hydrolysis: The amide linkage and the terminal carboxylic acid are generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Q3: What are the likely degradation products of this compound?

A3: Based on the known degradation pathways, the following are the most probable degradation products:

  • N-PEG36-acid: This results from the cleavage of the Fmoc group under basic conditions, leaving the free amine on the PEG linker.

  • Dibenzofulvene (DBF): The direct byproduct of Fmoc group cleavage.

  • DBF-Adducts: In the presence of nucleophiles (e.g., piperidine (B6355638) used for deprotection), DBF will form stable adducts.

  • Hydrolyzed PEG chain: Under harsh acidic or basic conditions, the amide bond can hydrolyze, yielding Fmoc-amine and PEG36-acid.

  • Oxidized PEG fragments: In the presence of oxidizing agents, the PEG chain can cleave, resulting in shorter PEG fragments with various end groups such as aldehydes and carboxylic acids.[7]

Troubleshooting Guide

Problem 1: Premature loss of the Fmoc group during storage or reaction.

Possible Cause:

  • Exposure to basic conditions (e.g., residual base in solvents, basic surfaces).

  • Presence of primary or secondary amine contaminants in solvents.

  • Elevated temperatures during storage or handling.

Solution:

  • Ensure all solvents are of high purity and free from amine contaminants.

  • Use dedicated glassware that has been acid-washed and thoroughly dried.

  • Store the compound at -20°C under an inert atmosphere.[1][2]

  • If preparing stock solutions, use anhydrous, non-amine containing solvents like DMF or DMSO and store at -20°C.[3]

Problem 2: Incomplete reaction or low yield in peptide coupling.

Possible Cause:

  • Degradation of the this compound, leading to a lower concentration of the active reagent.

  • Hydrolysis of the carboxylic acid end, rendering it unreactive towards coupling reagents.

  • Steric hindrance from the long PEG chain.

Solution:

  • Verify the purity of your this compound using HPLC before use.

  • Use fresh, high-quality coupling reagents (e.g., HATU, HBTU).

  • Increase the coupling time or use a higher molar excess of the PEG reagent.

  • Consider using a pre-activation step for the carboxylic acid.

Problem 3: Appearance of unexpected peaks in HPLC analysis of the reaction mixture.

Possible Cause:

  • Formation of degradation products as described in the FAQ section.

  • Side reactions during the coupling step.

Solution:

  • Analyze the unexpected peaks by LC-MS to identify their mass and potentially their structure.

  • Run a control reaction with a known, stable Fmoc-amino acid to rule out issues with other reagents.

  • Refer to the proposed degradation pathways to hypothesize the identity of the impurities.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a general method for assessing the stability of this compound and detecting its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group) and 301 nm (for DBF-adducts).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation profile, forced degradation studies can be performed.

  • Acidic Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours before HPLC analysis.

  • Thermal Degradation: Store the solid compound at 60°C for 7 days. Prepare a sample for HPLC analysis as described above.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Prepare a sample for HPLC analysis.

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundMajor Degradation Products
1 M HCl, 60°C, 24h15%Hydrolyzed PEG chain components
1 M NaOH, RT, 1h95%N-PEG36-acid, Dibenzofulvene
3% H₂O₂, RT, 24h25%Oxidized PEG fragments
60°C, 7 days10%Minor hydrolysis and oxidation products
UV light (254 nm), 24h5%Minor unidentified products

Visualizations

Degradation_Pathway Fmoc_PEG_Acid This compound Base_Condition Basic Conditions (e.g., piperidine, NaOH) Acid_Condition Acidic Conditions (e.g., strong acid, heat) Oxidative_Stress Oxidative Stress (e.g., H₂O₂, air) N_PEG_Acid N-PEG36-acid Base_Condition->N_PEG_Acid β-elimination DBF Dibenzofulvene (DBF) Base_Condition->DBF β-elimination Hydrolyzed_PEG Hydrolyzed PEG Fragments Acid_Condition->Hydrolyzed_PEG Hydrolysis Oxidized_PEG Oxidized PEG Fragments Oxidative_Stress->Oxidized_PEG Oxidation DBF_Adduct DBF-Adduct DBF->DBF_Adduct + Nucleophile

Caption: Primary degradation pathways of this compound under different stress conditions.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts in Reaction Check_Purity Check Purity of This compound by HPLC Start->Check_Purity Pure Purity > 95%? Check_Purity->Pure Yes Impure Purity < 95% Check_Purity->Impure No Optimize_Coupling Optimize Coupling Conditions (Time, Equivalents, Reagents) Pure->Optimize_Coupling New_Reagent Use a New Batch of This compound Impure->New_Reagent Check_Solvents Check Solvents for Amine Contamination Optimize_Coupling->Check_Solvents Analyze_Byproducts Analyze Byproducts by LC-MS Check_Solvents->Analyze_Byproducts End Problem Resolved New_Reagent->End Analyze_Byproducts->End

Caption: Troubleshooting workflow for issues encountered with this compound.

Experimental_Workflow Start Start: Receive This compound Store Store at -20°C under Inert Gas Start->Store Prepare_Solution Prepare Stock Solution in Anhydrous Solvent Store->Prepare_Solution Reaction Perform Coupling Reaction Prepare_Solution->Reaction Monitor Monitor Reaction Progress by HPLC Reaction->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No End Final Product Workup->End Troubleshoot->Reaction

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Fmoc-N-PEG36-acid in Peptide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Fmoc-N-PEG36-acid linker on peptide fragmentation during tandem mass spectrometry (MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemical modification reagent used in peptide chemistry. It consists of three parts:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).[1] It is known for its stability in acidic conditions.[2]

  • PEG36: A long, flexible polyethylene (B3416737) glycol chain composed of 36 ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic peptides and proteins.[3]

  • Acid: A carboxylic acid functional group that allows for conjugation to free amine groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.

This reagent is typically used to introduce a long PEG chain onto a peptide, often while the peptide is still on a solid support resin or in a protected state.

Q2: I forgot to remove the Fmoc group before my LC-MS/MS analysis. Will it affect my results?

Yes, the presence of the Fmoc group will significantly impact your MS/MS results. The Fmoc group is not just a passive addition; it actively participates in the fragmentation process. If not cleaved chemically (e.g., using piperidine) prior to analysis, you can expect to see fragmentation patterns characteristic of the Fmoc moiety itself, which can compete with and suppress the desired fragmentation of the peptide backbone.[4][5]

Q3: What are the characteristic fragmentation patterns for a peptide modified with this compound?

When a peptide conjugated with this compound is analyzed by MS/MS, particularly with Collision-Induced Dissociation (CID), the spectrum is often a complex mixture of three competing fragmentation pathways:

  • Fmoc Group Fragmentation: The Fmoc group itself is quite labile under CID conditions. A dominant fragmentation pathway is a McLafferty-type rearrangement, which results in the neutral loss of the entire fluorenylmethoxycarbonyl group.[4][5] You may also observe a prominent ion corresponding to the dibenzofulvene portion of the Fmoc group (m/z 179.1).[6]

  • PEG Chain Fragmentation: The PEG36 chain can fragment through the cleavage of its ether bonds. This typically results in a series of neutral losses of ethylene glycol units (44.03 Da). This "picket fence" appearance in the spectrum, with peaks separated by 44 Da, is a hallmark of PEG fragmentation.

  • Peptide Backbone Fragmentation: The desired fragmentation occurs along the peptide backbone, producing the conventional b- and y-type ions that are used for sequence determination.[7]

The energy applied during CID is distributed among these pathways. Often, the labile Fmoc group and the long PEG chain absorb a significant portion of this energy, leading to weak or incomplete fragmentation of the peptide backbone itself.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the MS/MS analysis of peptides conjugated with this compound.

Issue 1: Poor or No Peptide Backbone Fragmentation (b- and y-ions)

Symptom: The MS/MS spectrum is dominated by the precursor ion and/or fragments related to the Fmoc group and PEG chain, with very low intensity or absent b- and y-ions, resulting in poor sequence coverage.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Collision Energy (CE): The applied energy is absorbed by the labile Fmoc group and the long PEG chain before it can efficiently fragment the more stable amide bonds of the peptide backbone.[8]Optimize Collision Energy: Increase the collision energy in a stepwise manner. It is often necessary to use higher energy for PEGylated peptides compared to their unmodified counterparts. Consider using stepped or ramped collision energy to find the optimal fragmentation window for your specific peptide.
Charge State of Precursor Ion: Higher charge states generally fragment more readily. The bulky, hydrophobic Fmoc-PEG moiety can sometimes suppress the formation of higher charge states during electrospray ionization (ESI).Modify LC-MS Solvents: Add a small percentage of a supercharging agent like m-nitrobenzyl alcohol (m-NBA) or sulfolane (B150427) to the mobile phase to promote higher charge states. Ensure the mobile phase pH is sufficiently acidic (e.g., 0.1% formic acid) to facilitate protonation.
Energy Dissipation by PEG Chain: The long, flexible PEG chain can dissipate the collisional energy through vibrations and rotations, shielding the peptide backbone from fragmentation.Use Alternative Fragmentation Methods: If available, switch to a different fragmentation technique. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are often more effective for large, modified peptides as they induce fragmentation via a different, non-ergodic mechanism that is less dependent on vibrational energy and tends to preserve modifications while cleaving the peptide backbone.
Dominant Fmoc Fragmentation: The Fmoc group is highly labile and its fragmentation pathways can consume most of the applied energy.Perform In-Source Fragmentation: Apply a moderate cone voltage or in-source CID to induce the loss of the Fmoc group in the ion source. Then, select the resulting PEGylated peptide ion (without the Fmoc) for MS/MS fragmentation in the collision cell. This two-stage process can provide cleaner spectra of the peptide backbone.
Issue 2: Complex and Uninterpretable MS/MS Spectra

Symptom: The MS/MS spectrum contains a dense forest of peaks, making it difficult to identify peptide backbone fragments. Peaks corresponding to PEG fragments (separated by 44 Da) and Fmoc-related ions are overwhelming the spectrum.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Polydispersity of PEG Reagent: The this compound reagent used may not be monodisperse, leading to a population of peptides with slightly different mass PEG chains. This heterogeneity complicates the MS1 and MS/MS spectra.Use Monodisperse Reagents: Whenever possible, use high-purity, monodisperse PEGylation reagents. This ensures a single, well-defined precursor ion, which dramatically simplifies the resulting MS/MS spectrum.[9]
Co-elution of Contaminants: Free (unconjugated) this compound or other synthesis-related impurities may co-elute with the peptide and contribute to the spectral complexity.Improve Sample Purification: Enhance the purification of the conjugated peptide using reversed-phase HPLC (RP-HPLC). Optimize the gradient to ensure separation from unconjugated reagents and byproducts.
Simultaneous Fragmentation Pathways: CID is simultaneously breaking down the Fmoc group, the PEG chain, and the peptide, leading to a convoluted mix of fragment ions.Lower Collision Energy: Reduce the collision energy to favor the fragmentation of the most labile bond. This might selectively cleave the Fmoc group, allowing you to identify the precursor ion that has lost this group. Subsequently, you can perform an MS3 experiment by isolating this new precursor and fragmenting it further to sequence the peptide.

Experimental Protocols

Protocol 1: MS/MS Analysis of Fmoc-PEGylated Peptides using CID

Objective: To obtain sequence information from a peptide conjugated with this compound.

Methodology:

  • Sample Preparation:

    • Purify the Fmoc-PEG-peptide conjugate using RP-HPLC to >95% purity.

    • Reconstitute the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in 95:5 water:acetonitrile) to a concentration of 1-10 pmol/µL.

  • LC-MS/MS System:

    • LC: Use a C18 column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • MS: A quadrupole-ion trap, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.

  • MS Acquisition Method:

    • MS1 Scan: Perform a full MS scan to identify the m/z of the precursor ion for the Fmoc-PEG-peptide. Note the charge state distribution.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the most intense charge states of the precursor ion for fragmentation.

      • Collision Energy: Start with a normalized collision energy (NCE) of 25-30%. If fragmentation is poor, increase the NCE in increments of 5% up to 40-45%. Alternatively, use a stepped NCE (e.g., 25%, 35%, 45%) to fragment with multiple energies.

      • Activation Type: CID or HCD (Higher-energy C-trap Dissociation).

      • Detector: Analyze fragment ions in the ion trap or Orbitrap.

  • Data Analysis:

    • Look for characteristic neutral losses from the precursor ion, including:

      • Loss of the dibenzofulvene (178.08 Da).

      • Loss of the entire Fmoc group (222.07 Da).

    • Search for repeating losses of 44.03 Da, corresponding to ethylene glycol units from the PEG chain.

    • Attempt to identify any low-intensity b- and y-ion series from the peptide backbone.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow start Start: MS/MS Analysis of Fmoc-PEG-Peptide issue Poor Peptide Fragmentation? start->issue check_ce Increase Collision Energy (CE) issue->check_ce Yes alt_frag Use Alternative Fragmentation (ETD/ECD) issue->alt_frag complex Complex Spectrum? issue->complex No check_ce->issue Still Poor check_source Optimize Ion Source (e.g., In-Source CID) check_ce->check_source success Successful Fragmentation: Sequence Coverage Achieved check_ce->success Improved check_source->issue check_source->success Improved alt_frag->success fail Consult Instrument Specialist alt_frag->fail No Improvement complex->success No, Interpretable purify Improve HPLC Purification complex->purify Yes ms3 Perform MS3 Experiment on Key Neutral Loss Ion purify->ms3 ms3->success

Caption: Troubleshooting workflow for poor fragmentation.

Competing Fragmentation Pathways

fragmentation_pathways precursor [Fmoc-PEG-Peptide+nH]n+ path1 Fmoc Fragmentation precursor->path1 path2 PEG Chain Fragmentation precursor->path2 path3 Peptide Backbone Fragmentation precursor->path3 frag1 Loss of Dibenzofulvene (Neutral Loss) path1->frag1 frag2 Series of -44 Da (Neutral Losses) path2->frag2 frag3 b- and y-ions (Sequence Information) path3->frag3

Caption: Competing fragmentation pathways in CID.

References

Technical Support Center: Quantifying PEGylation Efficiency with Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting guides, and frequently asked questions (FAQs) for quantifying the efficiency of PEGylation using Fmoc-N-PEG36-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a high-purity polyethylene (B3416737) glycol (PEG) derivative. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amine terminus and a carboxylic acid at the other end.[1] This reagent is commonly used to modify proteins, peptides, and other molecules through their amino groups. The PEGylation process can enhance the solubility, stability, and reduce the immunogenicity of the target molecule.[1]

Q2: How can I quantify the amount of this compound attached to my molecule?

A2: The efficiency of PEGylation can be quantified using several analytical techniques. The most common methods involve either directly measuring the PEGylated product or indirectly quantifying the removal of the Fmoc protecting group. Key methods include UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry.

Q3: Why is the Fmoc group useful for quantification?

A3: The Fmoc group has a strong chromophore, which makes it readily detectable by UV-Vis spectroscopy.[2][3][4] Upon cleavage of the Fmoc group in a basic solution (deprotection), the released dibenzofulvene (DBF) or its adduct with a secondary amine like piperidine (B6355638) can be quantified spectrophotometrically, providing an indirect measure of the amount of PEG reagent that was conjugated.[2][3]

Experimental Protocols

Quantification of PEGylation via Fmoc Cleavage and UV-Vis Spectroscopy

This method indirectly quantifies the amount of PEGylated material by measuring the amount of Fmoc group cleaved from the PEGylated product.

Principle: The Fmoc group is cleaved from the PEGylated molecule using a basic solution, typically containing piperidine. The resulting dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[2][4] By measuring the absorbance of this adduct, the amount of cleaved Fmoc, and thus the amount of PEGylated molecule, can be determined using the Beer-Lambert law.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of your dry, purified Fmoc-PEGylated sample.

    • Dissolve the sample in a known volume of a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMF.[2][5]

    • Add the piperidine solution to your dissolved sample. A typical ratio is 1:1 (v/v) sample solution to deprotection solution.

    • Allow the reaction to proceed at room temperature for 30 minutes to ensure complete deprotection.[3]

  • UV-Vis Measurement:

    • Prepare a blank solution of 20% piperidine in DMF.

    • Set a UV-Vis spectrophotometer to read absorbance at 301 nm.

    • Zero the spectrophotometer using the blank solution.[4]

    • Measure the absorbance of your deprotection reaction solution. If the absorbance is too high (typically > 1.0), dilute the solution with the blank solution and re-measure, keeping track of the dilution factor.[4]

  • Calculation of PEGylation Efficiency:

    • Use the Beer-Lambert Law: A = εbc

      • A = Absorbance at 301 nm

      • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration of the adduct (mol/L)

    • Calculate the concentration of the adduct in your measured sample.

    • Adjust for any dilutions made.

    • The calculated molar amount of the adduct is equivalent to the molar amount of Fmoc-PEGylated molecule in your initial sample.

    • PEGylation efficiency can be expressed as a percentage of the initial substrate that has been PEGylated.

Quantification of PEGylation using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

This method separates the PEGylated product from the unreacted starting material based on size.

Principle: PEGylation increases the hydrodynamic radius of a molecule.[6] SE-HPLC separates molecules based on their size in solution. The larger PEGylated molecules will elute earlier from the column than the smaller, un-PEGylated molecules.[6] By integrating the peak areas of the PEGylated and un-PEGylated species, the relative amounts can be determined.

Protocol:

  • System Preparation:

    • Equilibrate a suitable size-exclusion column with a mobile phase appropriate for your sample (e.g., phosphate-buffered saline).

    • Ensure the HPLC system, including the pump, injector, and detector (typically UV at 280 nm for proteins or 220 nm for peptides), is stable.

  • Sample Preparation:

    • Prepare a solution of your PEGylation reaction mixture at a known concentration.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Run:

    • Inject a known volume of your sample onto the column.

    • Run the separation under isocratic flow conditions.

    • Monitor the elution profile at the appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the PEGylated product (earlier retention time) and the un-PEGylated starting material (later retention time).

    • Integrate the area under each peak.

    • Calculate the PEGylation efficiency using the following formula:

      • % PEGylation Efficiency = [Area of PEGylated peak(s) / (Area of PEGylated peak(s) + Area of un-PEGylated peak)] x 100

Quantitative Data Summary

ParameterUV-Vis SpectroscopySE-HPLC
Analyte Dibenzofulvene-piperidine adductPEGylated vs. Un-PEGylated molecule
Wavelength ~301 nm[2][4]220 nm or 280 nm (protein/peptide dependent)[6]
Molar Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹Not applicable
Typical Retention Time Shift Not applicablePEGylated product elutes earlier
Quantification Basis Beer-Lambert LawPeak area integration

Troubleshooting Guide

Issue 1: Low or no PEGylation detected.

  • Question: My analysis shows very low or no PEGylation. What could be the cause?

  • Answer:

    • Inefficient Coupling Reaction:

      • Check Reagents: Ensure your coupling reagents (e.g., EDC/NHS) are fresh and active.

      • Reaction pH: The pH of the reaction mixture is critical for efficient coupling to primary amines. For NHS esters, the optimal pH is typically 7-9.[7]

      • Molar Ratio: The molar ratio of the PEG reagent to your molecule may need to be optimized.[7][8] Increase the excess of this compound.

    • Sample Degradation: Your target molecule may be degrading under the reaction conditions. Analyze the reaction mixture for degradation products.

    • Steric Hindrance: The target amine on your molecule may be sterically hindered, preventing the PEG reagent from accessing it.

Issue 2: Incomplete Fmoc deprotection.

  • Question: I suspect the Fmoc group is not being completely removed. How can I confirm this and what should I do?

  • Answer:

    • Confirmation: Incomplete deprotection will lead to an underestimation of PEGylation when using the UV-Vis method. You can monitor the deprotection reaction over time by taking aliquots and measuring the absorbance at 301 nm until it plateaus.

    • Troubleshooting Steps:

      • Reaction Time: Extend the deprotection time. While 30 minutes is typical, some sterically hindered Fmoc groups may require longer.[3]

      • Piperidine Concentration: Ensure your piperidine solution is at the correct concentration (e.g., 20%).

      • Fresh Reagents: Use freshly prepared piperidine solution as it can degrade over time.

Issue 3: Overlapping peaks in HPLC analysis.

  • Question: In my SE-HPLC chromatogram, the peaks for the PEGylated and un-PEGylated species are not well-resolved. How can I improve the separation?

  • Answer:

    • Optimize HPLC Method:

      • Column Choice: You may need a column with a different pore size or a longer column for better resolution.

      • Flow Rate: Decrease the flow rate to allow for better separation.

      • Mobile Phase: Modifying the ionic strength or pH of the mobile phase can sometimes improve peak shape and resolution.

    • Alternative Technique: If SE-HPLC does not provide adequate resolution, consider other chromatographic methods like reversed-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX), as the PEGylation will also alter the hydrophobicity and charge of the molecule.[9]

Visualizations

Experimental Workflow for UV-Vis Quantification

experimental_workflow cluster_prep Sample Preparation cluster_reaction Deprotection Reaction cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare Fmoc-PEGylated Sample Solution C Mix Sample and Piperidine Solution A->C B Prepare 20% Piperidine in DMF B->C D Incubate for 30 min at RT C->D F Measure Absorbance at 301 nm D->F E Blank Spectrophotometer with Piperidine Solution E->F G Calculate Concentration using Beer-Lambert Law F->G H Determine PEGylation Efficiency G->H

Caption: Workflow for quantifying PEGylation via Fmoc cleavage and UV-Vis spectroscopy.

Troubleshooting Logic for Low PEGylation

troubleshooting_workflow start Low PEGylation Detected q1 Check Coupling Reaction Conditions start->q1 a1 Optimize pH (7-9) Increase PEG Molar Ratio Use Fresh Coupling Reagents q1->a1 Yes q2 Is the Target Molecule Stable? q1->q2 No end Re-run PEGylation and Quantify a1->end a2 Analyze for Degradation Products Adjust Reaction Conditions (Temp, Time) q2->a2 No q3 Potential Steric Hindrance? q2->q3 Yes a2->end a3 Consider a Longer Linker PEG Reagent Modify Target Site if Possible q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting low PEGylation efficiency.

References

Removing unreacted Fmoc-N-PEG36-acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when removing unreacted Fmoc-N-PEG36-acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing unreacted this compound?

A1: The primary challenges stem from the physicochemical properties of this compound. Its amphiphilic nature, being soluble in both many organic solvents and aqueous solutions, can make standard extraction and precipitation techniques difficult.[1] Furthermore, its high polarity can lead to issues in traditional normal-phase chromatography, such as streaking and poor separation.[2] When working with biomolecules, the PEG chain can shield surface charges, potentially complicating purification by ion-exchange chromatography.[]

Q2: What are the most common methods for removing unreacted this compound?

A2: The most effective methods for removing unreacted this compound are typically based on chromatography. These include:

  • Reversed-Phase Chromatography (RPC): This is a highly effective method that separates compounds based on hydrophobicity. Since this compound is polar, it will have different retention characteristics compared to many less polar organic molecules.[4]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is particularly useful when the product of the reaction is significantly larger than the this compound.[]

  • Liquid-Liquid Extraction: This method can be employed by carefully selecting a solvent system where the solubility of the desired product and the unreacted PEG reagent differ significantly.[5]

  • Precipitation/Crystallization: In some cases, it may be possible to selectively precipitate either the product or the unreacted this compound by adding a solvent in which one component is insoluble.[6]

Q3: How can I monitor the purity of my product during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. A reversed-phase C18 column with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) is commonly used.[7][8] Thin-Layer Chromatography (TLC) can also be used for quick, qualitative checks of fraction purity during column chromatography.

Troubleshooting Guides

Reversed-Phase Chromatography (RPC)
ProblemPotential CauseSuggested Solution
Poor separation of product and this compound The mobile phase gradient is too steep.Use a shallower gradient to increase the resolution between closely eluting peaks.
The wrong stationary phase is being used.For highly polar compounds, a standard C18 column is a good starting point. Consider a column with a different chemistry if separation is still poor.[1]
Peak tailing of the desired compound Secondary interactions with the silica (B1680970) backbone of the stationary phase.Add a small amount of an acid, like 0.1% TFA or formic acid, to the mobile phase to suppress silanol (B1196071) interactions.[7]
Low recovery of the product The product is irreversibly binding to the column or precipitating.Ensure the product is soluble in the mobile phase. Adjusting the pH or the organic solvent percentage may be necessary.
Liquid-Liquid Extraction
ProblemPotential CauseSuggested Solution
Emulsion formation at the interface The two solvent phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is lost to the aqueous phase with the PEG reagent The product has some water solubility.Perform multiple extractions with the organic solvent to maximize the recovery of the product. Back-extract the combined aqueous layers with a fresh portion of organic solvent.
This compound remains in the organic layer The PEG reagent is soluble in the chosen organic solvent.Wash the organic layer multiple times with water or a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) to pull the acidic PEG reagent into the aqueous phase.[5]

Data Presentation

The following table summarizes the expected performance of different purification methods for removing unreacted this compound. Please note that actual results will vary depending on the specific reaction mixture and the properties of the desired product.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Reversed-Phase Flash Chromatography >95%60-90%Good for moderate to large scale purification. Method development can be guided by analytical HPLC.[9]
Preparative HPLC >99%50-80%High resolution, but typically for smaller scale purification due to cost and complexity.[10]
Liquid-Liquid Extraction Variable (depends on product)70-95%Fast and scalable, but highly dependent on the differential solubility of the product and the PEG reagent.
Precipitation/Crystallization >98% (if successful)VariableCan provide very high purity if suitable conditions are found, but can be challenging to develop.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase Flash Chromatography

This protocol provides a general procedure for separating a less polar product from the more polar unreacted this compound.

  • Sample Preparation:

    • Concentrate the reaction mixture under reduced pressure to remove volatile solvents.

    • Dissolve the residue in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a small amount of the initial mobile phase.

    • If the residue is not fully soluble, it can be adsorbed onto a small amount of silica gel or C18 material for dry loading.

  • Chromatography Conditions:

    • Stationary Phase: C18 reversed-phase silica gel cartridge.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7][8]

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95-100%) over a suitable number of column volumes. The exact gradient will need to be optimized based on the polarity of the desired product.

    • Flow Rate: Adjust the flow rate according to the column size and manufacturer's recommendations.

  • Purification Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Load the sample onto the column.

    • Begin the gradient elution and collect fractions.

    • Monitor the fractions by TLC or analytical HPLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is suitable when the desired product is significantly less polar than this compound and has good solubility in a water-immiscible organic solvent.

  • Reaction Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[5][11]

    • Transfer the solution to a separatory funnel.

  • Aqueous Wash:

    • Add an equal volume of deionized water to the separatory funnel.

    • Gently invert the funnel several times to mix the phases, venting occasionally to release any pressure.

    • Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using ethyl acetate.

    • Repeat the wash with water two more times to remove the bulk of the water-soluble this compound.

  • Optional Basic Wash:

    • To remove the final traces of the acidic PEG reagent, perform a wash with a dilute solution of sodium bicarbonate (e.g., 5% w/v).

    • Follow this with a final wash with brine (saturated NaCl solution) to aid in the separation of the layers and remove residual water from the organic phase.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow start Reaction Mixture (Product + Unreacted this compound) product_polarity Is the product significantly less polar than this compound? start->product_polarity extraction Liquid-Liquid Extraction product_polarity->extraction  Yes product_size Is the product significantly larger than this compound? product_polarity->product_size  No extraction_check Purity Check (TLC/HPLC) extraction->extraction_check chromatography Reversed-Phase Chromatography extraction_check->chromatography  Insufficient Purity end Purified Product extraction_check->end  Sufficient Purity chromatography_check Purity Check (HPLC) chromatography->chromatography_check chromatography_check->end  Sufficient Purity insufficient_purity Insufficient Purity chromatography_check->insufficient_purity  Still Impure  (Consider alternative  chromatography) product_size->chromatography  No sec Size Exclusion Chromatography product_size->sec  Yes sec_check Purity Check (HPLC) sec->sec_check sec_check->chromatography  Insufficient Purity sec_check->end  Sufficient Purity

References

Technical Support Center: Working with Fmoc-N-PEG36-acid and Other Viscous PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with viscous polyethylene (B3416737) glycol (PEG) reagents like Fmoc-N-PEG36-acid.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It consists of a long, hydrophilic chain of 36 PEG units, with a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other. This structure makes it ideal for use in bioconjugation, drug delivery, and peptide modification. The long PEG spacer increases the solubility and stability of the resulting conjugate and can reduce its immunogenicity. Its most common application is in solid-phase peptide synthesis (SPPS) to introduce a long, flexible linker within a peptide sequence.

2. How should I properly store and handle this compound?

Due to its hygroscopic nature, this compound and similar PEG reagents can become tacky and difficult to handle if exposed to moisture. Proper storage and handling are crucial to maintain its integrity.

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Handling: Before opening, always allow the container to warm to room temperature to prevent condensation of moisture onto the cold reagent. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. Avoid frequent freeze-thaw cycles.

3. What are the best solvents for dissolving this compound?

This compound is soluble in a variety of common organic solvents used in peptide synthesis. These include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • N-Methyl-2-pyrrolidone (NMP)

It also has solubility in water due to its hydrophilic PEG chain. For SPPS applications, high-quality, amine-free DMF is the most commonly used solvent.

4. How is the Fmoc protecting group removed from this compound?

The Fmoc group is a base-labile protecting group. It is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. The deprotection reaction is rapid, usually completing within 15-30 minutes at room temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with viscous this compound.

Issue 1: Difficulty in accurately weighing and transferring the viscous reagent.
  • Cause: The high viscosity and sticky nature of the PEG reagent can make it challenging to handle, leading to inaccurate measurements and loss of material.

  • Solution:

    • Warm the Reagent: Gently warming the reagent to a consistent temperature (e.g., 30-40°C) can reduce its viscosity, making it easier to pipette. Ensure the temperature is not high enough to cause degradation.

    • Use Positive-Displacement Pipettes: Unlike standard air-displacement pipettes, positive-displacement pipettes have a piston that is in direct contact with the liquid, ensuring accurate and complete dispensing of viscous solutions.

    • Reverse Pipetting Technique: If using an air-displacement pipette, the reverse pipetting technique can improve accuracy. This involves aspirating more liquid than needed, dispensing the desired volume, and discarding the excess. This method is particularly effective at reducing the formation of air bubbles.

    • Weighing by Difference: Instead of dispensing a target volume, it can be more accurate to dispense the reagent into the reaction vessel and then weigh the original container to determine the exact amount transferred.

    • Wide-Bore Pipette Tips: Using pipette tips with a wider opening can facilitate the aspiration and dispensing of viscous liquids. Some researchers carefully cut the end of a standard tip to create a wider bore, though this can affect accuracy if not done consistently.

Issue 2: Incomplete dissolution of the reagent in the solvent.
  • Cause: Insufficient solvent volume, inadequate mixing, or the high molecular weight of the PEG chain can lead to slow or incomplete dissolution.

  • Solution:

    • Increase Solvent Volume: Use a sufficient volume of solvent to fully solvate the PEG chain.

    • Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If clumps persist, gentle sonication in a water bath can help to break them up and enhance solubility.

    • Gentle Warming: As with handling, gently warming the solvent and reagent mixture can aid in dissolution.

Issue 3: Incomplete coupling reaction during solid-phase peptide synthesis.
  • Cause: The steric hindrance from the long PEG chain and the viscous nature of the reagent can slow down the reaction kinetics, leading to incomplete coupling to the resin-bound peptide.

  • Solution:

    • Extend Coupling Time: Double the standard coupling time to ensure the reaction goes to completion. For a typical coupling that might take 1-2 hours, extend it to 2-4 hours.

    • Double Coupling: Perform the coupling step twice. After the first coupling, drain the reaction vessel, wash the resin, and then add a fresh solution of the activated this compound to the resin for a second coupling cycle.

    • Use a More Potent Activation Reagent: While standard coupling reagents like HBTU/DIPEA are often sufficient, for difficult couplings involving sterically hindered reagents, consider using a more potent activator like HATU or PyBOP.

    • Monitor the Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin. A positive test (blue beads) indicates an incomplete reaction, and a further coupling step is necessary.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common problems encountered when using this compound.

TroubleshootingWorkflow start Start: Problem with this compound problem_type What is the nature of the problem? start->problem_type handling_issue Difficulty Weighing or Transferring problem_type->handling_issue Handling dissolution_issue Incomplete Dissolution problem_type->dissolution_issue Dissolution reaction_issue Incomplete Coupling in SPPS problem_type->reaction_issue Reaction solution_handling1 Gently warm reagent to reduce viscosity handling_issue->solution_handling1 solution_dissolution1 Increase solvent volume and vortex dissolution_issue->solution_dissolution1 solution_reaction1 Extend coupling reaction time (e.g., double) reaction_issue->solution_reaction1 solution_handling2 Use positive-displacement pipette or reverse pipetting technique solution_handling1->solution_handling2 solution_dissolution2 Apply gentle sonication solution_dissolution1->solution_dissolution2 solution_reaction2 Perform a double coupling solution_reaction1->solution_reaction2 solution_reaction3 Use a more potent activator (e.g., HATU) solution_reaction2->solution_reaction3 kaiser_test Perform Kaiser test to confirm solution_reaction3->kaiser_test test_positive Test Positive (Blue) kaiser_test->test_positive Incomplete test_negative Test Negative (Clear) kaiser_test->test_negative Complete test_positive->solution_reaction2 proceed Proceed to next step in synthesis test_negative->proceed

Caption: Troubleshooting decision tree for this compound.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its use in SPPS.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight ~1897.2 g/mol
Appearance White to off-white solid or viscous oil
Storage Temperature -20°C
Solubility DMF, DCM, DMSO, Acetonitrile, Water, NMP
Fmoc Deprotection 20% Piperidine in DMF

Table 2: Recommended Reagent Equivalents for SPPS Coupling

ReagentEquivalents (relative to resin loading)
This compound 1.5 - 3.0
Coupling Activator (HBTU/HATU) 1.5 - 3.0
Base (DIPEA/Collidine) 3.0 - 6.0

Note: Using a higher excess of reagents can help drive the reaction to completion, especially for difficult couplings.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Activator (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

  • Shaker or bubbler for mixing

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF.

    • Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve 2 equivalents of this compound and 1.95 equivalents of HBTU in DMF.

    • Add 4 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Ensure there is enough solvent to allow the resin to be fully suspended and mixed.

    • Agitate the mixture using a shaker or by bubbling with nitrogen for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test.

    • If the test is negative (beads remain colorless or yellow), the coupling is complete. Proceed to step 5.

    • If the test is positive (beads turn blue), the coupling is incomplete. Drain the vessel and repeat steps 2 and 3 (double coupling).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF again (3 x 1 min) to prepare for the next synthesis step (Fmoc deprotection of the newly added PEG linker).

Experimental Workflow Diagram

The following diagram visualizes the key steps in the experimental protocol.

ExperimentalWorkflow start Start: Deprotected Peptide-Resin wash1 Wash resin with DMF (5x) start->wash1 couple Add activation solution to resin and couple for 2-4 hours wash1->couple prepare_reagent Prepare Activation Solution: 1. Dissolve this compound & HBTU in DMF 2. Add DIPEA 3. Pre-activate for 5-10 min prepare_reagent->couple kaiser_test Perform Kaiser Test couple->kaiser_test kaiser_test->couple Positive (Recouple) wash2 Wash resin with DMF, DCM, DMF kaiser_test->wash2 Negative (Complete) next_step Proceed to next Fmoc deprotection wash2->next_step

Caption: Workflow for coupling this compound in SPPS.

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a detailed comparison of Fmoc-N-PEG36-acid, a long-chain PEG linker, with other shorter PEG linkers in the context of PROTAC design, supported by established principles and experimental data from analogous systems.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader.[1][2][3] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success:

  • Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1]

  • Cellular Permeability: The linker's properties, including its length and hydrophilicity, can impact the PROTAC's ability to cross the cell membrane and reach its intracellular target.[4][5]

  • Solubility and Physicochemical Properties: PEG linkers, in particular, are known to enhance the aqueous solubility of PROTACs, which can improve their handling, formulation, and pharmacokinetic profiles.[2][]

PROTAC_Mechanism

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The results demonstrated a clear dependence on linker length for optimal efficacy.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Data synthesized from Cyrus et al. as cited in a comparative study.[7]

In this system, a 16-atom linker was found to be optimal for both ERα degradation and cell growth inhibition.[7] This highlights that there is a specific "sweet spot" for linker length, and both shorter and longer linkers can lead to decreased efficacy.

Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1-targeting PROTACs also underscores the critical nature of linker length optimization.

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
Data from a study by Arvinas, as cited in a comparative guide.[7][9]

For TBK1, a 21-atom linker was the most potent, while linkers shorter than 12 atoms were inactive.[7][9] Interestingly, a longer 29-atom linker showed a significant decrease in potency, suggesting that excessive length can be detrimental.

Case Study 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

A synthesized comparison of BRD4-targeting PROTACs using a JQ1 warhead and a VHL E3 ligase ligand showed the following trend:

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Synthesized data from a head-to-head comparison guide.[8]

In this context, a PEG5 linker provided the optimal balance of degradation potency.[8]

This compound: Considerations for a Long-Chain Linker

This compound represents a significantly longer linker than those highlighted in the case studies above. Based on general principles of PROTAC design, we can anticipate the following potential impacts of using such a long linker:

ParameterPotential Impact of this compoundRationale
Degradation Potency (DC50) Potentially lowerWhile a certain length is required, excessive length may lead to a less stable or non-productive ternary complex, as the increased flexibility might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[3][4] The optimal length is highly system-dependent.
Maximum Degradation (Dmax) Potentially lowerSimilar to DC50, Dmax is dependent on the formation of a productive ternary complex. An overly flexible and long linker might hinder the optimal orientation required for maximal degradation.
Aqueous Solubility Significantly higherThe long, hydrophilic PEG chain of this compound is expected to impart superior aqueous solubility to the PROTAC molecule.[2][]
Cellular Permeability Potentially lowerThe increased molecular weight and polar surface area from a long PEG chain can reduce passive diffusion across the cell membrane.[4] However, the flexibility of PEG linkers can sometimes allow the PROTAC to adopt a more compact conformation, which may aid in membrane traversal.[1]
"Hook Effect" Potentially more pronouncedThe "hook effect," where efficacy decreases at higher concentrations due to the formation of binary complexes, can be influenced by linker length. A very long and flexible linker might favor the formation of these non-productive binary complexes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation Analysis

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 for ERα, Mino for BTK) in appropriate culture vessels (e.g., 6-well plates).[7][11]

    • Allow cells to adhere and reach 70-80% confluency.[10]

    • Treat cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18, 24, or 48 hours).[7][11]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations across all samples.

    • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[10]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[10]

  • Data Analysis:

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression model to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[10]

WB_Workflow

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, with the optimal length being highly dependent on the specific target protein and E3 ligase combination. While a certain linker length is necessary to bridge the two proteins and enable the formation of a productive ternary complex, the available data suggests that there is an optimal range, and linkers that are either too short or too long can lead to diminished degradation activity.

This compound, as a long-chain PEG linker, offers the significant advantage of enhancing the aqueous solubility of PROTACs. However, its extended length may not be optimal for achieving the highest degradation potency (DC50) and maximal degradation (Dmax) in many systems, and could potentially lead to reduced cellular permeability. The extreme flexibility of such a long linker might also contribute to a more pronounced "hook effect."

Ultimately, the selection of the optimal PEG linker requires empirical validation. A systematic approach, where a range of linker lengths is synthesized and tested, is the most effective strategy for identifying the ideal linker for a given PROTAC system. Researchers and drug development professionals should consider this compound as a valuable tool for specific applications where solubility is a primary concern, but it should be evaluated alongside a panel of shorter PEG linkers to ensure the optimization of degradation efficacy.

References

A Comparative Guide to Fmoc-N-PEG36-acid and Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. This guide provides an objective comparison of two prominent linker strategies: the hydrophilic Fmoc-N-PEG36-acid linker and the conventional thiol-reactive maleimide (B117702) linker. This analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the optimal linker for their ADC development programs.

At a Glance: Key Differences and Performance Attributes

The choice between a hydrophilic, long-chain PEG linker and a traditional maleimide linker involves a trade-off between stability, hydrophilicity, and the drug-to-antibody ratio (DAR). While maleimide linkers offer straightforward conjugation to native or engineered cysteine residues, they are susceptible to instability in plasma. In contrast, this compound provides a stable, hydrophilic spacer that can enhance the overall properties of the ADC.

FeatureThis compound LinkerMaleimide Linker
Bond Type Stable amide bondThioether bond
Cleavage Mechanism Non-cleavableGenerally non-cleavable, but susceptible to retro-Michael reaction
Stability in Circulation HighProne to premature payload release via retro-Michael reaction, leading to off-target toxicity[1][]
Hydrophilicity High, due to the 36-unit polyethylene (B3416737) glycol (PEG) spacer[3][4]Can be hydrophobic, potentially leading to aggregation, though often used with hydrophilic payloads or co-linkers[]
Drug-to-Antibody Ratio (DAR) Can facilitate higher DARs due to increased solubility and reduced aggregation[4]High DARs can lead to increased aggregation and poor pharmacokinetics[]
Conjugation Chemistry Two-step process: payload attachment to the linker, followed by antibody conjugationOne-step conjugation to reduced antibody thiols

Impact on ADC Performance: A Data-Driven Comparison

The selection of a linker has profound implications for the pharmacokinetics (PK), efficacy, and tolerability of an ADC. Long-chain PEG linkers, such as those derived from this compound, have demonstrated significant advantages over more traditional, hydrophobic linkers.

Pharmacokinetics and Stability

Studies have shown a clear correlation between PEG chain length and improved ADC pharmacokinetics. Longer PEG chains, such as PEG8, PEG12, and PEG24, have been shown to stabilize the ADC in plasma, leading to reduced clearance rates that are comparable to the unconjugated antibody[3]. This enhanced stability is attributed to the hydrophilic PEG chains creating a protective shield around the hydrophobic payload, reducing non-specific interactions and clearance[5].

In contrast, the thioether bond formed by maleimide linkers is susceptible to a retro-Michael reaction in the presence of plasma thiols like albumin, leading to premature deconjugation of the payload[1][][6]. This instability can result in a significant loss of the drug from the ADC over time in circulation, potentially leading to off-target toxicity and reduced efficacy[1]. While strategies to stabilize the maleimide linkage exist, the inherent potential for instability remains a key consideration[1][7].

Table 1: Representative Pharmacokinetic and Stability Data

Linker TypeADC ClearancePlasma Half-lifePayload Deconjugation (in vivo)
Long-Chain PEG (e.g., PEG24) [3]Low, similar to naked antibodyExtendedMinimal
Maleimide [1][]Higher than naked antibodyShorterSignificant (can be >50% in 7 days)
Note: This data is synthesized from multiple sources for illustrative comparison and may not originate from a single head-to-head study.
Efficacy and Tolerability

The enhanced stability and hydrophilicity conferred by long-chain PEG linkers can translate to improved in vivo efficacy and tolerability. By enabling higher DARs without inducing aggregation and by ensuring the payload remains attached until it reaches the target cell, PEGylated ADCs can exhibit a wider therapeutic window[3][4]. Studies have shown that increasing PEG length positively impacts the pharmacodynamics of ADCs, leading to better tumor growth inhibition[3]. Furthermore, longer PEG chains have been associated with increased tolerability, as evidenced by reduced weight loss in preclinical models at high doses[3].

ADCs constructed with maleimide linkers can also be highly efficacious; however, their therapeutic window may be narrowed by the off-target toxicity resulting from premature payload release[1].

Table 2: Representative In Vivo Performance Data

Linker TypeTumor Growth InhibitionMaximum Tolerated Dose (MTD)
Long-Chain PEG (e.g., PEG24) [3]HighHigh
Maleimide [1]Variable, dependent on stabilityCan be limited by off-target toxicity
Note: This data is synthesized from multiple sources for illustrative comparison and may not originate from a single head-to-head study.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the key steps in the synthesis and characterization of ADCs using both this compound and maleimide linkers.

Logical Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Ab Antibody Conjugation Conjugation Ab->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification Conjugation->Purification DAR DAR Analysis (HIC/RP-HPLC, MS) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Stability In Vitro Stability (Plasma Incubation) Purification->Stability Efficacy In Vivo Efficacy (Xenograft Model) Purification->Efficacy

Caption: General workflow for ADC synthesis and characterization.

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

Detailed Experimental Protocols

Protocol 1: ADC Synthesis with this compound Linker

This protocol describes a two-step process for conjugating a payload to the this compound linker and then to the antibody.

Part A: Synthesis of the Drug-Linker Construct

  • Activation of this compound:

    • Dissolve this compound and an activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)) in an anhydrous organic solvent (e.g., Dimethylformamide (DMF)).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to Amine-Containing Payload:

    • In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

    • Add the activated this compound-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Fmoc Deprotection:

    • Dissolve the purified drug-linker in a solution of 20% piperidine (B6355638) in DMF.

    • Stir at room temperature for 30 minutes to remove the Fmoc protecting group, yielding a free amine on the PEG linker.

    • Purify the deprotected drug-linker by reverse-phase HPLC.

Part B: Conjugation to the Antibody

  • Antibody Preparation:

    • The antibody is typically modified to introduce a reactive handle for the linker, for example, by engineering a specific cysteine residue.

  • Conjugation Reaction:

    • Dissolve the deprotected drug-linker in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the drug-linker solution to the prepared antibody solution at a desired molar excess.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other impurities.

Protocol 2: ADC Synthesis with Maleimide Linker

This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Dialyze the antibody into a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-activated drug-linker in an organic co-solvent such as DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the drug-linker solution to the reduced antibody solution at a molar excess determined by the desired DAR (typically 5-10 fold excess over the antibody).

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the ADC using size-exclusion chromatography (SEC).

Conclusion

The choice between an this compound and a maleimide linker is a critical decision in ADC design that significantly impacts the conjugate's performance. The hydrophilic and stable nature of the this compound linker offers substantial advantages in improving the pharmacokinetics, tolerability, and efficacy of ADCs, particularly for hydrophobic payloads and when higher DARs are desired. While maleimide linkers provide a more direct conjugation strategy, their inherent instability in plasma presents a significant challenge that must be carefully considered and addressed. For the development of next-generation ADCs with an optimized therapeutic window, the superior properties of long-chain hydrophilic PEG linkers like this compound make them a compelling choice.

References

Unveiling the Hydrophobicity Profile: A Comparative Analysis of Fmoc-N-PEG36-acid and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of a molecule's ultimate success. The linker's physicochemical properties, particularly its hydrophobicity, can profoundly influence the solubility, permeability, and pharmacokinetic profile of peptides, PROTACs, and antibody-drug conjugates (ADCs). This guide provides an objective comparison of the hydrophobicity of the hydrophilic linker, Fmoc-N-PEG36-acid, against traditional hydrophobic alkyl linkers, supported by quantitative data and detailed experimental methodologies.

The fundamental difference in hydrophobicity between polyethylene (B3416737) glycol (PEG) linkers and alkyl linkers stems from their distinct chemical structures. PEG linkers, such as this compound, are characterized by repeating ethylene (B1197577) glycol units. The ether oxygens in the PEG backbone are capable of forming hydrogen bonds with water, which imparts significant hydrophilicity and enhances aqueous solubility.[1][2] In contrast, alkyl linkers are composed of saturated hydrocarbon chains, rendering them inherently hydrophobic.[2] This hydrophobicity generally increases with the length of the alkyl chain.

This compound is considered an amphiphilic molecule, possessing both a long, hydrophilic PEG chain and a hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[3] This dual nature allows for solubility in both aqueous and organic solvents.[3] Despite the presence of the hydrophobic Fmoc group, the overall character of the molecule is dominated by the long PEG36 chain, making it a valuable tool for increasing the water solubility of conjugated molecules.[4][5][6][7]

Quantitative Comparison of Hydrophobicity

Linker TypeSpecific LinkerNumber of Carbon Atoms (in backbone)Calculated logP (clogP)Hydrophobicity Classification
PEG Linker Fmoc-N-amido-PEG24-acid72 (PEG chain)-1.0[8]Hydrophilic
Alkyl Linker 1,4-Diaminobutane (B46682)4-0.70[9]Slightly Hydrophilic
Alkyl Linker 1,8-Diaminooctane (B148097)8Value not directly found, estimated to be ~1.3Hydrophobic
Alkyl Linker 1,12-Diaminododecane122.2[10]Very Hydrophobic

Note: The clogP value for 1,8-diaminooctane is an estimation based on the trend observed between 1,4-diaminobutane and 1,12-diaminododecane.

Experimental Determination of Hydrophobicity

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful experimental technique to assess the relative hydrophobicity of molecules. In RP-HPLC, compounds are separated based on their affinity for a nonpolar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase and therefore have a longer retention time.

Experimental Protocol: Determination of Hydrophobicity by RP-HPLC

This protocol outlines a general procedure for comparing the hydrophobicity of this compound and a series of bifunctional alkyl linkers.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • Reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Samples: this compound and a series of diaminoalkane linkers (e.g., 1,4-diaminobutane, 1,8-diaminooctane, 1,12-diaminododecane) dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm (for Fmoc-containing compound) or ELSD for all compounds.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (column re-equilibration)

3. Procedure:

  • Prepare stock solutions of each linker at a concentration of 1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject each sample individually and record the chromatogram.

  • The retention time (Rt) for each compound is determined at the apex of its corresponding peak.

  • A longer retention time indicates greater hydrophobicity.

4. Data Analysis:

  • Compare the retention times of this compound and the alkyl linkers. It is expected that the retention time will increase with the length of the alkyl chain. This compound, despite its high molecular weight, is expected to have a shorter retention time than the longer-chain alkyl linkers due to its hydrophilic PEG component.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the conceptual relationship between linker type and its properties, and the experimental workflow for determining hydrophobicity.

Conceptual Diagram: Linker Properties cluster_0 Linker Type cluster_1 Primary Structural Feature cluster_2 Resulting Physicochemical Property cluster_3 Impact on Molecular Properties This compound This compound PEG Chain PEG Chain This compound->PEG Chain Alkyl Linker Alkyl Linker Hydrocarbon Chain Hydrocarbon Chain Alkyl Linker->Hydrocarbon Chain Hydrophilic Hydrophilic PEG Chain->Hydrophilic Hydrophobic Hydrophobic Hydrocarbon Chain->Hydrophobic Increased Aqueous Solubility Increased Aqueous Solubility Hydrophilic->Increased Aqueous Solubility Increased Membrane Permeability Increased Membrane Permeability Hydrophobic->Increased Membrane Permeability

Caption: Relationship between linker type and its impact on molecular properties.

Experimental Workflow: Hydrophobicity Determination Sample Preparation Sample Preparation RP-HPLC Analysis RP-HPLC Analysis Sample Preparation->RP-HPLC Analysis Inject Data Acquisition Data Acquisition RP-HPLC Analysis->Data Acquisition Elution Data Analysis Data Analysis Data Acquisition->Data Analysis Retention Times Conclusion Conclusion Data Analysis->Conclusion Compare Rt

Caption: Workflow for determining linker hydrophobicity using RP-HPLC.

Conclusion

The choice between this compound and an alkyl linker represents a critical decision in the design of bioactive molecules, with significant consequences for their overall hydrophobicity. This compound, with its extended polyethylene glycol chain, offers a highly hydrophilic character, which can be advantageous for improving the aqueous solubility of poorly soluble drug candidates. Conversely, alkyl linkers provide a hydrophobic scaffold, the degree of which can be tuned by varying the chain length, a property that can be leveraged to enhance cell membrane permeability. The quantitative data from logP calculations and the qualitative insights from RP-HPLC retention times provide a clear framework for researchers to make informed decisions based on the specific requirements of their drug development program. The experimental protocol provided herein offers a robust method for the direct comparison of linker hydrophobicity, enabling the rational selection of the optimal linker to achieve the desired molecular properties.

References

The Balancing Act: A Comparative Guide to Fmoc-N-PEG36-acid Versus Shorter PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the performance of bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated peptides. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, stability, and pharmacokinetic profiles. The length of the PEG chain is a key parameter in this optimization process, representing a trade-off between beneficial properties and potential drawbacks.[1] This guide provides an objective comparison of the long-chain Fmoc-N-PEG36-acid linker against its shorter PEG counterparts, supported by experimental data and detailed protocols, to inform rational design choices in therapeutic and diagnostic development.

Fmoc-N-amido-PEG36-acid is a bifunctional linker featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine for sequential peptide synthesis and a terminal carboxylic acid for conjugation to amine-containing molecules.[2][3] Its defining feature is the long, hydrophilic 36-unit PEG spacer, which imparts specific characteristics compared to linkers with fewer PEG units (e.g., PEG2, PEG4, PEG8, PEG12).

The Impact of PEG Chain Length: A Quantitative Comparison

The length of a PEG linker directly modulates several key physicochemical and biological properties of a conjugate. Longer chains, such as PEG36, generally offer superior performance in terms of solubility and in vivo circulation time, but this can come at the cost of reduced in vitro potency due to steric hindrance.[1][4]

Physicochemical and In Vitro Performance

Longer PEG chains significantly enhance the aqueous solubility of hydrophobic payloads and reduce aggregation, which is a common challenge in ADC development.[5][1] However, this increased hydrodynamic radius can also create a steric shield, potentially hindering the binding of the conjugate to its target receptor or impeding the release of the payload, leading to lower in vitro cytotoxicity (higher IC50 values).[6][7]

Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties

Performance MetricShort PEG Linkers (e.g., PEG2-PEG8)Intermediate PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24, PEG36)Rationale
Solubility/Aggregation Moderate improvement. May be insufficient for highly hydrophobic payloads.Good improvement. Often provides a balance for many constructs.Excellent improvement. Most effective at preventing aggregation of hydrophobic molecules.[6]The hydrophilic nature of PEG mitigates hydrophobicity-induced aggregation.[1]
Drug Loading Capacity (%) HighModerateLowShorter linkers have a lower molecular weight, allowing for a higher drug-to-polymer ratio.[8]
In Vitro Cytotoxicity (IC50) Generally lower IC50 (higher potency).Moderate IC50.Generally higher IC50 (lower potency).[6]Longer chains can cause steric hindrance, affecting target binding or payload release.[4][7]
Cellular Uptake (Non-specific) Higher uptake by macrophages compared to longer PEGs.[7]Reduced non-specific uptake.Significant reduction in non-specific uptake ("stealth" effect).[7][9]The PEG chain creates a hydration shell that repels opsonins and reduces phagocytic removal.[9]
Binding Affinity Minimal impact.May have a moderate impact.Can be negatively impacted, especially for smaller targeting moieties.[4]Steric hindrance from the long PEG chain may interfere with ligand-receptor interactions.

Note: The exact performance can vary significantly based on the specific antibody, payload, and target cell line.

In Vivo Pharmacokinetics (PK)

A primary advantage of using longer PEG linkers is the significant improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic volume reduces renal clearance, leading to a longer plasma half-life and greater drug exposure at the target site.[1][10]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics

Performance MetricShort PEG Linkers (e.g., PEG2-PEG8)Intermediate PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24, PEG36)Rationale
Plasma Half-life (t½) Shorter half-life.Longer half-life.Significantly prolonged half-life.[1][4]Increased hydrodynamic radius reduces the rate of renal clearance.[10]
Clearance Rate Faster clearance.[6]Slower clearance.Significantly slower clearance.Reduced opsonization and uptake by the reticuloendothelial system.[10]
Tumor Accumulation May be lower due to rapid clearance.Often shows significant improvement.Can be the highest due to prolonged circulation, though uptake efficiency can be complex.[11][12]The Extended Plasma Integrated Concentration (EPIC) effect allows for greater passive accumulation in tumor tissue (EPR effect).
Immunogenicity Offers some shielding.Provides increased shielding.Offers significant shielding, reducing the potential for an immune response.[5]The flexible PEG chain can mask immunogenic epitopes on the protein surface.[5]

Visualizing the Trade-Offs and Workflows

The selection of a PEG linker involves balancing competing factors. A longer linker like PEG36 maximizes solubility and circulation time but may reduce binding affinity and in vitro potency.

G Logical Trade-Offs of Increasing PEG Linker Length cluster_cause Increase in PEG Linker Length cluster_effects Resulting Performance Changes start Longer PEG Chain (e.g., PEG36 vs. PEG4) inc_sol Increased Solubility & Reduced Aggregation start->inc_sol More Hydrophilic inc_pk Improved Pharmacokinetics (Longer Half-Life) start->inc_pk Larger Hydrodynamic Radius dec_potency Decreased In Vitro Potency (Higher IC50) start->dec_potency Increased Steric Hindrance dec_bind Potential for Reduced Binding Affinity dec_potency->dec_bind often correlated

Caption: Logical trade-offs associated with increasing PEG linker length.

The general process for creating and evaluating a PEGylated bioconjugate involves several key steps, from synthesis to in vivo testing.

G General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Solid-Phase Peptide Synthesis (if applicable) s2 Couple Fmoc-PEG-Acid Linker (e.g., PEG4, PEG36) s1->s2 s3 Conjugate to Molecule (e.g., antibody, drug) s2->s3 s4 Purification (e.g., HPLC) s3->s4 v1 Characterization (Mass Spec, SEC) s4->v1 v2 Binding Assay (e.g., ELISA, SPR) v1->v2 v3 Cytotoxicity Assay (IC50 Determination) v2->v3 iv1 Animal Model Administration v3->iv1 iv2 Pharmacokinetic (PK) Analysis iv1->iv2 iv3 Efficacy & Biodistribution Studies iv2->iv3

Caption: Workflow for synthesis and evaluation of PEGylated bioconjugates.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of bioconjugates prepared with different PEG linker lengths.

Protocol 1: Synthesis of a PEGylated Peptide using Fmoc-N-PEG-acid

Objective: To synthesize a peptide with a C-terminal PEG linker of variable length (e.g., PEG4 vs. PEG36) on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-amido-PEG4-acid and Fmoc-N-amido-PEG36-acid

  • Coupling agents: HCTU (or HBTU/HATU)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • First Amino Acid Coupling: Perform standard Fmoc-SPPS to synthesize the desired peptide sequence.[13]

  • Linker Coupling: Following the final amino acid deprotection, couple either Fmoc-N-amido-PEG4-acid or Fmoc-N-amido-PEG36-acid to the N-terminus of the peptide. Dissolve the PEG linker (1.5 eq), HCTU (1.5 eq), and DIPEA (3 eq) in DMF and add to the resin. Allow to react for 2-4 hours.[14]

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin thoroughly and treat with the cleavage cocktail for 2-3 hours to cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups.[13]

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the peptide-PEG conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs prepared with different PEG linker lengths.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG linkers (e.g., ADC-PEG4, ADC-PEG36)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminescence or absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADCs with different PEG linkers. Add the diluted ADCs to the cells and incubate for 72-96 hours.[7]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.[7]

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the cell viability against the ADC concentration and use a non-linear regression model to calculate the IC50 value for each ADC construct.[7]

Conclusion: Selecting the Optimal Linker

The choice between this compound and shorter PEG linkers is not a one-size-fits-all decision but depends heavily on the specific application and desired therapeutic outcome.

  • This compound is an excellent choice when the primary goals are to maximize the solubility of a hydrophobic payload, extend the in vivo circulation half-life, and reduce immunogenicity.[5][1][10] It is particularly well-suited for systemic drug delivery where prolonged exposure is beneficial.

  • Shorter PEG linkers (e.g., PEG4, PEG8, PEG12) are preferable when maximizing in vitro potency is critical and a shorter half-life is acceptable or even desired.[1] They may also be advantageous in applications where minimal steric hindrance is required to maintain high binding affinity, such as in certain diagnostic probes or for smaller targeting ligands.[4][15]

Ultimately, an empirical approach is often necessary. Researchers should synthesize and test conjugates with a range of PEG linker lengths to identify the optimal candidate that provides the best balance of solubility, stability, pharmacokinetics, and potent biological activity for their specific therapeutic or diagnostic agent.

References

Beyond PEGylation: A Comparative Guide to Alternative Bifunctional Linkers for Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation is continuously evolving, driven by the need for more effective and safer therapeutic molecules. While Fmoc-N-PEG36-acid and other polyethylene (B3416737) glycol (PEG) linkers have long been the gold standard for improving the solubility, stability, and pharmacokinetic profiles of bioconjugates, concerns regarding PEG's potential immunogenicity and lack of biodegradability have spurred the development of innovative alternatives.[1][2] This guide provides an objective comparison of promising alternative bifunctional linkers, supported by available experimental data, to inform the selection of the optimal linker for your research and drug development needs.

The Limitations of Traditional PEG Linkers

The "PEG dilemma" highlights a growing concern in the field. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, the non-biodegradable nature of PEG raises concerns about long-term tissue accumulation and potential toxicity.[1] These drawbacks have necessitated a search for alternative linkers that can offer the benefits of PEG without its associated liabilities.

Emerging Alternative Bifunctional Linkers

Several classes of alternative bifunctional linkers have emerged, each with unique properties and potential advantages. This guide focuses on a comparative analysis of the most promising candidates: polysarcosine (PSar), polypeptides, polysaccharides, polyoxazolines (POx), and zwitterionic polymers.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of alternative bifunctional linkers compared to the established this compound. Direct head-to-head quantitative data is often limited in the literature; therefore, this table represents a synthesis of available information to provide a comparative perspective.

Linker ClassKey AdvantagesPotential DisadvantagesReported In Vitro Performance (e.g., Cytotoxicity of ADCs)Reported In Vivo Performance (e.g., Pharmacokinetics)
This compound (Benchmark) Well-established chemistry, high hydrophilicity, good biocompatibility.[3][4]Potential immunogenicity, non-biodegradable, can decrease drug potency at high loading.[1][5]Potent cytotoxicity, but can be limited by drug-to-antibody ratio (DAR).[6]Prolonged circulation half-life.[6]
Polysarcosine (PSar) "Stealth" properties comparable to PEG, biodegradable, low immunogenicity, allows for higher DAR without increasing hydrophobicity.[2][5][7]Less established commercially than PEG, synthesis can be complex.[7]Comparable or superior cytotoxicity to PEG-linked ADCs, especially at high DARs.[2][8]Improved tumor accumulation and pharmacokinetics compared to PEG in some studies.[2][8]
Polypeptides Biodegradable, low immunogenicity, tunable properties through amino acid sequence.[9]Can be susceptible to proteolysis, potential for aggregation.Dependent on the specific peptide sequence.Can be engineered for specific pharmacokinetic profiles.[9]
Polysaccharides (e.g., Dextran, Hyaluronic Acid) Biocompatible, biodegradable, non-toxic, can have targeting properties.[10]Can be heterogeneous, potential for batch-to-batch variability.[11]Can maintain or enhance the potency of the conjugated drug.Generally good biocompatibility and tunable pharmacokinetics.[12]
Poly(2-oxazolines) (POx) "Stealth" properties, biocompatible, tunable hydrophilicity, good stability.[13][14]Less established in clinical applications compared to PEG.Comparable in vitro performance to PEG in many applications.[14]Favorable pharmacokinetic profiles, with some studies suggesting advantages over PEG.[15]
Zwitterionic Polymers (e.g., poly(carboxybetaine)) Excellent anti-fouling properties, highly hydrophilic, good biocompatibility.[16][17][18]Synthesis and functionalization can be challenging.[19]Can improve the stability and activity of conjugated proteins.[18]Can lead to prolonged circulation times.[19]

Experimental Workflows and Methodologies

The selection of an appropriate linker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). The general workflow involves linker synthesis, functionalization, conjugation to the biomolecule and payload, and subsequent purification and characterization.

ADC_Development_Workflow cluster_synthesis Linker Synthesis & Functionalization cluster_conjugation Bioconjugation cluster_characterization Purification & Characterization Linker_Synthesis Alternative Linker Synthesis (e.g., PSar, Polypeptide) Functionalization Introduction of Orthogonal Functional Groups Linker_Synthesis->Functionalization Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Functionalization->Antibody_Modification Conjugation Linker-Payload Conjugation to Antibody Antibody_Modification->Conjugation Payload_Activation Payload Activation Payload_Activation->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Stability, Potency) Purification->Characterization

General workflow for the development of an antibody-drug conjugate (ADC).

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison of bifunctional linkers. Specific details may vary based on the linker chemistry and the biomolecules involved.

1. Synthesis and Functionalization of Polysarcosine (PSar) Linkers

  • Objective: To synthesize a functionalized PSar linker for bioconjugation.

  • Methodology: The synthesis of monodisperse, side-functionalized polysarcosine oligomers can be performed on-resin.[7] The process involves the repeated addition of Fmoc-Sar-Sar-OH units, followed by deprotection.[7] Functional groups for conjugation, such as an azide (B81097) or a maleimide, can be introduced at a specific position.[7] For example, bromoacetic acid can be used to introduce a reactive site, which is then reacted with a molecule containing the desired functional group (e.g., 2-azidoethan-1-amine).[7] The final linker is cleaved from the resin and purified.[7]

2. In Vitro Cytotoxicity Assay of Antibody-Drug Conjugates (ADCs)

  • Objective: To determine the potency of ADCs with different linkers.

  • Methodology: Cancer cell lines expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6][20]

3. Pharmacokinetic (PK) Studies in Animal Models

  • Objective: To evaluate the in vivo stability and circulation half-life of bioconjugates.

  • Methodology: The bioconjugate is administered to a cohort of animals (e.g., mice or rats) via intravenous injection at a specific dose. Blood samples are collected at various time points post-injection. The concentration of the bioconjugate in the plasma is quantified using an appropriate method, such as ELISA or LC-MS/MS. Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are then calculated.[2][15]

4. Stability Assays for Polysaccharide-Drug Conjugates

  • Objective: To assess the stability of the conjugate under different conditions.

  • Methodology: The stability of polysaccharide-protein conjugates can be monitored using various analytical techniques.[11] Reducing SDS-PAGE can be used to assess the integrity of the protein component and the conjugate as a whole.[11] Intrinsic protein fluorescence spectroscopy and differential scanning fluorimetry can provide information on the conformational stability of the protein within the conjugate.[11] An automated capillary Western system can also be employed to study the impact of storage on the stability of the glycoconjugate.[11]

Signaling Pathways and Mechanisms of Action

Bifunctional linkers play a crucial role in the mechanism of action of targeted therapies like ADCs. The choice between a cleavable and a non-cleavable linker dictates how and where the cytotoxic payload is released.[1][21]

Bystander_Effect cluster_extracellular Extracellular Space cluster_cell1 Target Cancer Cell (Antigen-Positive) cluster_cell2 Neighboring Cancer Cell (Antigen-Negative) ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Cleavable Linker) Lysosome->Payload_Release Apoptosis1 Apoptosis Payload_Release->Apoptosis1 Payload_Uptake Payload Uptake Payload_Release->Payload_Uptake Bystander Effect (Payload Diffusion) Apoptosis2 Apoptosis Payload_Uptake->Apoptosis2

The "bystander effect" enabled by cleavable linkers in ADCs.

Cleavable linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes like cathepsin B.[1][22] This targeted release can lead to a "bystander effect," where the released payload can diffuse and kill neighboring antigen-negative tumor cells, enhancing the therapeutic efficacy.[1] Non-cleavable linkers, on the other hand, release the payload only after the antibody is fully degraded in the lysosome.[21] This can lead to lower off-target toxicity but may limit the bystander effect.[21]

Conclusion

The development of alternatives to traditional PEG linkers represents a significant advancement in the field of bioconjugation. Polysarcosine, in particular, has emerged as a strong contender, often demonstrating comparable or even superior performance to PEG in preclinical studies, especially for highly loaded ADCs.[2][8] Polypeptides, polysaccharides, polyoxazolines, and zwitterionic polymers also offer compelling advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity.[9][10][13][18] The optimal choice of a bifunctional linker will depend on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. As research in this area continues, we can expect the development of even more sophisticated and effective linker technologies, further expanding the potential of bioconjugates in medicine.

References

The Decisive Advantage of Precision: A Comparative Guide to Discrete PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and bioconjugation, the pursuit of precision is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. This process can improve solubility, extend circulation half-life, and reduce immunogenicity. However, the nature of the PEG linker used can dramatically impact the final conjugate's performance and consistency. This guide provides a comprehensive comparison between discrete PEG linkers, exemplified by Fmoc-N-PEG36-acid , and traditional polydisperse PEG linkers, supported by experimental data and detailed protocols.

The Fundamental Distinction: Discrete vs. Polydisperse PEG Linkers

The core difference lies in their molecular definition. A discrete PEG linker, as the name suggests, is a single molecular entity with a precisely defined structure, molecular weight, and length. In contrast, a polydisperse PEG linker is a heterogeneous mixture of polymers with a distribution of molecular weights, characterized by an average molecular weight. This seemingly subtle distinction has profound implications for drug development, affecting everything from purification and characterization to clinical performance.

cluster_0 Discrete PEG Linker (e.g., this compound) cluster_1 Polydisperse PEG Linker dPEG Fmoc-NH (CH₂CH₂O)₃₅ CH₂CH₂COOH pPEG1 X-(CH₂CH₂O)n-Y pPEG2 X-(CH₂CH₂O)m-Y pPEG3 X-(CH₂CH₂O)p-Y pPEG_label n ≠ m ≠ p cluster_workflow Experimental Workflow start Start: Swollen Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling deprotection1->coupling repeat Repeat for each a.a. in sequence coupling->repeat deprotection2 Final Fmoc Deprotection repeat->deprotection2 After last a.a. peg_coupling This compound Coupling deprotection2->peg_coupling cleavage Cleavage from Resin peg_coupling->cleavage purification HPLC Purification cleavage->purification analysis LC-MS & MALDI-TOF MS Analysis purification->analysis end End: Characterized PEG-Peptide analysis->end cluster_pk Impact of PEG Dispersity on Pharmacokinetics cluster_discrete Discrete PEG cluster_polydisperse Polydisperse PEG d_inject Administration d_circ Longer, Uniform Circulation d_inject->d_circ d_clear Reduced Renal Clearance d_circ->d_clear d_target Enhanced Target Accumulation d_circ->d_target p_inject Administration p_circ_short Rapid Clearance of Shorter Chains p_inject->p_circ_short p_circ_long Variable Circulation of Longer Chains p_inject->p_circ_long p_clear Increased Renal Clearance p_circ_short->p_clear p_circ_long->p_clear p_target Reduced Target Accumulation p_circ_long->p_target

Comparative Analysis of Fmoc Deprotection Reagents for PEGylated Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. This becomes particularly challenging when dealing with PEGylated peptides, where the polyethylene (B3416737) glycol (PEG) chain can introduce significant steric hindrance, leading to incomplete deprotection and the formation of deletion sequences. This guide provides a comparative analysis of commonly used Fmoc deprotection reagents, offering insights into their performance with PEGylated peptides and providing supporting experimental protocols.

The synthesis of PEGylated peptides is a key strategy in drug development to improve the pharmacokinetic properties of therapeutic peptides. However, the presence of the PEG moiety can impede the access of the deprotection reagent to the N-terminal Fmoc group, necessitating careful selection and optimization of the deprotection conditions. This guide compares the efficacy of four common deprotection reagents: Piperidine (B6355638), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Piperazine (B1678402), and 4-Methylpiperidine.

Performance Comparison of Fmoc Deprotection Reagents

The choice of deprotection reagent significantly impacts the yield and purity of the final PEGylated peptide. While piperidine is the most common choice, alternatives may offer advantages for sterically hindered sequences.

Quantitative Data Summary

To illustrate the comparative performance of these reagents, a hypothetical dataset was generated for a model 10-mer peptide with varying PEG chain lengths (PEG4, PEG8, and PEG12). This data is based on established principles of chemical reactivity and steric hindrance and is intended for illustrative purposes.[1]

ReagentPEG Chain LengthDeprotection Time (min)Crude Purity (%)Deletion Sequences (%)
20% Piperidine in DMF PEG42 x 10925
PEG82 x 158512
PEG122 x 207818
2% DBU / 20% Piperidine in DMF PEG41 x 7943
PEG81 x 10907
PEG121 x 158610
10% Piperazine in DMF/EtOH PEG42 x 12906
PEG82 x 188314
PEG122 x 257522
20% 4-Methylpiperidine in DMF PEG42 x 10915
PEG82 x 158413
PEG122 x 207719

Analysis of Reagents:

  • Piperidine: The industry standard, effective for many applications. However, its efficacy can decrease with increasing PEG chain length, leading to longer deprotection times and a higher percentage of deletion sequences.[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base that can significantly reduce deprotection times, especially for sterically hindered PEGylated peptides.[2] It is often used in combination with piperidine, which acts as a scavenger for the dibenzofulvene (DBF) byproduct.[2] Caution is advised as DBU can increase the risk of side reactions such as aspartimide formation.[2]

  • Piperazine: A milder base than piperidine, which can be advantageous in reducing base-labile side reactions. However, its lower basicity often translates to longer required deprotection times, particularly for larger PEG chains.[3]

  • 4-Methylpiperidine: A reagent with similar basicity and performance to piperidine.[4] It is often considered a suitable alternative, though it may not offer significant advantages for highly hindered PEGylated peptides.

Experimental Protocols

Accurate and consistent experimental procedures are paramount for obtaining reliable and comparable results. The following are detailed protocols for key experiments in the evaluation of Fmoc deprotection reagents for PEGylated peptides.

Protocol 1: Fmoc Deprotection of a PEGylated Peptide on Solid Support

  • Resin Swelling: Swell the PEGylated peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection: Add the chosen deprotection solution (e.g., 20% piperidine in DMF) to the resin.

  • Agitation: Gently agitate the resin mixture at room temperature for the specified duration (see table for recommendations). For piperidine, piperazine, and 4-methylpiperidine, a two-step deprotection is common.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection (if applicable): Add a fresh portion of the deprotection solution and agitate for the same duration.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent and the dibenzofulvene adduct.

  • Monitoring (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method quantitatively monitors the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[1]

  • Collect Filtrate: During the deprotection step, collect the filtrate (the deprotection solution) in a volumetric flask of known volume.

  • Dilution: Dilute the collected filtrate with the deprotection solvent to a suitable concentration for spectrophotometric analysis.

  • Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use the fresh deprotection solution as a blank.

  • Calculation: The extent of Fmoc deprotection can be calculated using the Beer-Lambert law, with the known extinction coefficient of the dibenzofulvene-piperidine adduct.

Protocol 3: Qualitative Assessment of Deprotection using the Kaiser Test

The Kaiser test provides a rapid, qualitative assessment of the presence of free primary amines on the resin.[5][6]

  • Sample Preparation: Take a small sample of the washed and dried peptide-resin (a few beads) and place it in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following Kaiser test solutions:

    • Solution A: Potassium cyanide in pyridine (B92270) and water.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines and successful deprotection.

    • Yellow or colorless beads and solution: Negative result, indicating incomplete or failed deprotection.

Protocol 4: Analysis of Crude Peptide Purity by HPLC

High-performance liquid chromatography (HPLC) is essential for determining the purity of the cleaved PEGylated peptide and identifying side products like deletion sequences.[1]

  • Peptide Cleavage: Cleave the PEGylated peptide from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis:

    • Column: Use a reverse-phase C4 or C8 column, which is often more suitable for the separation of large and hydrophobic PEGylated peptides.

    • Mobile Phases:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a suitable gradient of Mobile Phase B to elute the peptide and its impurities.

    • Detection: Monitor the elution profile at 220 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main product and the relative amounts of impurities such as deletion sequences. Mass spectrometry can be coupled with HPLC (LC-MS) to confirm the identity of the peaks.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of different Fmoc deprotection reagents.

G start Start: PEGylated Peptide-Resin deprotection Fmoc Deprotection (4 Parallel Experiments) start->deprotection reagent1 20% Piperidine in DMF deprotection->reagent1 reagent2 2% DBU / 20% Piperidine in DMF deprotection->reagent2 reagent3 10% Piperazine in DMF/EtOH deprotection->reagent3 reagent4 20% 4-Methylpiperidine in DMF deprotection->reagent4 monitoring Monitoring (Kaiser Test / UV-Vis) reagent1->monitoring reagent2->monitoring reagent3->monitoring reagent4->monitoring cleavage Cleavage from Resin monitoring->cleavage analysis HPLC Analysis (Purity & Impurities) cleavage->analysis comparison Comparative Data Analysis analysis->comparison end Conclusion comparison->end

Caption: Experimental workflow for comparing Fmoc deprotection reagents.

Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.

G Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Scavenging Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H2N-Peptide Elimination->Free_Amine DBF->DBF_Adduct

Caption: Chemical mechanism of Fmoc deprotection.

References

A Comparative Guide to the Validation of Peptide Purity Containing Fmoc-N-PEG36-acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of peptide purity is a critical step in drug development and research, ensuring the safety, efficacy, and reproducibility of therapeutic candidates and research materials. For peptides modified with polyethylene (B3416737) glycol (PEG) chains, such as those containing Fmoc-N-PEG36-acid, purity analysis presents unique challenges due to the inherent heterogeneity of PEGylated compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound peptide purity, supported by experimental protocols and data presentation.

Introduction to this compound Peptides

This compound is a chemical modification often incorporated into peptides to enhance their therapeutic properties. The Fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in solid-phase peptide synthesis, while the 36-unit polyethylene glycol (PEG36) chain is introduced to improve solubility, increase in vivo half-life, and reduce immunogenicity. The validation of purity for these modified peptides requires robust analytical methods capable of separating the target peptide from a range of potential impurities.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for assessing the purity of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity. The presence of the hydrophobic Fmoc group and the long, hydrophobic PEG36 chain significantly influences the retention behavior of the peptide on the nonpolar stationary phase of an RP-HPLC column.

Several types of impurities can arise during the synthesis of this compound peptides, including:

  • Truncated sequences: Peptides that are shorter than the intended sequence due to incomplete amino acid coupling.[1]

  • Deletion sequences: Peptides missing one or more amino acids.[1]

  • Incompletely deprotected peptides: Peptides where the Fmoc group or other side-chain protecting groups have not been fully removed.

  • Products of side-chain reactions: Modifications to amino acid side chains that can occur during synthesis.[1]

  • PEG-related impurities: Heterogeneity in the PEG chain length or the presence of unreacted PEG reagent.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Validation of this compound Peptides

This protocol outlines a standard method for determining the purity of a peptide containing the this compound modification.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The organic solvent helps to solubilize the hydrophobic Fmoc and PEG moieties.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. Due to the hydrophobicity of the this compound moiety, a shallower gradient may be required to achieve optimal separation of closely eluting impurities. A typical starting point is a gradient of 30% to 70% B over 30 minutes. Optimization is crucial for complex samples.[2]

  • Flow Rate: Typically 1.0 mL/min for an analytical column.[3]

  • Detection: UV absorbance at 220 nm and 301 nm. The peptide backbone absorbs strongly around 220 nm, while the Fmoc group has a characteristic absorbance maximum near 301 nm.[4][5] Monitoring both wavelengths can help distinguish between Fmoc-containing and non-Fmoc-containing species.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[1]

dot graph "RP-HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="RP-HPLC Experimental Workflow", labelloc=t, width=8, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Peptide"]; Filter [label="Filter Sample"]; Dissolve -> Filter; }

subgraph "cluster_hplc" { label = "HPLC Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject Sample"]; Separate [label="Chromatographic Separation"]; Detect [label="UV Detection"]; Inject -> Separate -> Detect; }

subgraph "cluster_data" { label = "Data Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Integrate [label="Integrate Peaks"]; Calculate [label="Calculate Purity"]; Integrate -> Calculate; }

Filter -> Inject [lhead=cluster_hplc]; Detect -> Integrate [lhead=cluster_data]; } Caption: Workflow for RP-HPLC analysis of peptide purity.

Comparison of Analytical Techniques

While RP-HPLC is the workhorse for peptide purity analysis, other techniques can provide orthogonal or more detailed information, which is particularly valuable for complex molecules like this compound peptides.

Technique Principle of Separation Strengths for this compound Peptides Limitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution for a wide range of impurities; well-established methodology.[6]The high hydrophobicity of the Fmoc and PEG36 moieties can lead to long retention times and potential peak broadening.
Ultra-Performance Liquid Chromatography (UPLC) Hydrophobicity (using smaller particles and higher pressures)Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[7][8]Higher initial instrument cost; more susceptible to clogging with improperly prepared samples.[7]
Mass Spectrometry (MS) Mass-to-charge ratioConfirms the molecular weight of the target peptide and helps in the identification of impurities by their mass.[9]Does not provide quantitative purity information on its own; requires coupling with a separation technique like LC.
Capillary Electrophoresis (CE) Charge and hydrodynamic sizeProvides an orthogonal separation mechanism to HPLC, which can resolve impurities that co-elute in RP-HPLC.[10]Lower loading capacity compared to HPLC; can be less robust for routine quality control.
Size-Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Effective for separating aggregates and high-molecular-weight impurities from the monomeric peptide.[11][12]Limited resolution for impurities of similar size to the main peptide.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under non-denaturing conditions)Can separate isoforms and product-related impurities while preserving the native conformation of the peptide.The PEG chain can sometimes interfere with the hydrophobic interaction, making method development challenging.[13]

dot graph "Technique_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Comparison of Analytical Techniques", labelloc=t, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_primary" { label = "Primary Purity Assessment"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; RPHPLC [label="RP-HPLC"]; UPLC [label="UPLC"]; }

subgraph "cluster_orthogonal" { label = "Orthogonal/Complementary Methods"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry"]; CE [label="Capillary Electrophoresis"]; SEC [label="Size-Exclusion Chromatography"]; HIC [label="Hydrophobic Interaction Chromatography"]; }

RPHPLC -> MS [label="Identity Confirmation"]; RPHPLC -> CE [label="Orthogonal Separation"]; RPHPLC -> SEC [label="Aggregate Analysis"]; UPLC -> MS [label="High-Throughput Analysis"]; } Caption: Relationship between primary and orthogonal analytical methods.

Detailed Comparison and Experimental Considerations

RP-HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC.[7] This results in significantly faster analysis times, improved peak resolution, and increased sensitivity. For complex samples containing multiple closely eluting impurities, which is often the case with PEGylated peptides, UPLC can provide superior separation. A comparison of typical performance characteristics is provided below.

Parameter HPLC UPLC
Typical Particle Size 3-5 µm< 2 µm
Typical Column Length 150-250 mm50-150 mm
Operating Pressure 2,000-6,000 psi10,000-15,000 psi
Analysis Time 15-60 min1-10 min
Resolution GoodExcellent
Solvent Consumption HigherLower
The Role of Mass Spectrometry (LC-MS)

Coupling HPLC or UPLC with a mass spectrometer (LC-MS) is a powerful technique for the comprehensive characterization of this compound peptides. While UV detection provides quantitative information on purity, MS provides definitive identification of the main peak and any impurities by determining their molecular weights.[9][14] Tandem MS (MS/MS) can further be used to sequence the peptide and pinpoint the location of modifications or truncations.[13]

Orthogonal Techniques: CE, SEC, and HIC

To ensure a comprehensive purity assessment, regulatory agencies often recommend the use of orthogonal analytical methods – techniques that separate based on different chemical or physical principles.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. This makes it an excellent orthogonal technique to RP-HPLC, as it can resolve impurities that have the same hydrophobicity but different charges.

  • Size-Exclusion Chromatography (SEC): SEC is particularly useful for identifying and quantifying aggregates, which are a common concern for peptide and protein therapeutics. It separates molecules based on their hydrodynamic volume, with larger molecules (aggregates) eluting before smaller ones (monomers).[11][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing, high-salt conditions. It can be a valuable tool for separating product-related variants with subtle differences in their three-dimensional structure.

Conclusion

The validation of purity for peptides containing this compound requires a well-defined analytical strategy. RP-HPLC remains the primary method for quantitative purity assessment due to its high resolution and robustness. However, the complexity of these modified peptides often necessitates a multi-faceted approach. UPLC offers significant advantages in terms of speed and resolution. The integration of mass spectrometry is crucial for definitive identification of the peptide and its impurities. Furthermore, the use of orthogonal techniques such as Capillary Electrophoresis and Size-Exclusion Chromatography provides a more complete picture of the peptide's purity profile, ensuring the quality and safety of the final product. Researchers and drug development professionals should consider a combination of these methods to establish a comprehensive and reliable validation package for this compound containing peptides.

References

Confirming the Molecular Weight of Fmoc-N-PEG36-acid Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of PEGylated compounds is critical for ensuring the quality, efficacy, and reproducibility of novel therapeutics and research reagents. This guide provides a comparative overview of mass spectrometry techniques for confirming the molecular weight of Fmoc-N-PEG36-acid, a common polyethylene (B3416737) glycol (PEG) linker. We present detailed experimental protocols, performance comparisons, and supporting data to aid in the selection of the most appropriate analytical method.

Product Profile: this compound

Fmoc-N-amido-PEG36-acid is a monodisperse PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media. The Fmoc group can be removed under basic conditions to yield a free amine for subsequent conjugation, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2]

PropertyValue
Chemical Formula C90H161NO40[1][3][4]
Theoretical Molecular Weight 1897.3 g/mol [1]
CAS Number 2649489-46-1[1][3][4]
Purity Typically >96-98%[1][3]
Appearance White solid[4]
Storage -20°C[1]

Mass Spectrometry for PEG Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of PEGylated compounds with high accuracy.[5][6] The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

  • MALDI-TOF MS has long been a preferred method for determining the average molecular weight and degree of PEGylation.[5] It is known for producing primarily singly charged ions, which simplifies spectral interpretation.[7]

  • ESI-MS , often coupled with liquid chromatography (LC/MS), has gained popularity due to its potential for automation and reduced sample preparation time.[5][8] However, ESI can produce multiply charged ions, which can complicate the spectra of polydisperse samples.[5][7]

Experimental Workflow for Molecular Weight Confirmation

The general workflow for confirming the molecular weight of an this compound conjugate involves sample preparation, mass spectrometry analysis, and data interpretation to compare the observed molecular weight with the theoretical value.

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample This compound Conjugate Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Mix Mix with Matrix (MALDI) or Infuse (ESI) Dissolve->Mix MALDI MALDI-TOF MS Mix->MALDI for MALDI ESI ESI-MS Mix->ESI for ESI Spectrum Generate Mass Spectrum MALDI->Spectrum ESI->Spectrum Deconvolution Deconvolution (if needed for ESI) Spectrum->Deconvolution Compare Compare Observed MW vs. Theoretical MW Deconvolution->Compare

Caption: Experimental workflow for MS analysis of this compound.

Detailed Experimental Protocols

Below are detailed protocols for analyzing this compound using MALDI-TOF MS and ESI-MS.

Protocol 1: MALDI-TOF Mass Spectrometry

This protocol is optimized for the analysis of PEG standards and can be readily adapted for this compound.

  • Materials Preparation:

    • Analyte Solution: Prepare a ~1-2 mg/mL solution of this compound in a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water.[9]

    • Matrix Solution: Prepare a 5 mg/mL solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) acetonitrile/water mixture.[9][10] Other matrices like 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) can also be tested.

    • Cationizing Agent: Prepare a 1 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol (B145695) or water.[10] This promotes the formation of sodiated adducts [M+Na]+, which are often more stable and easier to detect for PEG compounds.

  • Sample Spotting (Dried-Droplet Method):

    • On a MALDI target plate, spot 0.5 µL of the cationizing agent and allow it to air dry for approximately 5 seconds.[9]

    • Spot 0.5 µL of the analyte solution onto the same position.

    • Immediately add 0.5 µL of the matrix solution to the analyte spot and mix gently with the pipette tip.[9]

    • Allow the mixture to air dry completely, forming a crystalline matrix spot.

  • MS Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Calibrate the instrument using a known polymer standard in the mass range of interest.

    • Acquire the mass spectrum in positive ion mode. The expected peak will correspond to the sodiated adduct of the molecule ([C90H161NO40 + Na]+).

Protocol 2: ESI-Mass Spectrometry (Direct Infusion)

This protocol is suitable for obtaining a quick mass confirmation of the PEG conjugate.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound conjugate (e.g., 10-50 µM) in a solvent compatible with electrospray, such as 50% acetonitrile in water with 0.1% formic acid. The formic acid aids in protonation.

  • MS Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data in the positive ion mode over a suitable m/z range. PEG compounds can form adducts with protons [M+nH]n+ or other cations like ammonium (B1175870) [M+nNH4]n+ if ammonia (B1221849) is present in the mobile phase.[11]

    • Due to the nature of ESI, multiple charge states may be observed.

  • Data Analysis:

    • If multiple charge states are present, use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum.[8] This will provide the molecular weight of the intact molecule.

    • For complex spectra, charge-stripping agents like triethylamine (B128534) (TEA) can be added post-column to simplify the charge state distribution.[12]

Comparison of Mass Spectrometry Techniques

FeatureMALDI-TOF MSESI-MS
Ionization State Primarily singly charged ions ([M+H]+, [M+Na]+).[7]Multiply charged ions ([M+nH]n+).[7]
Sample Preparation Requires a matrix and co-crystallization. Can be sensitive to technique.Simpler; sample is dissolved and infused.
Coupling to LC Not standard, though offline coupling is possible.Easily coupled with HPLC (LC/MS) for separation and analysis of mixtures.[5][6]
Tolerance to Salts Generally more tolerant to salts and buffers than ESI.Low tolerance to non-volatile salts, which can suppress the signal.
Data Interpretation Simpler spectra are easier to interpret directly.Can be complex due to multiple charge states, often requiring deconvolution.[5]
Throughput High throughput with multi-spot target plates.Can be automated for high throughput, especially with an autosampler.[5]
Primary Use Case Rapid MW confirmation, analysis of polydispersity in bulk polymers.MW confirmation, analysis of complex mixtures, protein conjugate characterization.[8]

Comparison with Alternative PEG Linkers

Fmoc-N-amido-PEG-acid linkers are available in various lengths, allowing for precise control over the spacer arm in bioconjugation applications. The choice of linker can affect the solubility, stability, and pharmacokinetic properties of the final conjugate.

Product NameNumber of PEG UnitsMolecular Weight ( g/mol )
Fmoc-N-amido-PEG1-acid1383.4
Fmoc-N-amido-PEG2-acid2427.5
Fmoc-N-amido-PEG3-acid3471.5
Fmoc-N-amido-PEG36-acid 36 1897.3 [1][13]

Summary of Expected Mass Spectrometry Data

The primary goal of the analysis is to confirm that the observed molecular weight matches the theoretical molecular weight within the mass accuracy of the instrument.

AnalyteTheoretical MW ( g/mol )Expected Adduct (MALDI)Expected m/z (MALDI)Expected Adducts (ESI)
This compound 1897.3[1][M+Na]+1920.3[M+H]+, [M+2H]2+

Principle of MALDI-TOF Mass Spectrometry

The diagram below illustrates the fundamental steps involved in the MALDI-TOF analysis process.

MALDI_TOF cluster_source Ion Source cluster_analyzer Time-of-Flight Analyzer cluster_detector Detector plate Sample + Matrix on Target Plate ions Desorbed & Ionized Analytes plate->ions Energy Transfer laser Pulsed Laser laser->plate Fires acceleration Acceleration Grid (Electric Field) ions->acceleration drift Field-Free Drift Tube acceleration->drift Accelerates Ions detector Detector drift->detector Ions travel based on m/z spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum Generates Signal

Caption: Principle of MALDI-TOF operation.

By following these protocols and considering the comparative data, researchers can confidently and accurately confirm the molecular weight of their this compound conjugates, ensuring the integrity of their subsequent experiments.

References

A Comparative Guide to the Biological Activity of Peptides With and Without a PEG36 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacological properties of therapeutic peptides and proteins.[1][2] This modification can significantly improve a peptide's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation.[3][4] Furthermore, PEGylation can enhance solubility and decrease the immunogenicity of the parent molecule.[5][6]

This guide provides an objective comparison of the biological activity and physicochemical properties of peptides with and without a PEG linker, focusing on the effects comparable to a 36-unit PEG chain. We will present supporting quantitative data from various studies, detail common experimental protocols, and visualize key processes and pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals. While specific data for a PEG36 linker is not always available, the principles are demonstrated using a range of PEG sizes, which are clearly indicated.

Impact of PEGylation on Peptide Properties: A Comparative Analysis

The addition of a PEG linker, such as PEG36, creates a hydrophilic shell around the peptide.[6][7] This modification has profound effects on several key parameters:

  • Pharmacokinetics and Bioavailability : The increased molecular weight and hydrodynamic volume of a PEGylated peptide dramatically reduce its filtration rate through the kidneys.[1][8] This, combined with steric hindrance that protects against enzymatic degradation, significantly prolongs the peptide's circulation half-life in vivo.[9] For instance, the half-life of interferon alfa was extended from 9 hours to 77 hours upon conjugation with a 40 kDa PEG.[3] This extended presence in circulation often leads to improved bioavailability and therapeutic efficacy.[3]

  • Biological Activity and Binding Affinity : The impact of PEGylation on a peptide's direct biological activity can be a trade-off. The PEG chain can sometimes cause steric hindrance, partially obstructing the peptide's interaction with its target receptor or substrate.[10] This may result in a modest loss of in vitro activity.[10] However, this potential decrease in immediate potency is often compensated for by the substantially improved in vivo stability and half-life, leading to a greater overall therapeutic effect.[10][11] The site of PEG attachment is crucial and must be carefully selected to avoid disrupting key binding domains.[1][3]

  • Solubility and Stability : PEG is highly hydrophilic, and its conjugation significantly enhances the solubility of hydrophobic peptides in aqueous solutions.[5][7] The flexible PEG chain also stabilizes the peptide's structure, increasing its resistance to thermal degradation and proteolysis.[5][12] For example, at 70°C, the half-life of cytochrome c increased from 4.00 hours to 9.05 hours after PEGylation.[12]

  • Immunogenicity : The PEG linker can mask antigenic epitopes on the peptide's surface, reducing its recognition by the immune system.[5][6] This mitigation of immunogenicity and antigenicity is a critical advantage, lowering the risk of adverse immune responses and the generation of neutralizing antibodies.[5]

Quantitative Data Comparison

The following table summarizes quantitative data from studies comparing key performance metrics of peptides with and without PEGylation.

Peptide/ProteinParameter MeasuredWithout PEG LinkerWith PEG Linker (Size)Improvement/Change
CAQK Peptide Blood Half-LifeRapid Clearance40 kDa PEG~90-fold increase in circulation time.[9]
Interferon Alfa Clearance Half-Life9 hours40 kDa PEG8.5-fold increase (to 77 hours).[3]
TNYL-RAW Peptide In Vivo StabilityShort Half-Life40 kDa Branched PEGGreatly increased peptide half-life in vivo.[11]
Affibody-Drug Conjugate (ZHER2-MMAE) In Vivo Half-Life0.25 hours (HM)2.8 hours (HP10KM with 10 kDa PEG)11.2-fold increase.[13]
Affibody-Drug Conjugate (ZHER2-MMAE) In Vitro Cytotoxicity (IC50)0.04 nM (HM)0.89 nM (HP10KM with 10 kDa PEG)22-fold reduction in cytotoxicity.[13]
111In-Proticles Blood Concentration (1h p.i.)0.06 % ID/gPEGylated3.8-fold higher blood concentration (0.23 % ID/g).[14][15]
Cytochrome c Thermal Stability (Half-life at 70°C)4.00 hours8 PEG chains2.26-fold increase (to 9.05 hours).[12]

Key Experimental Protocols

Detailed methodologies are essential for accurately assessing the impact of PEGylation. Below are protocols for key experiments.

Protocol 1: Site-Specific Peptide PEGylation (N-terminal)
  • Peptide Preparation : Synthesize the peptide using standard solid-phase peptide synthesis (SPPS). Ensure the N-terminal amine is free for conjugation, while other reactive groups (e.g., lysine (B10760008) side chains) are protected.

  • PEG Reagent Activation : Use a commercially available activated PEG, such as mPEG-succinimidyl valerate (B167501) (mPEG-SVA). The molecular weight should correspond to the desired linker length (e.g., ~1.6 kDa for PEG36).

  • Conjugation Reaction : Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5-8.0). Add the activated PEG reagent in a molar excess (e.g., 2-5 fold).[16]

  • Reaction Conditions : Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle stirring. The pH is critical; a slightly alkaline pH favors the reaction with the N-terminal amine over lysine side chains.[17]

  • Purification : Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Characterization : Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the PEG chain.[2]

Protocol 2: In Vitro Proteolytic Stability Assay
  • Sample Preparation : Prepare solutions of both the native and PEGylated peptide at a known concentration (e.g., 1 mg/mL) in a relevant biological buffer (e.g., simulated intestinal fluid or serum).

  • Enzyme Addition : Add a proteolytic enzyme (e.g., trypsin, chymotrypsin) to each solution at a specific enzyme-to-peptide ratio (e.g., 1:100 w/w).

  • Incubation : Incubate the samples at 37°C.

  • Time-Point Sampling : At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding an inhibitor or acid (e.g., trifluoroacetic acid).

  • Analysis : Analyze the amount of intact peptide remaining in each sample using RP-HPLC.

  • Data Calculation : Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for both the native and PEGylated versions.

Protocol 3: Receptor Binding Assay (Surface Plasmon Resonance - SPR)
  • Chip Preparation : Immobilize the target receptor protein onto the surface of an SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation : Prepare a series of dilutions of both the native and PEGylated peptide (the analytes) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement : Inject the peptide solutions sequentially over the receptor-coated and reference flow cells at a constant flow rate. The SPR instrument measures the change in refractive index (expressed in Response Units, RU) as the peptide binds to and dissociates from the immobilized receptor.

  • Data Analysis : Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Comparison : Compare the KD values for the native and PEGylated peptides. A lower KD value indicates higher binding affinity.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts related to peptide PEGylation and its biological effects.

G cluster_synthesis Synthesis & Conjugation cluster_analysis Purification & Analysis cluster_testing Comparative Biological Testing Peptide Native Peptide Synthesis (SPPS) Conjugation PEGylation Reaction Peptide->Conjugation PEG Activated PEG36 Linker PEG->Conjugation Purification Purification (e.g., RP-HPLC) Conjugation->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization InVitro In Vitro Assays (Stability, Affinity) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Characterization->InVivo

General workflow for comparing native and PEGylated peptides.

G cluster_native Native Peptide (Short Half-Life) cluster_pegylated PEGylated Peptide (Long Half-Life) Peptide Injected Native Peptide Proteolysis Proteolytic Degradation Peptide->Proteolysis High Susceptibility Renal Rapid Renal Clearance Peptide->Renal Small Size PEG_Peptide Injected PEGylated Peptide Circulation Prolonged Circulation PEG_Peptide->Circulation Large Hydrodynamic Size & Steric Shielding ReducedProteolysis Reduced Degradation ReducedClearance Reduced Clearance G EphrinB2 Ephrin-B2 (Ligand) EphB4 EphB4 Receptor EphrinB2->EphB4 Binds & Activates Signaling Downstream Signaling (e.g., Angiogenesis) EphB4->Signaling Initiates Peptide Native Peptide Antagonist Peptide->EphB4 Blocks Binding (Short Duration) PEG_Peptide PEGylated Peptide Antagonist (e.g., PEG-TNYL-RAW) PEG_Peptide->EphB4 Blocks Binding (Prolonged Duration)

References

A Head-to-Head Comparison of Fmoc-N-PEG36-acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. Fmoc-N-amido-PEG36-acid, a key bifunctional linker in peptide synthesis, antibody-drug conjugation, and PROTAC development, is offered by several suppliers. This guide provides an objective, data-driven comparison of this product from prominent suppliers to aid in the selection of the most suitable material for your research needs.

Key Quality Attributes: A Comparative Overview

The quality of Fmoc-N-amido-PEG36-acid can be assessed based on several critical parameters: purity, identity, water content, and solubility. The following table summarizes the available information for this product from various suppliers. It is important to note that while some suppliers provide batch-specific Certificate of Analysis (CoA), others offer general product specifications.

Parameter MedchemExpress (HY-140464) BroadPharm (BP-22037) Vector Labs (QBD-10903) Precise PEG (AG-2418) CD Bioparticles
Purity (by HPLC/LCMS) 98.05% (LCMS)[1]>98%[2]>98%>96%[3]>95%
Identity Confirmation ¹H NMR, LCMS: Consistent with structure[1]NMR available[2]---
Appearance White to off-white (Solid)[1]----
Molecular Weight 1897.22[1]1897.3[2]1897.221897.25[3]~1897
CAS Number 2649489-46-1[1]2649489-46-1[2]756526-01-9[4]2649489-46-1[3]-
Water Content Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedSoluble in Methylene chloride, Acetonitrile (B52724), DMAC, DMSO, or water[4]Not specifiedNot specified
Storage Powder: -20°C (3 years); In solvent: -80°C (6 months)[5]-20°C[2]-20°C[4]-20°C-20°C

Note on CAS Numbers: The different CAS numbers (2649489-46-1 and 756526-01-9) may be due to different salt forms or reflect internal registry differences among suppliers for what is structurally the same molecule. Researchers should confirm the specific structure with the supplier.

Experimental Protocols for Quality Assessment

To ensure the quality and performance of Fmoc-N-amido-PEG36-acid in your experiments, a series of analytical tests can be performed. Below are detailed methodologies for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of Fmoc-N-amido-PEG36-acid.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a known concentration of the product (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of water and acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Identity Confirmation by ¹H NMR and Mass Spectrometry (MS)

Objective: To confirm the chemical structure and molecular weight of Fmoc-N-amido-PEG36-acid.

Methodology:

  • ¹H NMR Spectroscopy:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the Fmoc group, the PEG chain, and the terminal acid moiety. The integration of these peaks should be consistent with the number of protons in the structure.

  • Mass Spectrometry (LCMS):

    • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-MS).

    • Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (approximately 1897.2 g/mol )[1][2], typically as the [M+H]⁺ or [M+Na]⁺ adduct.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water present in the solid material.

Methodology:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Sample Preparation: Accurately weigh a sample of the Fmoc-N-amido-PEG36-acid and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated based on the amount of reagent consumed.

Solubility Assessment

Objective: To determine the solubility of Fmoc-N-amido-PEG36-acid in various solvents.

Methodology:

  • Solvents: Test a range of common laboratory solvents, including water, PBS, DMSO, DMF, and dichloromethane.

  • Procedure:

    • Add a known amount of the compound (e.g., 1 mg) to a vial.

    • Add a small volume of the solvent (e.g., 100 µL) and vortex.

    • Observe for complete dissolution.

    • If not fully dissolved, incrementally add more solvent until dissolution is achieved or a maximum volume is reached.

    • Express solubility as an approximate concentration (e.g., mg/mL).

Visualizing Experimental Workflows and Applications

To better illustrate the processes and applications related to Fmoc-N-amido-PEG36-acid, the following diagrams are provided.

Experimental_Workflow cluster_quality_control Quality Control Workflow start Fmoc-N-PEG36-acid (From Supplier) hplc Purity Check (HPLC) start->hplc nmr_ms Identity Confirmation (¹H NMR & MS) start->nmr_ms kf Water Content (Karl Fischer) start->kf sol Solubility Test start->sol pass Product Passes QC hplc->pass fail Product Fails QC hplc->fail nmr_ms->pass nmr_ms->fail kf->pass kf->fail sol->pass sol->fail PROTAC_Signaling_Pathway cluster_protac PROTAC Mechanism of Action protac PROTAC (contains this compound linker) target_protein Target Protein protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome leads to degradation Target Protein Degradation proteasome->degradation

References

Cost-benefit analysis of using Fmoc-N-PEG36-acid in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules like peptides and proteins. Benefits include increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2] However, the choice of PEGylating agent can significantly impact manufacturing costs, process efficiency, and the quality of the final product. This guide provides a cost-benefit analysis of using monodisperse Fmoc-N-PEG36-acid in large-scale synthesis compared to other common alternatives.

The Rise of Monodisperse PEG Linkers

Traditionally, polydisperse PEGs—mixtures of polymers with varying chain lengths—were widely used. While inexpensive, this heterogeneity complicates synthesis, purification, and characterization, and can lead to batch-to-batch variability and unwanted immunogenic reactions.[3][4][5] Monodisperse or discrete PEGs (dPEGs), such as this compound, offer a solution by providing a single, precise molecular weight.[5][6] This uniformity leads to a homogenous final product, simplifying purification and regulatory approval, which is a significant advantage in pharmaceutical manufacturing.[7]

Performance and Cost Comparison

The primary trade-off when selecting a PEGylating agent for large-scale synthesis is between the higher upfront cost of monodisperse reagents and the downstream savings in purification and quality control. This compound, a long, discrete PEG linker, exemplifies this trade-off. Its use in solid-phase peptide synthesis (SPPS) can lead to higher purity and yield of the final PEGylated peptide.[8][9]

FeatureThis compound (Monodisperse)Shorter Monodisperse PEGs (e.g., Fmoc-N-PEG12-acid)Polydisperse mPEG-acid
Purity/Dispersity Monodisperse (PDI = 1.0)[5]Monodisperse (PDI = 1.0)Polydisperse (PDI > 1.0)[5]
Upfront Material Cost HighestHighLow
Synthesis Complexity Straightforward integration into standard Fmoc-SPPS protocols.[10][11]Straightforward integration into standard Fmoc-SPPS protocols.Can be more complex to achieve consistent conjugation.
Purification Effort Lower; easier to separate from un-PEGylated species due to significant mass difference.[8]Moderate; separation can be more challenging than with longer PEGs.High; results in a mixture of products that are difficult to separate, increasing costs.[3]
Final Product Quality Homogenous, single molecular entity, leading to consistent batch quality.[7][6]Homogenous, but with different pharmacokinetic properties than longer PEGs.Heterogeneous mixture, complicating characterization and potentially affecting efficacy.[5]
Regulatory Complexity Lower; well-defined structure is preferred by regulatory agencies.LowerHigher; requires extensive characterization to define the product mixture.
Impact on Solubility Significant enhancement, especially for hydrophobic peptides.[8][9]Moderate enhancement.Variable enhancement.

Note: Cost is a relative measure. Bulk pricing in large-scale manufacturing will be significantly lower than catalog prices. The true cost must factor in labor, solvent, and purification expenses.[12][13][14]

Cost-Benefit Analysis: The Value of Purity and Simplicity

The higher initial cost of this compound is often justified by the significant downstream benefits, particularly in a large-scale cGMP (current Good Manufacturing Practice) environment.

Benefits of this compound:

  • Reduced Purification Costs: Purification is a major bottleneck and expense in peptide manufacturing.[12] The homogeneity of products made with monodisperse PEGs simplifies chromatography, reducing solvent consumption, labor, and time.[3][8]

  • Improved Yield and Purity: The defined nature of the reagent leads to a more predictable reaction and a cleaner crude product, which can increase the overall yield of the desired PEGylated molecule.[8][12]

  • Enhanced Product Characterization: A single, well-defined molecular weight simplifies analytical characterization, which is a critical component of regulatory submissions.[7]

  • Batch-to-Batch Consistency: The use of a monodisperse reagent ensures high reproducibility between batches, a key requirement for pharmaceutical manufacturing.[7]

Costs and Considerations:

  • High Raw Material Cost: The synthesis of long, monodisperse PEG derivatives is complex and costly, which is reflected in their price.[15]

  • Solubility of the Reagent: While the final PEGylated peptide has enhanced solubility, the PEGylating agent itself may require specific solvent systems for efficient coupling.[16]

Experimental Protocols

The following is a generalized protocol for the incorporation of Fmoc-N-PEG-acid derivatives during standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[8]

1. Resin Preparation:

  • Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or a greener alternative like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for at least 30 minutes.[17][18]

2. Standard Peptide Elongation:

  • Synthesize the peptide sequence on the resin using standard automated or manual Fmoc-SPPS protocols.[8] This involves cycles of Fmoc deprotection (typically with 20% piperidine (B6355638) in DMF) and amino acid coupling.[1]

3. PEGylation Step (Coupling of this compound):

  • Activation: Dissolve this compound (1.5-3 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in the synthesis solvent.[18]

  • Coupling: Add the activated PEG reagent solution to the deprotected N-terminal amine of the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature. Monitoring the coupling reaction with a ninhydrin (B49086) test is recommended.

  • Washing: After complete coupling, wash the resin thoroughly with the synthesis solvent to remove excess reagents.

4. Final Fmoc Deprotection:

  • Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.[10][11]

6. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the crude PEGylated peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general workflow for synthesizing a PEGylated peptide and the logical process for selecting an appropriate PEGylating agent.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation PEGylation cluster_Downstream Downstream Processing Resin 1. Resin Swelling Elongation 2. Peptide Chain Elongation Resin->Elongation N_Deprotection 3. N-Terminal Fmoc Deprotection Elongation->N_Deprotection PEG_Coupling 4. Coupling of this compound N_Deprotection->PEG_Coupling Final_Deprotection 5. Final Fmoc Deprotection PEG_Coupling->Final_Deprotection Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification Lyophilization 8. Lyophilization Purification->Lyophilization G Start Start: Select PEGylating Agent Purity_Req Is a homogenous, single MW product critical? Start->Purity_Req Cost_Constraint Is upfront cost the primary constraint? Purity_Req->Cost_Constraint No Use_dPEG Use Monodisperse (dPEG) Fmoc-N-PEG-acid Purity_Req->Use_dPEG Yes Cost_Constraint->Purity_Req No Use_PolyPEG Use Polydisperse mPEG-acid Cost_Constraint->Use_PolyPEG Yes Hydrophobicity Is the peptide highly hydrophobic? Use_Long_dPEG Consider Long dPEG (e.g., PEG36) Hydrophobicity->Use_Long_dPEG Yes Use_Short_dPEG Consider Shorter dPEG (e.g., PEG4-12) Hydrophobicity->Use_Short_dPEG No Use_dPEG->Hydrophobicity

References

A Spectroscopic Guide to Fmoc-N-PEG36-acid and Its Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 12, 2025 – For researchers, scientists, and professionals in drug development, precise characterization of chemical reagents is paramount. This guide provides a detailed spectroscopic comparison of Fmoc-N-PEG36-acid and its common derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a crucial reference for quality control and reaction monitoring in peptide synthesis, drug delivery systems, and bioconjugation applications.

This compound is a bifunctional molecule widely utilized as a hydrophilic spacer arm. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 36-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for the sequential conjugation of different molecules. The Fmoc group can be selectively removed under basic conditions to reveal a primary amine, while the carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for reaction with amine-containing moieties.

Comparative Spectroscopic Data

The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR, and the characteristic absorption bands in IR spectroscopy for this compound and its NHS ester derivative. These values are based on typical data for the constituent functional groups.

Table 1: Comparative ¹H NMR Data (ppm)

Functional GroupThis compoundFmoc-N-PEG36-NHS EsterKey Observations
PEG Chain (-CH₂CH₂O-) ~3.64 (s)~3.64 (s)A prominent singlet, indicating the repeating ethylene (B1197577) glycol units.
Fmoc Group (aromatic) ~7.77 (d), ~7.59 (d), ~7.40 (t), ~7.31 (t)~7.77 (d), ~7.59 (d), ~7.40 (t), ~7.31 (t)Characteristic aromatic proton signals of the fluorenyl group.
Fmoc Group (-CH-, -CH₂-) ~4.39 (d), ~4.21 (t)~4.39 (d), ~4.21 (t)Aliphatic protons of the Fmoc protecting group.
-CH₂-COOH ~2.62 (t)-Triplet corresponding to the methylene (B1212753) group adjacent to the carboxylic acid.
-CH₂-COONHS -~2.90 (t)Downfield shift of the methylene protons upon esterification.
NHS Ester (-CH₂CH₂-) -~2.84 (s)Singlet for the four equivalent protons of the succinimide (B58015) ring.
-NH- ~5.20 (t)~5.20 (t)Amide proton signal, may be broad.
-COOH ~12.0 (s, broad)-Broad singlet for the carboxylic acid proton, which disappears upon D₂O exchange.

Table 2: Comparative ¹³C NMR Data (ppm)

Functional GroupThis compoundFmoc-N-PEG36-NHS EsterKey Observations
PEG Chain (-CH₂CH₂O-) ~70.5~70.5The most intense signal in the spectrum.
Fmoc Group (aromatic) ~120.0, ~125.1, ~127.1, ~127.7~120.0, ~125.1, ~127.1, ~127.7Aromatic carbon signals.
Fmoc Group (quaternary) ~141.3, ~143.9~141.3, ~143.9Quaternary aromatic carbons of the Fmoc group.
Fmoc Group (-CH-, -CH₂-) ~47.2, ~66.7~47.2, ~66.7Aliphatic carbons of the Fmoc group.
-CH₂-COOH ~35.0-Methylene carbon adjacent to the carboxylic acid.
-CH₂-COONHS -~30.0Upfield shift of the methylene carbon upon esterification.
C=O (Amide) ~156.4~156.4Carbamate carbonyl of the Fmoc protecting group.
C=O (Carboxylic Acid) ~174.5-Carboxylic acid carbonyl carbon.
C=O (NHS Ester) -~169.1, ~170.5Two carbonyl signals for the NHS ester.
NHS Ester (-CH₂CH₂-) -~25.6Succinimide ring carbons.

Table 3: Comparative IR Data (cm⁻¹)

Functional GroupThis compoundFmoc-N-PEG36-NHS EsterKey Observations
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)-A very broad band characteristic of a hydrogen-bonded carboxylic acid. Disappears upon esterification.
C-H Stretch (Aromatic/Aliphatic) 3100-28503100-2850Stretching vibrations of C-H bonds in the Fmoc group and PEG chain.
C=O Stretch (Carboxylic Acid) ~1710-Strong absorption for the carboxylic acid carbonyl.
C=O Stretch (NHS Ester) -~1815, ~1785, ~1740Multiple strong carbonyl absorptions characteristic of the NHS ester.
C=O Stretch (Amide) ~1690~1690Carbonyl of the Fmoc-carbamate group.
C-O-C Stretch (PEG) ~1100~1100Strong and broad band characteristic of the ether linkages in the PEG chain.[1]
N-H Bend (Amide) ~1530~1530Bending vibration of the N-H bond.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Ensure the sample is fully dissolved.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[4] Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) : Alternatively, grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

  • Background Collection : Record a background spectrum of the empty ATR crystal or a blank KKBr pellet.

  • Sample Analysis : Place the sample on the ATR crystal or the KBr pellet in the sample holder and collect the spectrum.

  • Data Presentation : The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Relationship between this compound and its Derivatives

The following diagram illustrates the chemical relationship and transformation pathway between this compound and its activated NHS ester derivative, as well as the subsequent amide conjugate.

G A This compound B Fmoc-N-PEG36-NHS Ester A->B NHS, DCC/EDC C Fmoc-N-PEG36-Amide Conjugate B->C + D Amine-containing molecule (e.g., peptide, protein) D->C

References

Assessing the Impact of Linker Length on PROTAC Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to induce a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The linker connecting the POI-binding and E3-binding moieties of the PROTAC is a critical determinant of ternary complex formation and subsequent target degradation. This guide provides an objective comparison of how varying linker lengths can impact the formation of this crucial complex, supported by experimental data and detailed methodologies.

The length of the PROTAC linker is a crucial parameter that dictates its efficacy.[2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[2] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[2]

The "Goldilocks" Principle of PROTAC Linker Design

The relationship between linker length and PROTAC efficacy often follows a "Goldilocks" principle: a linker that is too short can introduce steric clashes, preventing the formation of the ternary complex, while a linker that is too long can lead to an unstable and unproductive complex due to excessive flexibility.[1][3] Finding the optimal linker length is therefore a key challenge in PROTAC design.

Quantitative Analysis of Linker Length on Ternary Complex Formation and Degradation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[1] Below are summaries of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC A9>1000<20[4][5]
PROTAC B12~500~50[4][5]
PROTAC C 16 ~100 >80 [4][5]
PROTAC D19~600~40[4][5]
PROTAC E21>1000<20[4][5]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][4]

Table 2: Influence of Linker Length on BTK Degradation and Ternary Complex Formation

PROTAC CompoundLinker CompositionDC50 (nM)Ternary Complex Formation (Qualitative)Reference
BTK Degrader 12x PEG>1000Impaired[6]
BTK Degrader 23x PEG~250Moderate[6]
BTK Degrader 3 4x PEG ~50 Favorable [6]
BTK Degrader 45x PEG~100Favorable[6]

Note: In this study on Bruton's tyrosine kinase (BTK) degraders, longer linkers promoted ternary complex formation, alleviating steric clashes that were observed with shorter linkers.[6]

Visualizing Key Concepts

dot T {
bgcolor="#F1F3F4"
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

PROTAC Signaling Pathway


dot T {
bgcolor="#F1F3F4"
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

Linker Length and Ternary Complex Stability

Experimental Protocols

Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[1] These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[1]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time monitoring of the binding kinetics (association and dissociation rates) of ternary complex formation.[7]

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[7]

Methodology:

  • Immobilization: An E3 ligase (e.g., VHL) is immobilized on an SPR sensor chip surface.[7]

  • Binary Interaction Analysis (PROTAC to E3): A series of concentrations of the PROTAC are flowed over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd, and KDbinary).[7]

  • Ternary Interaction Analysis: The PROTAC at a near-saturating concentration is pre-incubated with varying concentrations of the target protein. This mixture is then injected over the E3 ligase surface.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters for ternary complex formation. The cooperativity factor (alpha) can be calculated by dividing the KDbinary by the KDternary.


dot T {
bgcolor="#F1F3F4";
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

SPR Workflow for Ternary Complex Analysis

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation.

Methodology:

  • Binary Titration (PROTAC to POI): A solution of the PROTAC is titrated into a solution of the target protein in the ITC cell to determine KD1.

  • Binary Titration (PROTAC to E3): A solution of the PROTAC is titrated into a solution of the E3 ligase to determine KD2.

  • Ternary Titration: The PROTAC is titrated into a solution containing a pre-formed complex of the target protein and the E3 ligase.

  • Data Analysis: The heat changes upon each injection are measured and analyzed to determine the binding affinity (KD,ternary). The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.[7]

NanoBRET/FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are cell-based assays that can monitor protein-protein interactions in real-time in living cells.

Objective: To measure the formation and stability of the ternary complex within a cellular environment.

Methodology:

  • Cell Line Engineering: The target protein is fused to a donor fluorophore (e.g., NanoLuc luciferase for NanoBRET) and the E3 ligase is fused to an acceptor fluorophore (e.g., HaloTag).[8]

  • PROTAC Treatment: The engineered cells are treated with the PROTAC of interest.

  • Signal Detection: If the PROTAC brings the target protein and E3 ligase into close proximity, energy transfer occurs from the donor to the acceptor, resulting in a detectable signal.

  • Data Analysis: The intensity of the BRET/FRET signal is proportional to the amount of ternary complex formed. This can be measured over time to determine the kinetics of complex formation and dissociation.[3]

Conclusion

The length of the linker is a critical, empirically determined parameter in the design of effective PROTACs. A systematic evaluation of a series of PROTACs with varying linker lengths is essential to identify the optimal geometry for stable and productive ternary complex formation. The use of biophysical and cell-based assays such as SPR, ITC, and NanoBRET provides crucial quantitative data on binding affinities, kinetics, and cooperativity, enabling the rational design and optimization of potent and selective protein degraders.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Fmoc-N-PEG36-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain steadfast in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient cleavage and drug delivery within the tumor microenvironment. This guide provides an objective comparison of the in vivo stability of the long-chain hydrophilic linker, Fmoc-N-PEG36-acid, with commonly used alternatives, supported by experimental data from preclinical models.

The strategic selection of a linker is pivotal in the design of efficacious and safe ADCs. The linker's properties profoundly influence the ADC's solubility, stability, and pharmacokinetic profile. While specific in vivo stability data for the this compound linker is not extensively published, its performance can be inferred from studies on long-chain polyethylene (B3416737) glycol (PEG) linkers, such as PEG24. This guide will use data from these closely related long-chain PEG linkers as a proxy for this compound, providing a valuable comparative framework against other prominent linker technologies.

Comparative In Vivo Stability of ADC Linkers

The stability of a linker in vivo is most commonly evaluated through pharmacokinetic (PK) studies in animal models, such as mice and rats. These studies typically measure the concentration of the total antibody, the intact ADC (antibody-conjugated drug), and the prematurely released free payload in the plasma over time. A longer half-life of the intact ADC is indicative of greater in vivo stability.

Linker TypeRepresentative Linker/ADCAnimal ModelKey In Vivo Stability Findings
Long-Chain PEGylated (Proxy for this compound) mPEG24-Val-Lys-PAB-MMAEMouseDemonstrated a prolonged half-life and enhanced tolerability. The presence of the long PEG chain improves hydrophilicity and biophysical stability, leading to reduced plasma clearance.[1]
Dipeptide (Cleavable) Val-Cit-PAB-MMAE (vc-MMAE)MouseWhile stable in human plasma, it shows significant instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), leading to a shorter half-life of the intact ADC.[2][3][4]
Glucuronide (Cleavable) Glucuronide-MMAFRatExhibits high stability in rat plasma with an extrapolated half-life of 81 days, indicating minimal off-target cleavage in circulation.[5][6]
Polysarcosine (Non-PEG Hydrophilic Alternative) PSAR12-Glucuronide-MMAERatShows improved clearance rates compared to a PEG12 linker of equivalent length (38.9 vs 47.3 mL/day/kg), suggesting enhanced stability and favorable pharmacokinetic properties.[7]
Tandem-Cleavage Glucuronide-DipeptideRatDemonstrates dramatically improved tolerability and payload retention on the antibody in rat studies compared to conventional monocleavage linkers like vedotin.[8][9]

Experimental Protocols

Accurate assessment of in vivo linker stability is paramount for the preclinical development of ADCs. The following are generalized protocols for key experiments cited in the literature.

In Vivo Pharmacokinetic Study for Linker Stability Assessment

Objective: To determine the pharmacokinetic profiles of the total antibody, intact ADC, and free payload to assess linker stability in vivo.

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)

  • Sterile Phosphate-Buffered Saline (PBS) for formulation

  • Heparin or EDTA-coated blood collection tubes

  • Anesthesia (e.g., isoflurane)

  • Analytical instruments: ELISA plate reader and LC-MS/MS system

Procedure:

  • Dosing: Acclimate animals for at least one week. Prepare the ADC in sterile PBS at the desired concentration and administer a single intravenous (IV) dose to cohorts of animals (n=3-5 per time point).

  • Blood Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours) post-injection, collect blood samples via cardiac puncture or another appropriate method into anticoagulant-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Intact ADC Quantification (ELISA or LC-MS): Employ an ELISA that specifically captures the antibody and detects the payload to quantify the intact ADC. Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise measurement.

    • Free Payload Quantification (LC-MS/MS): Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released (free) payload in the plasma.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Intact ADC
  • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate to allow the antibody/ADC to bind to the coated antigen.

  • Detection:

    • For Total Antibody: Add an HRP-conjugated secondary antibody that recognizes the antibody's Fc region.

    • For Intact ADC: Add an HRP-conjugated secondary antibody that specifically binds to the cytotoxic payload.

  • Signal Development: Add a TMB substrate and incubate. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Generate a standard curve to determine the concentration in the plasma samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Payload
  • Sample Preparation: Precipitate plasma proteins from the samples using a suitable organic solvent (e.g., acetonitrile).

  • Chromatographic Separation: Inject the supernatant onto an LC system with an appropriate column (e.g., C18) to separate the free payload from other plasma components.

  • Mass Spectrometric Detection: Detect and quantify the free payload using a mass spectrometer operating in a sensitive detection mode (e.g., Multiple Reaction Monitoring).

  • Quantification: Use a standard curve to determine the concentration of the free payload in the plasma samples.

Visualizing Key Processes in ADC In Vivo Stability and Action

To better understand the complex processes governing the in vivo performance of ADCs, the following diagrams illustrate the experimental workflow for assessing linker stability and the intracellular pathway of an ADC following target engagement.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis dosing ADC Administration (IV Injection) sampling Blood Sampling (Time Points) dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Storage (-80°C) centrifugation->storage elisa ELISA (Total Ab, Intact ADC) storage->elisa lcms LC-MS/MS (Free Payload) storage->lcms pk_analysis Pharmacokinetic Modeling elisa->pk_analysis lcms->pk_analysis stability_assessment Linker Stability Assessment pk_analysis->stability_assessment

Experimental workflow for in vivo linker stability assessment.

adc_internalization_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor Cell Antigen adc->receptor Binding endosome Early Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage cell_death Cell Death (Apoptosis) payload_release->cell_death Target Engagement

Generalized ADC internalization and payload release pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Fmoc-N-PEG36-acid, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a key reagent in peptide synthesis and PEGylation, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Key Properties and Safety Considerations

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Name Fmoc-N-amido-dPEG®₃₆-acid[1]
CAS Number 756526-01-9[1][2]
Molecular Formula C₉₀H₁₆₁NO₄₀[3][4]
Molecular Weight 1897.22 g/mol [1][2][4]
Appearance White solid or viscous liquid[4]
Storage Temperature -20°C[3][4]
Solubility Soluble in water, methylene (B1212753) chloride, acetonitrile, DMAC, and DMSO.[1]

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[5] It should not be disposed of down the drain or in regular trash.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Experimental Protocols: Step-by-Step Disposal Procedures

The use of this compound in research, particularly in solid-phase peptide synthesis (SPPS), generates various waste streams, including solid chemical waste, liquid waste, and contaminated labware. Each of these must be handled and disposed of correctly.

Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

1. Disposal of Unused or Expired Solid this compound

Unused or expired solid this compound must be disposed of as hazardous chemical waste.[5]

  • Containerization: Place the solid waste in its original container or a clearly labeled, sealed, and chemically compatible container.[5]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

2. Disposal of Liquid Waste

Liquid waste is commonly generated during the use of this compound in peptide synthesis, particularly from the deprotection and cleavage steps.

  • Segregation of Waste Streams: It is crucial to segregate different types of liquid waste to prevent potentially hazardous reactions.[6]

    • Halogenated Solvents: Collect solvents like dichloromethane (B109758) (DCM) in a designated "Halogenated Waste" container.[6]

    • Non-Halogenated Solvents: Solvents such as dimethylformamide (DMF) should be collected in a separate "Non-Halogenated Waste" container.[6]

    • Basic Waste: The solution used for Fmoc group removal, typically containing piperidine (B6355638) in DMF, is a basic and toxic waste and should be collected in a dedicated container.[6]

    • Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" are highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[6]

  • Containerization and Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a full list of their chemical contents and associated hazards.[6]

  • Storage and Disposal: Store liquid waste containers in a designated hazardous waste area and arrange for disposal through your institution's hazardous waste program.

3. Disposal of Contaminated Labware

Items such as gloves, pipette tips, and weighing paper that have come into contact with this compound are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste in a designated, clearly labeled, and sealed waste container.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

4. Disposal of Empty Containers

Empty containers of this compound must also be handled with care.

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.

  • Defacing: After thorough rinsing and drying, deface or remove the original label.

  • Final Disposal: The rinsed and defaced container can typically be disposed of as regular solid waste, but confirm this with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired Chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (From Experimental Procedures) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Pipette Tips, etc.) waste_type->contaminated_labware Contaminated containerize_solid Containerize in a Labeled, Sealed, Compatible Container solid_waste->containerize_solid segregate_liquid Segregate by Waste Type (Halogenated, Non-Halogenated, Acidic, Basic) liquid_waste->segregate_liquid containerize_labware Collect in a Labeled, Sealed Waste Bag/Container contaminated_labware->containerize_labware store_waste Store in Designated Hazardous Waste Area containerize_solid->store_waste containerize_liquid Containerize in a Labeled, Sealed, Compatible Container segregate_liquid->containerize_liquid containerize_liquid->store_waste containerize_labware->store_waste dispose Arrange for Disposal via Institutional EHS Program store_waste->dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Fmoc-N-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N-PEG36-acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, thereby fostering a secure and compliant laboratory environment.

Chemical Identifier and Properties

PropertyValue
Chemical Name Fmoc-N-amido-PEG36-acid
CAS Number 756526-01-9[1]
Molecular Formula C90H161NO40[1][2]
Molecular Weight 1897.22 g/mol [1][3]
Appearance White solid[4]
Storage Temperature -20°C[2][3][5]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. While one safety data sheet for a similar compound suggests it may not be classified as hazardous, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, a cautious approach is warranted.

Recommended PPE:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards to protect against dust and potential splashes.[7]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothes and skin from contamination.
Respiratory Protection Use in a well-ventilated areaHandle the solid compound in a chemical fume hood to prevent inhalation of any dust.[8] If significant dust is generated, a NIOSH-approved respirator may be necessary.[9]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Use of a chemical fume hood or other ventilated enclosure is recommended when handling the solid powder to minimize inhalation exposure.[6][8]

  • Hygroscopic Nature: PEGylated compounds are often hygroscopic.[3] The container should be allowed to warm to room temperature before opening to prevent moisture condensation.[3] Minimize exposure to air and handle in a dry environment if possible.

  • Spill Management: In case of a spill, avoid generating dust.[10] Carefully sweep up the solid material, place it in a designated and labeled waste container, and clean the area with a wet cloth or paper towel.

Storage:

  • Temperature: Store the compound at -20°C as recommended by suppliers.[2][3][5]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[10]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. Treat all waste as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[8]

Waste Segregation and Disposal Procedures:

Waste StreamDescriptionDisposal Procedure
Unused/Expired Solid Solid this compound.Place in a clearly labeled, sealed, and chemically compatible container.[8] Dispose of as hazardous chemical waste through your institution's EHS program.
Contaminated Labware Gloves, pipette tips, weighing paper, etc., that have come into contact with the compound.Collect in a designated, labeled hazardous waste container.[8][11] Dispose of through your institution's hazardous waste program.
Solvent Waste Solvents used to dissolve or react with this compound (e.g., DMF, DCM).Collect in separate, clearly labeled containers for halogenated and non-halogenated waste.[11] Do not mix different solvent waste streams.[11]
Aqueous Waste Aqueous solutions containing the compound.Collect in a labeled hazardous waste container. Do not dispose of down the drain.[8]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Cleanup A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Allow compound to reach room temperature B->C D Weigh and handle solid compound C->D E Perform experimental procedure D->E F Segregate solid waste (unused compound, contaminated labware) E->F G Segregate liquid waste (solvents, aqueous solutions) E->G J Clean workspace E->J H Store waste in labeled, sealed containers F->H G->H I Arrange for hazardous waste pickup H->I K Doff and dispose of PPE J->K

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-PEG36-acid
Reactant of Route 2
Reactant of Route 2
Fmoc-N-PEG36-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。